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  • Product: 1-Benzoylpiperidin-3-ol
  • CAS: 67452-86-2

Core Science & Biosynthesis

Foundational

1-Benzoyl-3-hydroxypiperidine: Structural Architecture and Synthetic Utility

[1][2] Executive Summary 1-Benzoyl-3-hydroxypiperidine (CAS: 67452-86-2) represents a critical scaffold in medicinal chemistry, bridging the gap between simple heterocyclic fragments and complex pharmacophores.[1] As a p...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

1-Benzoyl-3-hydroxypiperidine (CAS: 67452-86-2) represents a critical scaffold in medicinal chemistry, bridging the gap between simple heterocyclic fragments and complex pharmacophores.[1] As a piperidine derivative functionalized with both a polar hydroxyl group and a lipophilic benzoyl moiety, it serves as a versatile "chiral pool" building block.[2] This guide provides a rigorous technical analysis of its structural dynamics, synthetic methodologies, and application in fragment-based drug design (FBDD).[1]

Chemical Architecture & Stereochemistry

Core Structural Analysis

The molecule consists of a saturated six-membered piperidine ring distorted from the ideal chair conformation due to the


-acyl substituent.[1] Unlike 

-alkyl piperidines, the nitrogen atom in 1-benzoyl-3-hydroxypiperidine is essentially planar due to amide resonance (

), which imparts significant

character to the nitrogen.[1]
  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 205.25 g/mol [2][3]

  • Chirality: The C3 carbon is a stereogenic center, allowing for

    
     and 
    
    
    
    enantiomers.[1][2] The commercial material is often racemic, but asymmetric synthesis or resolution is critical for biological activity.[2]
Conformational Dynamics: The Rotamer Effect

A defining feature of this molecule is the restricted rotation around the amide bond (


).[1][2] This leads to the existence of two distinct rotamers in solution, often visible in NMR spectroscopy at room temperature.[2]
  • E-Rotamer: The phenyl group is trans to the bulkier side of the piperidine ring.[2]

  • Z-Rotamer: The phenyl group is cis to the bulkier side.[1][2]

Additionally, the 3-hydroxyl group can engage in intramolecular hydrogen bonding with the amide oxygen, stabilizing specific chair conformations and influencing the rotameric ratio.[1]

RotamerEquilibrium RotamerA E-Rotamer (Phenyl trans to C2) Transition Rotational Barrier (~15-20 kcal/mol) RotamerA->Transition Amide Bond Rotation Transition->RotamerA RotamerB Z-Rotamer (Phenyl cis to C2) Transition->RotamerB RotamerB->Transition HBond Intramolecular H-Bond (OH ... O=C) HBond->RotamerA Stabilizes HBond->RotamerB Stabilizes

Figure 1: Conformational equilibrium driven by amide bond resonance and intramolecular hydrogen bonding.

Physicochemical Properties

The benzoyl group significantly alters the lipophilicity profile compared to the parent amine.[2]

PropertyValueContext
LogP ~1.28Moderate lipophilicity; suitable for CNS penetration models.[1][2]
TPSA 40.54 ŲPolar surface area dominated by the amide and hydroxyl groups.[2]
H-Bond Donors 1The C3-hydroxyl group.[1][6][7]
H-Bond Acceptors 2The amide carbonyl and the hydroxyl oxygen.[1]
Physical State Viscous Oil / Low-melting SolidDepends on enantiomeric purity; racemates often oil.[1]
pKa NeutralThe amide nitrogen is non-basic; 3-OH pKa ~14-15.[1]

Synthesis & Manufacturing Protocols

Chemical Synthesis: Schotten-Baumann Benzoylation

The most robust route for generating the racemic scaffold is the direct benzoylation of 3-hydroxypiperidine.[1] This reaction must be controlled to prevent O-benzoylation (ester formation), although the amine is significantly more nucleophilic.[1]

Protocol:

  • Reagents: 3-Hydroxypiperidine hydrochloride (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (2.5 eq).

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).[1][2]

  • Procedure:

    • Dissolve 3-hydroxypiperidine HCl in DCM at 0°C.

    • Add Triethylamine dropwise to liberate the free amine.[2]

    • Slowly add Benzoyl chloride over 30 minutes, maintaining temperature < 5°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Quench with saturated

    
    . Extract organic layer, wash with brine, dry over 
    
    
    
    .[1]
  • Purification: Silica gel chromatography (EtOAc/Hexane gradient).

Biocatalytic Asymmetric Synthesis

For drug development requiring high enantiomeric excess (


), enzymatic reduction of 

-benzoyl-3-piperidone is preferred over chemical resolution.[1]

SynthesisPathways Start1 3-Hydroxypiperidine (Racemic) Product 1-Benzoyl-3-hydroxypiperidine Start1->Product Chemical Route (Racemic Output) Start2 N-Benzoyl-3-Piperidone Start2->Product Enzymatic Route (High %ee) Reagent1 Benzoyl Chloride / Et3N (Schotten-Baumann) Reagent1->Start1 Reagent2 KRED / NADH (Biocatalysis) Reagent2->Start2

Figure 2: Dual synthetic pathways allowing access to both racemic and enantiopure forms.[1]

Analytical Characterization

Validating the structure requires careful interpretation of NMR data due to rotameric broadening.[2]

  • 
     NMR (CDCl
    
    
    
    ):
    Expect complex multiplets for ring protons (C2, C4, C5, C6) due to the coexistence of rotamers.[1] The benzoyl protons will appear as two sets of multiplets (~7.4 ppm).[1][2] The C3-H proton typically shifts downfield (~3.8-4.0 ppm) compared to the parent amine.[1]
  • IR Spectroscopy:

    • 3300-3400 cm

      
      :  Broad O-H stretch.[1]
      
    • 1610-1640 cm

      
      :  Strong C=O stretch (tertiary amide).[1]
      
  • Mass Spectrometry: ESI+ shows

    
    .[1][2]
    

Applications in Drug Discovery

1-Benzoyl-3-hydroxypiperidine is not merely a solvent or reagent; it is a privileged scaffold .[1]

  • Fragment-Based Drug Discovery (FBDD): The molecule fits the "Rule of 3" for fragments (MW < 300, LogP < 3).[1] It efficiently probes binding pockets requiring a hydrogen bond donor (OH) and a hydrophobic aromatic interaction (Benzoyl).[1][2]

  • Chiral Auxiliary Precursor: The hydroxyl group can be converted to a leaving group (mesylate/tosylate) to introduce nucleophiles with inversion of configuration, allowing precise construction of chiral amines.[2]

  • Kinase Inhibitor Synthesis: Structurally analogous to the core of Ibrutinib (which uses a piperidine linker), this benzoyl derivative serves as a model for optimizing linker length and rigidity in tyrosine kinase inhibitors.[2]

Safety and Handling

  • GHS Classification: Warning.[2][8]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][8][9]

    • H319: Causes serious eye irritation.[2][8][9]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent moisture absorption which can catalyze amide hydrolysis over long periods.[1]

References

  • PubChem. (2025).[1][2] 1-Benzoylpiperidin-3-ol Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • Amazon AWS (Research Data). (2026). Daucus carota mediated-reduction of cyclic 3-oxo-amines. [Link]

Sources

Exploratory

Architectural Divergence in Piperidine Scaffolds: A Technical Whitepaper on 1-Benzylpiperidin-3-ol vs. 1-Benzoylpiperidin-3-ol

Executive Summary For medicinal chemists and drug development professionals, the piperidine ring is a foundational pharmacophore. However, the functionalization of the piperidine nitrogen dictates the molecule's physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and drug development professionals, the piperidine ring is a foundational pharmacophore. However, the functionalization of the piperidine nitrogen dictates the molecule's physicochemical properties, spatial geometry, and target engagement profile. This whitepaper provides an in-depth technical analysis of the divergence between 1-benzylpiperidin-3-ol and 1-benzoylpiperidin-3-ol . By examining the transition from a basic tertiary amine to a neutral tertiary amide, we elucidate the causality behind their distinct synthetic workflows, analytical signatures, and applications in neuropharmacology.

Physicochemical & Structural Dichotomy

The Amine vs. Amide Paradigm

The fundamental difference between these two scaffolds lies in the electronic environment of the nitrogen atom:

  • 1-Benzylpiperidin-3-ol (The Amine): The nitrogen lone pair is localized in an

    
     orbital, rendering the molecule a basic tertiary amine. With a pKa of approximately 9.0–9.5, this compound is >95% protonated at physiological pH (7.4). The resulting cationic state allows it to act as a powerful hydrogen bond donor and engage in critical cation-
    
    
    
    interactions within biological target pockets[1].
  • 1-Benzoylpiperidin-3-ol (The Amide): The introduction of the carbonyl group fundamentally alters the nitrogen's character. The lone pair delocalizes into the adjacent carbonyl

    
    -system via resonance, rehybridizing the nitrogen to a planar, 
    
    
    
    -like geometry. This abolishes its basicity, rendering the molecule neutral at physiological pH. Furthermore, the partial double-bond character of the N-CO bond restricts free rotation, creating distinct cis and trans rotamers that dictate the spatial orientation of the 3-hydroxyl group[2].
Comparative Data Matrix

The following table summarizes the quantitative and qualitative physicochemical shifts induced by this structural modification.

Physicochemical Property1-Benzylpiperidin-3-ol1-Benzoylpiperidin-3-ol
Functional Group Tertiary AmineTertiary Amide
Nitrogen Hybridization

(Localized lone pair)

-like (Delocalized lone pair)
Physiological State (pH 7.4) Cationic (Protonated)Neutral
Boiling Point ~ 275 °C[1]> 300 °C (Predicted)
Hydrogen Bonding Profile N is H-bond acceptor (free base) / donor (protonated)C=O is H-bond acceptor; N is non-participatory
Conformational Dynamics Free rotation around N-CH

bond
Restricted N-CO rotation (Rotamers)
Primary Target Class Acetylcholinesterase (AChE)[3]5-HT / D

Receptors[2]

Pharmacological Trajectories & Target Engagement

1-Benzylpiperidin-3-ol: The Cationic Anchor

Because of its basicity, 1-benzylpiperidin-3-ol is extensively utilized as a chiral building block for neuropharmacological agents[1]. In the design of acetylcholinesterase (AChE) inhibitors, the protonated piperidine nitrogen mimics the quaternary ammonium group of endogenous acetylcholine. This allows the molecule to anchor itself via cation-


 interactions to the aromatic residues (e.g., Trp86) in the catalytic anionic site (CAS) of AChE[3]. It is also a critical intermediate in the synthesis of in vivo probes designed to measure endogenous acetylcholine levels[1].
1-Benzoylpiperidin-3-ol: The Neutral Privileged Scaffold

Conversely, the benzoylpiperidine fragment is recognized as a "privileged structure" in the development of atypical antipsychotics[2]. Because it is neutral, it does not rely on ion-pairing. Instead, the carbonyl oxygen acts as a precise hydrogen bond acceptor. The rigidified rotameric states of the amide bond project the 3-hydroxyl group into specific spatial vectors, making this scaffold highly effective for dual-target inhibition (e.g., targeting both 5-HT


 and D

receptors)[2][4].

PharmacologicalDivergence Base Piperidin-3-ol Scaffold (Secondary Amine) Benzyl 1-Benzylpiperidin-3-ol (Tertiary Amine) Base->Benzyl Benzylation Benzoyl 1-Benzoylpiperidin-3-ol (Tertiary Amide) Base->Benzoyl Benzoylation PhysBenzyl Protonated at pH 7.4 (Cationic Anchor) Benzyl->PhysBenzyl PhysBenzoyl Neutral at pH 7.4 (Dipole-Dipole Interaction) Benzoyl->PhysBenzoyl TargetBenzyl AChE Inhibitors & Acetylcholine Probes PhysBenzyl->TargetBenzyl Cation-π Bonding TargetBenzoyl 5-HT / D2 Receptors (Atypical Antipsychotics) PhysBenzoyl->TargetBenzoyl H-Bond Acceptance

Structural and pharmacological divergence of piperidin-3-ol derivatives based on N-substitution.

Synthetic Workflows & Mechanistic Causality

The synthesis of these two compounds requires entirely different mechanistic approaches due to the differing electrophilicity of the reagents and the basicity of the final products.

Protocol A: Synthesis of 1-Benzylpiperidin-3-ol (N-Alkylation)

Causality & Design: This reaction proceeds via an S


2 nucleophilic substitution. Benzyl bromide is used as the electrophile. Because the reaction generates hydrobromic acid (HBr) as a byproduct, an insoluble inorganic base (K

CO

) is employed. If HBr is not scavenged, it will protonate the starting piperidin-3-ol, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Self-Validating System: The protocol includes a Ninhydrin stain check. The secondary amine starting material will stain strongly (typically purple/pink), while the tertiary amine product will not, providing immediate visual confirmation of conversion.

Step-by-Step Methodology:

  • Initiation: Dissolve piperidin-3-ol (1.0 eq) in anhydrous acetonitrile (CH

    
    CN). Acetonitrile is chosen as a polar aprotic solvent to accelerate the S
    
    
    
    2 transition state.
  • Base Addition: Add finely powdered K

    
    CO
    
    
    
    (2.0 eq) and stir for 15 minutes at room temperature.
  • Electrophile Addition: Cool the mixture to 0 °C. Add benzyl bromide (1.05 eq) dropwise. Crucial: Low temperature controls the exothermic kinetics and prevents over-alkylation (quaternization of the nitrogen).

  • Propagation: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • In-Process Validation: Spot the reaction on a TLC plate (Silica gel, 9:1 DCM:MeOH). Stain with Ninhydrin and heat. The disappearance of the pink/purple spot confirms the consumption of the starting material.

  • Workup & Isolation: Filter the inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and H

    
    O. Extract, wash the organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and evaporate to yield the crude basic amine.
  • Analytical Validation:

    
    H NMR (CDCl
    
    
    
    ) must show a characteristic singlet at ~3.5 ppm integrating to 2H, confirming the presence of the newly formed benzylic -CH
    
    
    - bridge.
Protocol B: Synthesis of 1-Benzoylpiperidin-3-ol (N-Acylation)

Causality & Design: This reaction proceeds via Nucleophilic Acyl Substitution (Schotten-Baumann type conditions)[4]. Benzoyl chloride is highly electrophilic. Triethylamine (Et


N) is used as a soluble organic base to trap the expelled HCl. Because the 3-hydroxyl group is also a nucleophile, the reaction must be kept strictly at 0 °C during addition to kinetically favor N-acylation over O-acylation.
Self-Validating System:  The protocol utilizes IR spectroscopy to confirm the formation of the tertiary amide bond prior to final purification.

Step-by-Step Methodology:

  • Initiation: Dissolve piperidin-3-ol (1.0 eq) and Et

    
    N (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N
    
    
    
    ).
  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise over 30 minutes. The solution may become cloudy as triethylammonium chloride salts precipitate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours[4].

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO

    
     to hydrolyze any unreacted benzoyl chloride. Transfer to a separatory funnel and extract with DCM.
    
  • Selective Washing: Wash the organic layer with 1M HCl. Causality: Because the product is a neutral amide, it remains in the organic layer, while any unreacted piperidin-3-ol and the Et

    
    N base are protonated and pulled into the aqueous waste. Wash with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Analytical Validation: Perform IR spectroscopy on the crude oil. A strong, sharp absorption band at ~1630–1650 cm

    
     (amide C=O stretch) validates successful acylation. Subsequent 
    
    
    
    H NMR will exhibit complex multiplet line-broadening at room temperature due to the presence of cis/trans amide rotamers.

SyntheticWorkflows Start Piperidin-3-ol RouteA N-Alkylation Reagent: Benzyl Bromide Base: K2CO3 Start->RouteA RouteB N-Acylation Reagent: Benzoyl Chloride Base: Et3N / CH2Cl2 Start->RouteB MechA SN2 Nucleophilic Attack (K2CO3 scavenges HBr) RouteA->MechA MechB Nucleophilic Acyl Substitution (Et3N scavenges HCl) RouteB->MechB ProdA 1-Benzylpiperidin-3-ol (Basic Amine) MechA->ProdA ProdB 1-Benzoylpiperidin-3-ol (Neutral Amide) MechB->ProdB

Comparative synthetic workflows detailing mechanistic causality for N-alkylation vs. N-acylation.

References

  • Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers NBInno 1

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease National Institutes of Health (NIH / PMC) 4

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review National Institutes of Health (NIH / PMC) 2

  • Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors National Institutes of Health (NIH / PubMed) 3

Sources

Foundational

Technical Guide: (3R)-1-Benzoylpiperidin-3-ol vs. (3S)-1-Benzoylpiperidin-3-ol Stereochemistry

The following technical guide provides an in-depth analysis of the stereochemistry, synthesis, and application of (3R)- and (3S)-1-benzoylpiperidin-3-ol. This document is designed for researchers in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the stereochemistry, synthesis, and application of (3R)- and (3S)-1-benzoylpiperidin-3-ol. This document is designed for researchers in medicinal chemistry and process development.

[1]

Executive Summary

The piperidine scaffold is a privileged structure in drug discovery, appearing in over 12,000 biologically active compounds. 1-Benzoylpiperidin-3-ol (CAS: 67452-86-2) represents a critical chiral building block where the stereochemistry at the C3 position dictates ligand-protein binding affinity.[1] This guide differentiates the (3R) and (3S) enantiomers, detailing their conformational preferences, synthetic routes via enzymatic resolution, and analytical separation methods.

Chemical Identity & Stereochemical Analysis[2][3][4][5]

Core Identifiers
PropertyData
IUPAC Name (3R)- or (3S)-(3-hydroxypiperidin-1-yl)(phenyl)methanone
Common Name 1-Benzoyl-3-hydroxypiperidine
CAS Number (Racemic) 67452-86-2
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Chiral Center C3 (Carbon 3 of the piperidine ring)
Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign the stereochemistry at C3, we evaluate the four substituents attached to the chiral center based on atomic number and connectivity:

  • -OH (Hydroxyl): Highest priority (Oxygen > Carbon).[1]

  • -CH₂-N (C2): Second priority. The carbon is attached to a Nitrogen atom.

  • -CH₂-C (C4): Third priority. The carbon is attached to another Carbon atom.

  • -H (Hydrogen): Lowest priority.

  • For the (3R)-enantiomer: When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction.

  • For the (3S)-enantiomer: The sequence 1 → 2 → 3 traces a counter-clockwise direction.[1]

Conformational Dynamics (Amide vs. Amine)

Unlike 1-benzylpiperidin-3-ol, the 1-benzoyl derivative features an amide bond.[1] This has profound stereochemical consequences:

  • Planarity: The N-C=O bond possesses partial double-bond character, forcing the nitrogen atom and the carbonyl group into a planar arrangement. This eliminates the nitrogen inversion seen in amines.

  • Ring Puckering: The piperidine ring typically adopts a chair conformation. However, the planar amide constraint at N1 distorts the chair, often flattening the ring near the nitrogen.

  • Axial vs. Equatorial: The C3-hydroxyl group prefers the equatorial position to minimize 1,3-diaxial interactions, but intramolecular hydrogen bonding with the amide oxygen can stabilize the axial conformer in non-polar solvents.[1]

Conformation cluster_0 Stereochemical Drivers cluster_1 Biological Outcome Amide Amide Resonance (Planar N1) Chair Piperidine Chair (Distorted) Amide->Chair Constrains H_Bond Intramolecular H-Bond (OH···O=C) Chair->H_Bond Enables Axial OH R_Iso (3R)-Enantiomer Vector α Binding Receptor Selectivity (e.g., AChE, GPCR) R_Iso->Binding High Affinity? S_Iso (3S)-Enantiomer Vector β S_Iso->Binding Steric Clash?

Figure 1: Conformational drivers and biological impact of 1-benzoylpiperidin-3-ol stereochemistry.

Synthesis & Manufacturing Strategies

Obtaining enantiopure (3R)- or (3S)-1-benzoylpiperidin-3-ol requires either asymmetric synthesis or resolution of the racemate.[1]

Route A: Enzymatic Kinetic Resolution (EKR)

This is the most robust method for scale-up.[1] A lipase (e.g., Candida antarctica Lipase B, CAL-B) selectively acetylates one enantiomer of the racemic alcohol.[1]

  • Substrate: Racemic 1-benzoylpiperidin-3-ol.[1]

  • Reagent: Vinyl acetate (acyl donor).[1]

  • Catalyst: Immobilized CAL-B (Novozym 435).[1]

  • Outcome: The (3R)-enantiomer is typically acetylated to the ester, while the (3S)-enantiomer remains as the alcohol (or vice versa, depending on enzyme specificity).[1]

Route B: Asymmetric Reduction

Starting from the ketone (1-benzoylpiperidin-3-one), asymmetric reduction using Ketoreductases (KREDs) can yield >99% ee.[1]

  • Precursor: 1-Benzoylpiperidin-3-one.[1]

  • Catalyst: NADPH-dependent KRED (Screening required for R/S selectivity).[1]

  • Advantage: 100% theoretical yield (unlike 50% max for resolution).[1]

Synthesis Start Start: 3-Hydroxypiperidine (Racemic) Step1 Benzoylation (PhCOCl, Et3N, DCM) Start->Step1 Inter Racemic 1-Benzoylpiperidin-3-ol Step1->Inter Resolution Kinetic Resolution (CAL-B Lipase + Vinyl Acetate) Inter->Resolution ProdR (3R)-Acetate (Acylated Product) Resolution->ProdR Fast Reaction ProdS (3S)-Alcohol (Unreacted) Resolution->ProdS Slow Reaction Hydrolysis Chemical Hydrolysis (LiOH, MeOH) ProdR->Hydrolysis FinalS Pure (3S)-1-Benzoylpiperidin-3-ol ProdS->FinalS FinalR Pure (3R)-1-Benzoylpiperidin-3-ol Hydrolysis->FinalR

Figure 2: Chemoenzymatic workflow for the production of both enantiomers.

Analytical Characterization

Differentiation of the enantiomers is impossible via standard NMR but requires chiral environments.

Chiral HPLC Method

To determine Enantiomeric Excess (ee), use polysaccharide-based stationary phases.[1][2]

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose derivatives).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (Benzoyl chromophore).[1]

  • Expected Separation: The rigid amide bond usually provides good chiral recognition.[1] The elution order (R vs S) must be determined using a known standard, as it varies by column type.

Specific Rotation

While specific data for the benzoyl derivative is sparse in public databases, the benzyl analog ((S)-1-benzylpiperidin-3-ol) has a rotation of


 (c=1, MeOH).[1]
  • Expectation: The benzoyl group significantly alters the electronic environment. Researchers should expect a shift in magnitude and potentially sign compared to the benzyl analog.

  • Protocol: Dissolve 10 mg in 1 mL Methanol. Measure at 589 nm (Sodium D line) at 20°C.[1]

Experimental Protocols

Synthesis of Racemic 1-Benzoylpiperidin-3-ol[1]
  • Dissolution: Dissolve 3-hydroxypiperidine hydrochloride (1.0 eq) in Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add Triethylamine (2.5 eq) at 0°C to scavenge HCl.

  • Acylation: Dropwise add Benzoyl Chloride (1.1 eq) while maintaining temperature < 5°C.

  • Workup: Stir at room temperature for 2 hours. Quench with water.[1] Wash organic layer with 1M HCl (to remove unreacted amine) and sat.[1] NaHCO₃.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from EtOAc/Hexane if solid, or purify via silica chromatography (50% EtOAc/Hexane).

Biological Relevance (Pharmacophore)

In drug development, the (3R) and (3S) isomers function as distinct pharmacophores.

  • Case Study (Ibrutinib Intermediate): The related compound (S)-1-Boc-3-hydroxypiperidine is a precursor to Ibrutinib.[1] The (S)-configuration is essential for fitting into the BTK kinase pocket.[1]

  • 1-Benzoyl Analog: Often used as a probe for Cholinesterase (AChE) inhibitors.[1] The planar benzoyl group mimics the indole of tryptophan in the AChE gorge, while the C3-hydroxyl stereochemistry directs hydrogen bonding with the catalytic triad.

References

  • Enzymatic Resolution of Piperidines

    • Gotor, V., et al.[1] "Lipase-catalyzed kinetic resolution of 3-hydroxypiperidine derivatives." Journal of Organic Chemistry, 2005.[1][3]

  • Synthesis of 1-Benzoylpiperidine Derivatives

    • Hernández, V., et al.[1][4] "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer’s Disease."[1] Molecules, 2025.[1][4][5][6]

  • Chiral HPLC Methodologies

    • Phenomenex Application Guide.[1][3] "Chiral HPLC Separations of Piperidine Derivatives."

  • Chemical Properties

    • PubChem Database.[1] "1-Benzoylpiperidin-3-ol (Compound Summary)."

  • Stereochemical Assignment

    • Cahn, R. S., Ingold, C., & Prelog, V.[1] "Specification of Molecular Chirality."[1] Angewandte Chemie International Edition, 1966.[1]

Sources

Exploratory

Benzoylpiperidine Privileged Structures in Medicinal Chemistry

Executive Summary The benzoylpiperidine scaffold—specifically defined as phenyl(piperidin-4-yl)methanone —represents a cornerstone "privileged structure" in medicinal chemistry.[1][2][3][4] Unlike simple aliphatic amines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoylpiperidine scaffold—specifically defined as phenyl(piperidin-4-yl)methanone —represents a cornerstone "privileged structure" in medicinal chemistry.[1][2][3][4] Unlike simple aliphatic amines, this moiety combines a basic piperidine nitrogen, a flexible linker, and a pharmacophoric ketone capable of distinct hydrogen bonding. Its structural versatility has led to its integration into diverse therapeutic classes, ranging from atypical antipsychotics (e.g., Ketanserin ) to novel enzyme inhibitors (e.g., MAGL inhibitors ).

This guide provides a rigorous technical analysis of the benzoylpiperidine scaffold, detailing its pharmacophore properties, synthetic accessibility, and application in structure-based drug design (SBDD).

Structural Analysis & Pharmacophore Definition

The Core Pharmacophore

The "privileged" status of the benzoylpiperidine fragment arises from its ability to mimic the spatial arrangement of endogenous ligands while offering superior metabolic stability compared to bioisosteres like piperazines.

  • Core Structure: 4-Benzoylpiperidine (Phenyl(piperidin-4-yl)methanone).[3]

  • Key Interaction Points:

    • Basic Nitrogen (

      
      ):  Protonated at physiological pH (pKa ~9-10), facilitating ionic interactions (salt bridges) with aspartate/glutamate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors).
      
    • Carbonyl Linker (

      
      ):  Acts as a hydrogen bond acceptor. Unlike the ether linkage in benzylpiperidines, the ketone introduces rigidity and dipole interactions.
      
    • Hydrophobic Tail (Phenyl): Engages in

      
       stacking or hydrophobic enclosure within the receptor cleft.
      
Bioisosterism

The benzoylpiperidine unit is frequently employed as a bioisostere for the phenylpiperazine moiety.[4] While piperazines introduce a second nitrogen (often creating solubility or toxicity issues), the benzoylpiperidine replaces the distal nitrogen with a carbonyl carbon. This modification often retains affinity while altering the vector of the aryl ring, potentially accessing new hydrophobic sub-pockets.

Pharmacophore Core 4-Benzoylpiperidine Core Amine Basic Amine (N1) (Ionic Interaction) Core->Amine Protonation site Linker Ketone Linker (C=O) (H-Bond Acceptor) Core->Linker Rigid spacer Aryl Phenyl Ring (Pi-Pi Stacking) Core->Aryl Hydrophobic pharmacophore Receptor Receptor Binding Pocket (e.g., 5-HT2A, GlyT1) Amine->Receptor Salt Bridge (Asp) Linker->Receptor H-Bond (Ser/Thr) Aryl->Receptor Hydrophobic Pocket

Figure 1: Pharmacophore mapping of the 4-benzoylpiperidine scaffold demonstrating key receptor interactions.

Therapeutic Applications & Case Studies

CNS Targets: 5-HT2A Antagonism

The most prominent application of this scaffold is in the Ketanserin class of antihypertensives and antipsychotics. Ketanserin utilizes the benzoylpiperidine moiety to anchor into the 5-HT2A receptor.

  • Mechanism: The piperidine nitrogen forms a salt bridge with Asp155 (TM3), while the benzoyl group extends into a hydrophobic crevice, locking the receptor in an inactive conformation.

  • Clinical Relevance: Used for hypertension and investigated for serotonin syndrome.

Enzyme Inhibition: Monoacylglycerol Lipase (MAGL)

Recent studies (2020-2024) have highlighted benzoylpiperidines as reversible inhibitors of MAGL, an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).

  • Design Strategy: The benzoylpiperidine acts as a "cap" group, occluding the entrance to the MAGL active site, preventing substrate entry without covalently modifying the catalytic serine.

Comparative Activity Profile

The following table summarizes key compounds containing the benzoylpiperidine or related scaffold.

CompoundPrimary TargetTherapeutic IndicationBinding Affinity (

/

)
Role of Scaffold
Ketanserin 5-HT2AAntihypertensive

nM
Primary pharmacophore anchor
Altanserin 5-HT2AImaging Agent (PET)

nM
High-affinity binding core
GlyT1-Inhibitor 23q GlyT1 TransporterSchizophrenia

nM
Bioisostere for pyridine ring
MAGL-Inhibitor 14 MAGL EnzymeNeuroprotection

nM
Active site occlusion

Synthetic Methodologies

The synthesis of benzoylpiperidine derivatives generally follows modular "library-friendly" protocols, allowing for rapid diversification at the piperidine nitrogen (


-alkylation) or the phenyl ring (Friedel-Crafts/Grignard).
Standard Protocol: N-Alkylation of 4-Benzoylpiperidine

This protocol describes the coupling of commercially available 4-benzoylpiperidine hydrochloride with an alkyl halide to generate a functionalized library member.

Reagents:

  • 4-Benzoylpiperidine HCl (1.0 equiv)

  • Alkyl Halide (e.g., 2-bromoethyl-phthalimide) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Acetonitrile (

    
    ) (Anhydrous)
    
  • Potassium Iodide (KI) (Catalytic, 0.1 equiv)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-benzoylpiperidine HCl (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Base Addition: Add finely powdered

    
     (3.0 mmol). Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the ammonium salt.
    
  • Alkylation: Add the alkyl halide (1.1 mmol) and catalytic KI.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 12-18 hours. Monitor progress via TLC (System: DCM/MeOH 9:1).
  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , KCl). Concentrate the filtrate under reduced pressure.
    
  • Purification: Dissolve the residue in DCM and wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, gradient Hexane/EtOAc) to yield the 
    
    
    
    -alkylated product.
Synthetic Workflow Diagram

Synthesis Start 4-Benzoylpiperidine HCl Step1 Step 1: Free-basing (K2CO3, MeCN, 15 min) Start->Step1 Step2 Step 2: N-Alkylation (R-X, KI cat, Reflux 12-18h) Step1->Step2 Intermediate Crude Reaction Mixture Step2->Intermediate Step3 Step 3: Filtration & Workup (Remove salts, extract DCM) Intermediate->Step3 Final Purified N-Substituted Benzoylpiperidine Step3->Final

Figure 2: General synthetic workflow for the generation of N-substituted benzoylpiperidine libraries.

Medicinal Chemistry Optimization (SAR)

When optimizing this scaffold, medicinal chemists typically explore three vectors:

  • The Phenyl Ring (Region A):

    • Substitution: Electron-withdrawing groups (F, Cl) at the para-position often improve metabolic stability (blocking P450 oxidation) and can enhance potency via halogen bonding.

    • Example: Fluorine substitution in Altanserin increases 5-HT2A selectivity.

  • The Piperidine Core (Region B):

    • Conformation: Introducing methyl groups at the C2 or C3 position of the piperidine ring restricts conformational flexibility, potentially locking the bioactive conformation (though this increases synthetic complexity).

  • The N-Substituent (Region C):

    • Diversity:[2] This is the primary vector for library expansion. Long alkyl chains with terminal polar groups (e.g., phthalimides, indoles) are common in GPCR ligands to reach secondary binding pockets (bitopic ligands).

References

  • MDPI Molecules. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • RSC Advances. (2015). Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2021). Design, Synthesis and Biological Evaluation of Second-Generation Benzoylpiperidine Derivatives as Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2012). 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: 1-Benzoylpiperidin-3-ol – Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic deployment of conformationally restricted scaffolds is paramount for optimizing target binding affinity and pharmacokinetic profiles. 1-Benzoylpiperidin-3-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of conformationally restricted scaffolds is paramount for optimizing target binding affinity and pharmacokinetic profiles. 1-Benzoylpiperidin-3-ol (CAS: 67452-86-2) represents a highly versatile chiral building block and pharmaceutical intermediate[1]. By integrating a rigid piperidine core with a lipophilic benzoyl moiety and a polar hydroxyl group, this compound serves as an ideal starting point for fragment-based drug discovery (FBDD) and the synthesis of complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical identity, providing researchers with field-proven insights into the chemoselective synthesis, structural rationale, and analytical validation of 1-Benzoylpiperidin-3-ol.

Molecular Identity & Physicochemical Profiling

Understanding the fundamental physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The data summarized below highlights its favorable drug-like metrics, adhering closely to Lipinski’s Rule of Five[1].

PropertyValueStructural / Functional Implication
Chemical Name 1-Benzoylpiperidin-3-olStandard IUPAC nomenclature.
Synonyms (3-Hydroxypiperidin-1-yl)(phenyl)methanoneHighlights the amide and hydroxyl functional groups[1].
CAS Number 67452-86-2Unique registry identifier for procurement and literature tracking[1].
Molecular Formula C₁₂H₁₅NO₂Exact atom count[1].
Molecular Weight 205.25 g/mol Low MW makes it an excellent fragment for FBDD[1].
SMILES OC1CN(C(C2=CC=CC=C2)=O)CCC1Machine-readable structural representation[1].
Topological Polar Surface Area (TPSA) 40.54 ŲExcellent for membrane permeability and potential blood-brain barrier (BBB) penetration[1].
LogP 1.28Optimal lipophilicity for aqueous solubility and lipid partitioning[1].
H-Bond Donors / Acceptors 1 / 2Facilitates targeted hydrogen bonding within protein active sites[1].

Structural Rationale in Drug Design

The utility of 1-Benzoylpiperidin-3-ol in drug discovery is not accidental; it is a direct consequence of its structural topology. The molecule can be dissected into three functional domains, each contributing a specific vector for molecular interaction.

  • The Piperidine Ring: Introduces

    
     character and conformational restriction. Unlike flat aromatic rings, the piperidine chair conformation projects substituents into three-dimensional space, increasing the likelihood of engaging complex protein pockets.
    
  • The Benzoyl Group: Provides a planar, lipophilic surface ideal for

    
     stacking or hydrophobic interactions.
    
  • The C3-Hydroxyl Group: Acts as both a hydrogen-bond donor and acceptor. Crucially, the C3 position is a stereocenter, allowing for the synthesis of enantiomerically pure derivatives ((R)- or (S)-1-Benzoylpiperidin-3-ol) to probe chiral recognition in biological targets[2].

ScaffoldUtility Scaffold 1-Benzoylpiperidin-3-ol Scaffold Lipophilicity Benzoyl Group (Hydrophobic Pocket) Scaffold->Lipophilicity H_Bond C3-Hydroxyl (H-Bond Donor/Acceptor) Scaffold->H_Bond Rigidity Piperidine Ring (Conformational Restriction) Scaffold->Rigidity

Structural contributions of the 1-Benzoylpiperidin-3-ol scaffold in drug design.

Synthetic Methodology: The Chemoselective Schotten-Baumann Amidation

The synthesis of 1-Benzoylpiperidin-3-ol relies on the classic Schotten-Baumann reaction [][4]. The primary synthetic challenge here is chemoselectivity . Piperidin-3-ol contains both a secondary amine and a secondary alcohol. Because amines are significantly more nucleophilic than alcohols, N-acylation (amidation) occurs at a much faster rate than O-acylation (esterification)[5].

By strictly controlling the stoichiometry (1.0 equivalent of benzoyl chloride) and temperature (0 °C), we can kinetically trap the desired amide product without requiring protecting groups for the hydroxyl moiety. Triethylamine (


) is utilized as an acid scavenger to neutralize the 

byproduct, preventing the protonation of the piperidine amine, which would otherwise render it non-nucleophilic and stall the reaction[6].
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • Dissolve 10.0 mmol of piperidin-3-ol in 30 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Add 12.0 mmol (1.2 eq) of triethylamine (

      
      ).
      
    • Causality Note: DCM is chosen for its excellent solubilizing properties and inertness to acyl chlorides, while the slight excess of

      
       ensures complete neutralization of generated 
      
      
      
      .
  • Temperature Control:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality Note: The reaction between acyl chlorides and amines is highly exothermic. Cooling prevents thermal runaway and suppresses the slower, competing O-acylation (esterification) reaction.

  • Reagent Addition:

    • Dissolve 10.0 mmol (1.0 eq) of benzoyl chloride in 10 mL of DCM.

    • Add the benzoyl chloride solution dropwise to the reaction flask over 15 minutes.

  • Reaction Progression:

    • Allow the mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature and stir for an additional 2 hours. Monitor via TLC (Thin Layer Chromatography) using a 5% Methanol in DCM solvent system.

  • Aqueous Quench & Extraction:

    • Quench the reaction by adding 30 mL of saturated aqueous sodium bicarbonate (

      
      ).
      
    • Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

    • Causality Note: The mildly basic

      
       neutralizes any unreacted benzoyl chloride (converting it to water-soluble sodium benzoate) and removes 
      
      
      
      salts into the aqueous phase.
  • Drying & Concentration:

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (

      
      ).
      
    • Filter and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate pure 1-Benzoylpiperidin-3-ol as a white solid or viscous oil.

SynthesisWorkflow A Piperidin-3-ol + Benzoyl Chloride B Amidation Reaction (DCM, Et3N, 0°C to RT) A->B C Aqueous Quench (Sat. NaHCO3) B->C D Liquid-Liquid Extraction (Organic Layer) C->D E Purification (Silica Gel Chromatography) D->E F 1-Benzoylpiperidin-3-ol (Pure Product) E->F

Step-by-step synthetic workflow for 1-Benzoylpiperidin-3-ol via Schotten-Baumann amidation.

Analytical Validation (Self-Validating Protocols)

To ensure the trustworthiness of the synthesized material, the protocol must be self-validating. The following analytical techniques are required to confirm identity, purity, and chemoselectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    The defining feature of 1-Benzoylpiperidin-3-ol in NMR is the presence of amide rotamers . Because rotation around the C-N partial double bond of the amide is restricted at room temperature, the piperidine ring protons will often appear as broadened peaks or distinct sets of duplicate signals. The aromatic protons from the benzoyl group will appear as a multiplet between 7.30–7.50 ppm. The critical diagnostic peak is the C3 methine proton adjacent to the hydroxyl group, typically appearing as a broad multiplet around 3.70–3.90 ppm.
  • 
    C-NMR (100 MHz, 
    
    
    
    ):
    The carbonyl carbon of the amide will appear distinctively downfield at approximately 170 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Expected Mass: The exact monoisotopic mass is 205.11 Da[7].

  • Ionization: Under positive Electrospray Ionization (ESI+), the expected base peak is the protonated molecular ion

    
    . The absence of a peak at 
    
    
    
    (which would correspond to the di-benzoylated ester-amide byproduct) confirms the chemoselectivity of the reaction.
Chiral High-Performance Liquid Chromatography (HPLC)

If the synthesis was initiated using an enantiopure starting material (e.g., (R)-piperidin-3-ol), chiral HPLC using a stationary phase like Chiralcel OD-H is mandatory. This validates that the basic conditions of the Schotten-Baumann reaction did not cause unwanted racemization at the C3 stereocenter.

References

  • Master Organic Chemistry. "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Master Organic Chemistry. Available at: [Link]

  • Chemistry-Reaction. "Schotten Baumann Reaction Mechanism Detailed Explanation." Chemistry-Reaction.com. Available at: [Link]

  • PubChemLite. "Explore - PubChemLite - Monoisotopic Mass." Uni.lu. Available at: [Link]

Sources

Exploratory

The Solubility Profile of N-benzoyl-3-hydroxypiperidine: A Technical Guide for Researchers

Prepared by: Google's Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the solubility of N-benzoyl-3-hydroxypiperidine in organic solvents, a critical parameter for...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Google's Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility of N-benzoyl-3-hydroxypiperidine in organic solvents, a critical parameter for its application in research and drug development. In the absence of extensive published quantitative data, this document focuses on the underlying physicochemical principles governing its solubility, offering a predictive framework and detailed experimental protocols for its determination. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical tools to effectively work with this compound.

Introduction: The Significance of N-benzoyl-3-hydroxypiperidine and its Solubility

N-benzoyl-3-hydroxypiperidine is a heterocyclic organic compound with a molecular structure that lends itself to a wide range of applications in medicinal chemistry and organic synthesis. As a derivative of 3-hydroxypiperidine, it serves as a valuable building block in the synthesis of various pharmaceutical agents. The piperidine moiety is a common scaffold in many approved drugs, and the presence of the hydroxyl and N-benzoyl groups provides key functionalities for further chemical modifications.

The solubility of N-benzoyl-3-hydroxypiperidine in organic solvents is a fundamental property that dictates its utility in various stages of the drug discovery and development process. From reaction kinetics in organic synthesis to formulation for in vitro and in vivo studies, understanding and controlling solubility is paramount. Poor solubility can lead to challenges in purification, inaccurate results in biological assays, and difficulties in developing suitable drug delivery systems.[1][2] This guide aims to provide a thorough understanding of the factors influencing the solubility of N-benzoyl-3-hydroxypiperidine and to equip researchers with the necessary methodologies to assess it.

Physicochemical Properties and their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the physicochemical properties of both the solute (N-benzoyl-3-hydroxypiperidine) and the solvent.

Molecular Structure Analysis

N-benzoyl-3-hydroxypiperidine possesses a combination of polar and non-polar features that govern its solubility profile:

  • Piperidine Ring: The saturated heterocyclic piperidine ring is a moderately polar structure.

  • Hydroxyl Group (-OH): The hydroxyl group at the 3-position is a key contributor to the molecule's polarity. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar protic solvents.

  • N-benzoyl Group: The benzoyl group attached to the nitrogen atom introduces a significant non-polar, aromatic character to the molecule. The amide linkage within this group can also participate in hydrogen bonding as an acceptor.

The interplay of these functional groups results in a molecule with a balanced polarity, suggesting that it will exhibit solubility in a range of organic solvents.

Key Physicochemical Parameters

While specific experimental data for N-benzoyl-3-hydroxypiperidine is scarce, we can infer its properties from related structures:

  • Polarity and Hydrogen Bonding: The presence of both a hydrogen bond donor (-OH) and acceptors (C=O and the nitrogen of the piperidine ring) indicates that N-benzoyl-3-hydroxypiperidine will have favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate).[1]

  • pKa: The piperidine nitrogen is basic, though the electron-withdrawing effect of the benzoyl group will reduce its basicity compared to unsubstituted piperidine. The hydroxyl group is weakly acidic. The pKa will influence the compound's ionization state in protic solvents, which can affect its solubility.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. This should be confirmed experimentally for any specific application.

Solvent ClassExample SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolHighThe hydroxyl group of the solvents can form strong hydrogen bonds with the hydroxyl and N-benzoyl groups of the solute.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighThe carbonyl group of the ketone can act as a hydrogen bond acceptor for the hydroxyl group of the solute.
Esters Ethyl AcetateModerateThe ester group can act as a hydrogen bond acceptor.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to LowEthers are less polar and can only act as hydrogen bond acceptors.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate to HighThese solvents can interact through dipole-dipole interactions.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThe non-polar nature of these solvents will primarily interact with the benzoyl group.
Alkanes Hexane, HeptaneVery LowThe non-polar nature of these solvents will not effectively solvate the polar functional groups of the molecule.
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are highly polar and can effectively solvate the molecule through dipole-dipole interactions and hydrogen bond acceptance.

Experimental Determination of Solubility

Accurate determination of solubility requires experimental measurement. Two common methods employed in pharmaceutical research are the determination of thermodynamic and kinetic solubility.[1][3]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound.[3][4] This is often referred to as the "gold standard" for solubility measurement.

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.[3][5]

Materials:

  • N-benzoyl-3-hydroxypiperidine (solid)

  • Selected organic solvents

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical technique.

Procedure:

  • Preparation: Add an excess amount of solid N-benzoyl-3-hydroxypiperidine to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a constant temperature environment (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of N-benzoyl-3-hydroxypiperidine using a validated HPLC method or other quantitative technique.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Diagram of the Thermodynamic Solubility Workflow:

G A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature (24-72h) A->B Shaking/Rotation C 3. Settle and Separate Phases B->C Cease Agitation D 4. Filter Supernatant C->D Syringe Filtration E 5. Quantify by HPLC/UV D->E Analysis G A 1. Dispense DMSO Stock to Plate B 2. Add Organic Solvent A->B C 3. Incubate (1-2h) B->C D 4. Measure Light Scattering C->D E 5. Determine Precipitation Point D->E

Caption: Workflow for Kinetic Solubility by Nephelometry.

Factors Influencing Experimental Outcomes

Several factors can influence the results of solubility measurements:

  • Purity of the Compound: Impurities can affect the solubility of the target compound.

  • Solid-State Form: Polymorphism, crystallinity, and the presence of solvates can significantly impact thermodynamic solubility. [3]* Temperature: Solubility is generally temperature-dependent.

  • Equilibration Time: Insufficient time for equilibration in the thermodynamic method can lead to an underestimation of solubility.

  • pH of the Medium: For protic solvents, the pH can influence the ionization state of the compound and thus its solubility.

Conclusion

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of Benzoylpiperidine Amides

The following technical guide details the thermodynamic stability and conformational dynamics of benzoylpiperidine amides. Executive Summary The benzoylpiperidine scaffold (phenyl(piperidin-4-yl)methanone derivatives) re...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability and conformational dynamics of benzoylpiperidine amides.

Executive Summary

The benzoylpiperidine scaffold (phenyl(piperidin-4-yl)methanone derivatives) represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antipsychotics (e.g., Ketanserin), antihistamines, and metabolic modulators.[1][2][3] Its utility is driven by a favorable balance of physicochemical properties: high metabolic stability, moderate lipophilicity, and a rigid yet adaptable steric profile.

This guide analyzes the thermodynamic stability of this scaffold through two distinct lenses:

  • Conformational Thermodynamics: The energy barriers associated with amide bond rotation (

    
    ), which dictate the population of syn/anti rotamers in solution.
    
  • Chemical Thermodynamics: The hydrolytic stability of the amide bond, determining shelf-life and resistance to non-enzymatic degradation.

Structural Fundamentals: Resonance and Restricted Rotation

The stability of the benzoylpiperidine amide stems from the resonance interaction between the nitrogen lone pair and the carbonyl


-system. This delocalization imparts significant double-bond character to the N–C(O) bond, restricting rotation and creating a planar amide functionality.
The Steric-Electronic Conflict

Unlike simple amides (e.g., DMF), benzoylpiperidines experience significant A(1,3) allylic strain between the ortho-protons of the benzoyl ring and the equatorial


-protons of the piperidine ring.
  • Ground State (GS): To maximize resonance, the N–C=O unit prefers planarity. However, steric clashes force the phenyl ring to twist out of the amide plane, slightly reducing resonance stabilization compared to aliphatic amides.

  • Transition State (TS): Rotation requires breaking the partial

    
    -bond. The transition state is orthogonal (90° twist), where resonance is lost, and the nitrogen atom rehybridizes from 
    
    
    
    to
    
    
    .
Rotational Barrier Data

Experimental data derived from Variable Temperature (VT) NMR spectroscopy indicates that N-benzoylpiperidines possess a rotational energy barrier (


) lower than that of N,N-dimethylformamide (approx. 21 kcal/mol), typically falling in the range of 14.0 – 16.0 kcal/mol (58 – 67 kJ/mol) .

Table 1: Comparative Rotational Barriers of Amide Scaffolds

Scaffold

(kcal/mol)

(kJ/mol)
Key Driver
N,N-Dimethylformamide (DMF)~21.0~88Strong resonance, low steric hindrance.
N,N-Dimethylbenzamide~15.5~65Phenyl ring cross-conjugation & steric twist.
N-Benzoylpiperidine ~14.5 ~60.6 Ring strain & A(1,3) steric destabilization.
N-(4-Nitrobenzoyl)piperidine~15.8~66EWG enhances resonance (make C=O more electrophilic).
N-(4-Methoxybenzoyl)piperidine~13.8~57EDG reduces C=O electrophilicity, lowering barrier.

Note: Values are solvent-dependent (higher in polar solvents like DMSO due to TS stabilization).

Experimental Protocol A: Determining via VT-NMR

To quantify the conformational stability, researchers must determine the coalescence temperature (


). This protocol is self-validating: if the peaks do not coalesce, the solvent boiling point is too low relative to the barrier.
Methodology
  • Sample Preparation: Dissolve 10-15 mg of the benzoylpiperidine analog in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    , or Tetrachloroethane-
    
    
    ). Avoid CDCl
    
    
    if
    
    
    is expected > 50°C.
  • Low-Temperature Acquisition: Acquire a 1H NMR spectrum at -20°C or room temperature. Identify the piperidine

    
    -protons (NCH
    
    
    
    ). Due to restricted rotation, these will appear as two distinct broad multiplets (representing syn and anti rotamers) rather than a single averaged signal.
  • Stepwise Heating: Increase the probe temperature in 10 K increments. Allow 5 minutes for thermal equilibration at each step.

  • Coalescence Point (

    
    ):  Identify the temperature where the two multiplets merge into a single broad peak (flat top). Record 
    
    
    
    (in Kelvin).
  • Calculation: Use the Eyring equation approximation for equal population exchange:

    
    
    
    • Where

      
       is the chemical shift separation (in Hz) of the signals at the slow-exchange limit (low temp).
      
    • Result is in kcal/mol.[4][5][6]

Chemical Stability: Hydrolysis Thermodynamics

While the rotational barrier deals with conformation, the chemical integrity of the benzoylpiperidine is defined by its resistance to hydrolysis.

Mechanism and Stability Profile

Benzoylpiperidines are chemically robust. The amide bond is resistant to hydrolysis at neutral pH due to the poor leaving group ability of the amine anion (


). Hydrolysis typically requires harsh conditions (e.g., 6M HCl, reflux, >24h) or enzymatic catalysis.
  • Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbon susceptible to weak nucleophiles (water).[7]

  • Base-Catalyzed: Direct attack of hydroxide on the carbonyl carbon.

Visualization of Hydrolytic Pathways

The following diagram illustrates the competing pathways and the high-energy tetrahedral intermediate that acts as the kinetic bottleneck, conferring stability.

HydrolysisMechanism Figure 1: Acid-catalyzed hydrolysis mechanism. The formation of the tetrahedral intermediate is the Rate Determining Step (RDS). Amide Benzoylpiperidine (Ground State) Protonated O-Protonated Intermediate Amide->Protonated + H+ (Fast Eq) Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + OH- (Base Cat) Protonated->Tetrahedral + H2O (RDS) Products Benzoic Acid + Piperidine Salt Tetrahedral->Products Collapse (- R2NH)

Experimental Protocol B: Forced Degradation (Stress Testing)

To validate the stability of a benzoylpiperidine drug candidate, a forced degradation study is required. This protocol distinguishes between a stable scaffold and one liable to spontaneous decomposition.

Workflow
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile/Water (1:1).

  • Stress Conditions:

    • Acid: Mix 1 mL stock + 1 mL 1N HCl. Heat at 60°C for 24 hours.

    • Base: Mix 1 mL stock + 1 mL 1N NaOH. Heat at 60°C for 24 hours.

    • Oxidative: Mix 1 mL stock + 1 mL 3% H

      
      O
      
      
      
      . Store at RT for 24 hours.
    • Control: Stock solution at RT.

  • Analysis: Neutralize acid/base samples. Analyze via HPLC-UV (254 nm) or LC-MS.

  • Acceptance Criteria:

    • High Stability: < 5% degradation under Acid/Base conditions.

    • Moderate Stability: 5-20% degradation.

    • Labile: > 20% degradation (indicates need for formulation protection).

Note: Benzoylpiperidines typically fall into the "High Stability" category for hydrolysis but may show sensitivity to oxidation at the piperidine nitrogen if N-dealkylation pathways are accessible in vivo (metabolic, not thermodynamic).

References

  • Dynamic NMR Studies of N-Benzoyl Piperidine Derivatives Source: Journal of Molecular Structure [Link] Citation for: Rotational barrier energy values and substituent effects.[8]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry Source: Molecules (MDPI) [Link] Citation for: Metabolic stability and drug discovery applications.[2][3]

  • Amide Bond Rotation and Conformational Dynamics Source: Journal of Organic Chemistry [Link] Citation for: General mechanisms of amide resonance and A(1,3) strain.

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: ICH Guidelines [Link] Citation for: Forced degradation and stress testing protocols.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 1-Benzoylpiperidin-3-ol

[1][2] -benzoylation of 3-hydroxypiperidine Compound CAS: 67452-86-2[1] Executive Summary & Strategic Rationale The synthesis of 1-benzoylpiperidin-3-ol represents a classic challenge in chemoselectivity: distinguishing...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]


-benzoylation of 3-hydroxypiperidine
Compound CAS:  67452-86-2[1]

Executive Summary & Strategic Rationale

The synthesis of 1-benzoylpiperidin-3-ol represents a classic challenge in chemoselectivity: distinguishing between two nucleophilic sites—a secondary amine and a secondary alcohol—within the same molecule.[1] While amines are generally more nucleophilic than alcohols, uncontrolled acylation conditions frequently lead to a mixture of the desired


-amide, the undesired 

-ester, and the

-bis-benzoylated impurity.[1]

This guide provides two distinct protocols designed to maximize


-selectivity through kinetic control. The Schotten-Baumann  method (Protocol A) utilizes a biphasic system to scavenge acid and minimize ester formation via hydration shells, while the Anhydrous Organic  method (Protocol B)[1] offers precision for moisture-sensitive variations.[1] Both protocols are engineered with self-validating checkpoints to ensure high purity suitable for downstream pharmaceutical applications.[1]

Chemical Strategy: Thermodynamics vs. Kinetics[1]

To achieve high fidelity in this synthesis, one must exploit the nucleophilicity gap between the nitrogen and oxygen atoms.

  • Kinetic Control: The nitrogen lone pair is more available for nucleophilic attack on the benzoyl chloride carbonyl than the oxygen lone pair. By maintaining low temperatures (

    
    ), we favor the lower activation energy pathway (
    
    
    
    -acylation).[1]
  • Thermodynamic Correction: The amide bond is significantly more stable towards hydrolysis than the ester bond. If

    
    -acylation occurs (forming the bis-benzoylated side product), a mild basic hydrolysis step can selectively cleave the ester while leaving the desired amide intact.
    
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[2][3][4] The base serves a dual purpose: activating the nucleophile (though less critical for amines) and, more importantly, quenching the HCl byproduct to prevent protonation of the unreacted amine, which would render it non-nucleophilic.

ReactionMechanism SM 3-Hydroxypiperidine Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack (N) Reagent Benzoyl Chloride Reagent->Inter Prod 1-Benzoylpiperidin-3-ol (N-Amide) Inter->Prod - Cl⁻ (Fast) Side Side Product: O-Ester Inter->Side Competing Attack (O) (Slow at 0°C)

Figure 1: Mechanistic pathway highlighting the kinetic competition between N- and O-acylation.

Experimental Protocols

Protocol A: Biphasic Schotten-Baumann (Green Chemistry Preferred)

Best for scale-up and minimizing organic solvent waste.[1]

Reagents & Stoichiometry:

Component Equiv. Role
3-Hydroxypiperidine 1.0 Substrate
Benzoyl Chloride 1.1 Electrophile
NaOH (10% aq) 2.5 Base/Acid Scavenger

| DCM or EtOAc | - | Organic Solvent |[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 3-hydroxypiperidine (10 mmol) in 10% aqueous NaOH (25 mL) in a round-bottom flask. Cool the solution to

    
     using an ice bath.
    
  • Addition: Dissolve benzoyl chloride (11 mmol) in a minimal amount of DCM (5 mL). Add this solution dropwise to the aqueous amine mixture over 15 minutes with vigorous stirring.

    • Critical Insight: Vigorous stirring is essential to maximize the interfacial surface area in this biphasic system.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Checkpoint 1: Check pH.[5][6] It must remain >9.[6] If it drops, add small aliquots of NaOH.[7]

  • Workup: Transfer to a separatory funnel. Extract with DCM (

    
     mL).
    
  • Wash: Wash the combined organic layers with 1M HCl (removes unreacted amine) followed by Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Anhydrous Organic Synthesis (High Precision)

Best for small-scale library synthesis or moisture-sensitive analogs.[1]

Reagents & Stoichiometry:

Component Equiv. Role
3-Hydroxypiperidine 1.0 Substrate
Benzoyl Chloride 1.05 Electrophile
Triethylamine (TEA) 1.5 Organic Base

| DCM (Anhydrous) | - | Solvent |[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a flask and purge with Nitrogen (

    
    ). Add 3-hydroxypiperidine (5 mmol) and anhydrous DCM (20 mL).
    
  • Base Addition: Add Triethylamine (7.5 mmol) and cool to

    
    .
    
  • Acylation: Add Benzoyl chloride (5.25 mmol) dropwise via syringe.

    • Why: Slow addition prevents localized heating, which promotes unwanted

      
      -acylation.[1]
      
  • Monitoring: Stir at

    
     for 30 mins, then warm to RT for 1 hour.
    
    • Checkpoint 2 (TLC): Eluent 5% MeOH in DCM. Product

      
      . Look for a faster-moving spot (
      
      
      
      ) indicating bis-acylation.[1]
  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM, wash with 0.5M HCl (removes TEA and starting material), dry, and concentrate.

Purification & Troubleshooting (The "Self-Validating" System)[1]

Even with careful control, trace


-acylation can occur.[1] This section details how to detect and correct it.
Workflow Diagram

WorkupFlow Rxn Crude Reaction Mixture TLC QC Checkpoint: TLC/LCMS Detect Bis-Acylated Product Rxn->TLC Pure Direct Workup (Acid/Base Wash) TLC->Pure Single Spot Impure Bis-Acyl Detected TLC->Impure Two Spots Final Pure 1-Benzoylpiperidin-3-ol Pure->Final Hydrolysis Selective Hydrolysis (LiOH / MeOH, 30 min) Impure->Hydrolysis Hydrolysis->Pure

Figure 2: Decision tree for purification and handling of over-acylated byproducts.

The "Pro-Tip" Correction: Selective Hydrolysis

If LCMS or NMR shows the presence of the bis-benzoylated species (ester + amide):

  • Dissolve the crude oil in MeOH.

  • Add 2.0 equivalents of 1M LiOH or NaOH.

  • Stir at RT for 30-60 minutes.

  • Mechanism: The ester hydrolyzes rapidly under these conditions; the amide remains stable.

  • Concentrate MeOH, dilute with water, and extract with DCM to recover the pure alcohol-amide.

Analytical Data (Expected)
  • Physical State: Viscous colorless to pale yellow oil (may solidify upon standing).

  • 1H NMR (CDCl3): Look for the benzoyl aromatic protons (7.4-7.6 ppm).[1] The piperidine ring protons will show significant broadening due to rotamers of the amide bond (a hallmark of

    
    -acylated piperidines).
    
  • MS (ESI):

    
    .[1]
    

Safety & Handling (SDS Highlights)

  • Benzoyl Chloride: Lachrymator. Highly corrosive. Reacts violently with water. Handle in a fume hood.

  • 3-Hydroxypiperidine: Irritant.[1] Hygroscopic (store in desiccator).

  • DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton; nitrile offers poor protection against DCM).

References

  • Schotten-Baumann Reaction Conditions : Wikipedia. The foundational methodology for biphasic amidation. Link

  • Chemoselectivity in Amino Alcohol Acylation : ResearchGate. "Experimental conversions of N-acylation and O-acylation". Discusses kinetic control in bifunctional nucleophiles. Link

  • 1-Benzoylpiperidin-3-ol (Compound Data) : ChemScene. Physical properties and CAS verification (67452-86-2).[1][8] Link

  • Amide Bond Stability vs Esters : Chemistry LibreTexts. Theoretical grounding for the selective hydrolysis purification strategy. Link

Sources

Application

Application Note: High-Yield Synthesis of 1-Benzoylpiperidine via the Schotten-Baumann Reaction

Executive Summary The benzoylpiperidine fragment is a privileged structural motif in medicinal chemistry, frequently employed as a metabolically stable bioisostere for the piperazine ring in drug development [1]. The syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoylpiperidine fragment is a privileged structural motif in medicinal chemistry, frequently employed as a metabolically stable bioisostere for the piperazine ring in drug development [1]. The synthesis of 1-benzoylpiperidine (N-benzoylpiperidine) is most efficiently achieved through the classic Schotten-Baumann reaction—a robust, biphasic protocol that directly acylates piperidine with benzoyl chloride.

This application note provides an in-depth, self-validating technical guide to the Schotten-Baumann synthesis of 1-benzoylpiperidine. By detailing the mechanistic causality behind the biphasic conditions, temperature controls, and stoichiometric ratios, this guide empowers researchers to achieve >90% yields while minimizing side-product formation.

Mechanistic Causality: The "Why" Behind the Protocol

The Schotten-Baumann reaction is fundamentally a nucleophilic acyl substitution. The secondary amine (piperidine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride to form a tetrahedral intermediate. The collapse of this intermediate expels a chloride ion and a proton, yielding the amide product and hydrochloric acid (HCl) [2].

The Monophasic Limitation: If this reaction is conducted in a single organic phase with a 1:1 stoichiometric ratio, the generated HCl rapidly protonates the unreacted piperidine, forming a non-nucleophilic piperidinium salt. This prematurely halts the reaction at a maximum theoretical yield of 50%. Historically, overcoming this required using two equivalents of the valuable amine.

The Biphasic Solution: Carl Schotten and Eugen Baumann resolved this by introducing a biphasic system consisting of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 10% NaOH) [3, 4].

  • Continuous Neutralization: As HCl is generated in the organic phase, it migrates to the aqueous phase where it is instantly neutralized by NaOH. This protects the piperidine, allowing a 1:1 stoichiometry to achieve full conversion.

  • Interfacial Kinetics: Because the reagents reside in the organic layer and the base in the aqueous layer, vigorous stirring is mandatory . High shear forces maximize the interfacial surface area, ensuring the rate of HCl neutralization exceeds the rate of amine protonation.

  • Thermal Control: The acylation is highly exothermic. If the temperature rises unchecked, the aqueous NaOH will begin to hydrolyze the benzoyl chloride into sodium benzoate, destroying the electrophile. Initiating the reaction at 0 °C suppresses this competitive hydrolysis.

Mechanism Pip Piperidine (Nucleophile) Tetra Tetrahedral Intermediate Pip->Tetra Nucleophilic Attack BzCl Benzoyl Chloride (Electrophile) BzCl->Tetra Prod 1-Benzoylpiperidine (Product) Tetra->Prod Cl- Elimination HCl HCl (Byproduct) Tetra->HCl Proton Transfer Salt NaCl + H2O (Neutralized) HCl->Salt Neutralization NaOH Aq. NaOH (Base) NaOH->Salt

Figure 1: Nucleophilic acyl substitution mechanism of the Schotten-Baumann reaction.

Quantitative Optimization of Reaction Parameters

To demonstrate the causality of the experimental design, Table 1 summarizes the impact of varying conditions on the final yield of 1-benzoylpiperidine. The data illustrates why the specific parameters in the subsequent protocol are chosen.

Condition TypePiperidine (eq)Benzoyl Chloride (eq)Base / PhaseTemp (°C)Stirring RateObserved Yield (%)Mechanistic Outcome
Unoptimized 1.01.0None (Monophasic)25 °CModerate< 50%Auto-protonation of amine halts reaction.
Amine Excess 2.01.0None (Monophasic)25 °CModerate~ 88%Excess amine acts as the base; wastes reagent.
Poor Mixing 1.01.051.5 eq NaOH (Biphasic)25 °CLow~ 60%Poor interfacial area; amine protonation outpaces neutralization.
Thermal Loss 1.01.051.5 eq NaOH (Biphasic)25 °CVigorous~ 75%Exotherm accelerates benzoyl chloride hydrolysis by NaOH.
Optimized 1.01.051.5 eq NaOH (Biphasic)0 → 25 °C Vigorous > 92% Perfect balance of neutralization and electrophile preservation.

Table 1: Influence of stoichiometry, phase dynamics, and thermodynamics on reaction efficiency.

Detailed Experimental Protocol

This protocol is engineered as a self-validating system. Each phase of the workup is designed to systematically eliminate a specific class of potential impurities (unreacted amine, unreacted acid, and aqueous salts), ensuring high-purity isolation without the immediate need for column chromatography [5].

1. Reagents and Materials
  • Piperidine: 85.15 mg (1.0 mmol, 1.0 eq)

  • Benzoyl Chloride: 147.6 mg (1.05 mmol, 1.05 eq)

  • Sodium Hydroxide (NaOH): 60.0 mg (1.5 mmol, 1.5 eq) dissolved in 1.5 mL deionized water (approx. 1 M solution)

  • Dichloromethane (DCM): 5.0 mL (Reaction solvent) + 15 mL (Extraction)

  • Washing Solutions: 1M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine.

2. Step-by-Step Methodology

Step 1: System Initialization

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in 5.0 mL of DCM.

  • Add the aqueous NaOH solution (1.5 eq) to the flask.

  • Validation Check: Two distinct liquid phases should be visible.

Step 2: Thermal Control & Electrophile Addition

  • Submerge the flask in an ice-water bath and allow the biphasic mixture to cool to 0 °C for 5 minutes.

  • Dissolve benzoyl chloride (1.05 eq) in 1.0 mL of DCM.

  • Add the benzoyl chloride solution dropwise over 10 minutes using an addition funnel or syringe.

  • Causality: Dropwise addition prevents localized temperature spikes, suppressing the formation of sodium benzoate.

Step 3: Biphasic Condensation

  • Set the magnetic stirrer to a vigorous speed (e.g., 800-1000 RPM) to create a fine emulsion.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature (20-25 °C) for an additional 2 hours.

  • Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The piperidine spot (ninhydrin stain active) should disappear, replaced by a higher Rf UV-active spot (1-benzoylpiperidine).

Step 4: Orthogonal Workup & Purification

  • Transfer the mixture to a separatory funnel. Add 10 mL of additional DCM and 5 mL of water. Shake and allow the phases to separate. Extract the lower organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 10 mL of 1M HCl. Causality: This protonates any trace unreacted piperidine, pulling it into the aqueous waste as a water-soluble salt.

  • Base Wash: Wash the organic layer with 10 mL of saturated aqueous NaHCO₃. Causality: This neutralizes residual HCl and converts any hydrolyzed benzoyl chloride (benzoic acid) into water-soluble sodium benzoate.

  • Brine Wash: Wash with 10 mL of saturated NaCl (brine) to pre-dry the organic layer and remove emulsion-causing surfactants.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Isolation The product, 1-benzoylpiperidine, is typically isolated as a viscous, pale-straw-colored oil that slowly crystallizes into colorless needles upon standing (Melting Point: 44–48 °C) [5].

Workflow Step1 1. Preparation Dissolve Piperidine in DCM Add Aqueous NaOH Step2 2. Ice Bath Cooling Cool to 0 °C to control exotherm Step1->Step2 Step3 3. Dropwise Addition Add Benzoyl Chloride slowly Step2->Step3 Step4 4. Biphasic Stirring Vigorous stirring at RT for 2-4 hrs Step3->Step4 Step5 5. Phase Separation Extract organic layer (DCM) Step4->Step5 Step6 6. Orthogonal Washing Wash with 1M HCl, then NaHCO3 Step5->Step6 Step7 7. Isolation Dry over MgSO4, Evaporate solvent Step6->Step7

Figure 2: Step-by-step experimental workflow for 1-benzoylpiperidine synthesis.

Analytical Characterization

To ensure the self-validating nature of the protocol, the final compound should be subjected to spectroscopic analysis.

  • LC-MS: Expected mass [M+H]⁺ = 190.1 m/z.

  • ¹H NMR (CDCl₃, 400 MHz): The amide bond restricts rotation, causing the piperidine ring to exhibit distinct axial/equatorial and syn/anti environments. Expect broad multiplets around δ 3.75 (2H) and 3.35 (2H) for the CH₂ groups adjacent to the nitrogen, a multiplet around δ 7.35-7.45 (5H) for the aromatic protons, and broad signals at δ 1.50-1.70 (6H) for the remaining piperidine protons.

References
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Pharmaceuticals (Basel).[Link]

  • Addition-Elimination Mechanisms With Neutral Nucleophiles. Master Organic Chemistry.[Link]

  • Ueber die Oxydation des Piperidins. Schotten, C. Berichte der deutschen chemischen Gesellschaft, 1884.[Link]

  • Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Baumann, E. Berichte der deutschen chemischen Gesellschaft, 1886.[Link]

  • BENZOYL PIPERIDINE. Marvel, C. S.; Lazier, W. A. Organic Syntheses, 1929, 9, 16. [Link]

Method

Application Notes &amp; Protocols: (R)- and (S)-1-Benzoylpiperidin-3-ol as Advanced Chiral Building Blocks

Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The introduction of a defined stereocenter, particularly at the C3 position, significantly e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The introduction of a defined stereocenter, particularly at the C3 position, significantly expands its utility, allowing for precise three-dimensional interactions with biological targets. This guide provides an in-depth analysis and detailed protocols for the use of (R)- and (S)-1-benzoylpiperidin-3-ol as versatile and stable chiral building blocks. We will cover the synthesis of the racemic precursor, its efficient chiral resolution, and key downstream synthetic transformations, including stereospecific manipulations of the hydroxyl group. These protocols are designed for researchers in drug discovery and process development, offering robust, repeatable methods and expert insights into the underlying chemical principles.

Strategic Importance of the 1-Benzoyl-3-hydroxypiperidine Scaffold

The 3-hydroxypiperidine motif is a cornerstone in the design of a wide array of therapeutic agents. The hydroxyl group serves as a versatile handle for introducing further complexity and as a key hydrogen bonding component for target engagement. The N-benzoyl group offers several strategic advantages over other protecting groups like N-Boc or N-benzyl:

  • Enhanced Stability: The amide bond is robust, withstanding a broader range of reaction conditions compared to the more labile carbamates or groups removable by hydrogenolysis.

  • Crystallinity: The benzoyl group often imparts crystallinity to intermediates, simplifying purification through recrystallization, a critical factor for large-scale synthesis.[3]

  • Modulation of Reactivity: The electron-withdrawing nature of the benzoyl group can influence the reactivity of the piperidine ring and the C3-hydroxyl group.

The true value of this scaffold is realized when used in its enantiomerically pure form, either (R)- or (S)-1-benzoylpiperidin-3-ol, enabling the stereoselective synthesis of complex drug molecules.

Synthesis and Chiral Resolution

The first critical phase is the generation of high-purity, single-enantiomer starting material. The typical process involves the synthesis of the racemate followed by classical resolution.

Synthesis of Racemic 1-Benzoylpiperidin-3-ol

A common and scalable route begins with the reduction of 3-hydroxypyridine, followed by N-benzoylation.

Protocol 1: Synthesis of Racemic 1-Benzoylpiperidin-3-ol

  • Hydrogenation of 3-Hydroxypyridine:

    • To a solution of 3-hydroxypyridine (1.0 eq) in acetic acid, add Platinum(IV) oxide (0.02 eq).

    • Pressurize the reaction vessel with hydrogen gas (50-60 psi) and agitate at 50°C for 12-16 hours until hydrogen uptake ceases.

    • Cool the reaction, vent the hydrogen, and filter the catalyst through a pad of Celite.

    • Concentrate the filtrate under reduced pressure to yield crude piperidin-3-ol as an oil.

  • N-Benzoylation (Schotten-Baumann conditions):

    • Dissolve the crude piperidin-3-ol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and 1 M aqueous sodium hydroxide (NaOH) (3.0 eq).

    • Cool the vigorously stirring mixture to 0°C in an ice bath.

    • Add benzoyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate under reduced pressure. The crude product can often be purified by recrystallization from an ethyl acetate/hexanes mixture to yield racemic 1-benzoylpiperidin-3-ol as a white solid.

Scientist's Note: The Schotten-Baumann conditions are highly effective for acylating water-soluble amines. The biphasic system ensures that the deprotonated amine is readily available to react with the benzoyl chloride, while the base neutralizes the HCl byproduct.

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains a cost-effective and scalable method for obtaining enantiopure materials.[3][4] The choice of resolving agent is critical and often requires empirical screening. Di-p-toluoyl-tartaric acid is a commonly used resolving agent for amino alcohols.

Protocol 2: Chiral Resolution with (-)-Di-p-toluoyl-L-tartaric Acid

  • Salt Formation:

    • Dissolve racemic 1-benzoylpiperidin-3-ol (1.0 eq) in a minimal amount of hot methanol or ethanol.

    • In a separate flask, dissolve (-)-Di-p-toluoyl-L-tartaric acid (0.5 eq) in the same solvent.

    • Slowly add the acid solution to the racemic amine solution while hot.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt:

    • Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent. This first crop will be enriched in one diastereomer (e.g., the (R)-amine salt).

    • The enantiomeric purity of the salt can be checked by liberating the amine from a small sample and analyzing it by chiral HPLC.

  • Liberation of the Free Amine:

    • Suspend the diastereomeric salt in DCM and wash with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the aqueous layer is basic.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched 1-benzoylpiperidin-3-ol.

  • Enrichment and Recovery:

    • The mother liquor from the first crystallization is now enriched in the other enantiomer (e.g., the (S)-amine). It can be concentrated and the free amine liberated. This enriched (S)-amine can then be resolved using the enantiomeric resolving agent, (+)-Di-p-toluoyl-D-tartaric acid, to achieve high purity.

    • Multiple recrystallizations of the diastereomeric salt may be necessary to achieve >99% enantiomeric excess (ee).[3]

Expert Insight: The key to successful resolution is slow, controlled crystallization. Seeding the solution with a small crystal can promote the formation of the desired diastereomeric salt. The choice of solvent is also crucial; it should provide good solubility at high temperatures but poor solubility at low temperatures for the desired salt.

Workflow for Synthesis and Resolution

G cluster_synthesis Synthesis of Racemate cluster_resolution Chiral Resolution A 3-Hydroxypyridine B Racemic Piperidin-3-ol A->B PtO₂, H₂/AcOH C Racemic 1-Benzoylpiperidin-3-ol B->C BzCl, NaOH/DCM D Dissolve Racemate and L-DTTA C->D E Crystallization D->E F (R)-Amine • L-DTTA Salt (Solid) E->F G (S)-Amine in Mother Liquor E->G H Liberate Amine (Base Wash) F->H J Liberate & Resolve with D-DTTA G->J I (R)-1-Benzoyl- piperidin-3-ol H->I K (S)-1-Benzoyl- piperidin-3-ol J->K

Caption: Overall workflow from 3-hydroxypyridine to enantiopure building blocks.

Key Synthetic Transformations and Protocols

Once obtained, the enantiopure 1-benzoylpiperidin-3-ol can be used in a variety of stereospecific reactions. The C3-hydroxyl group is the primary site of transformation.

Stereochemical Inversion via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for inverting the stereochemistry of a secondary alcohol.[5][6][7] This allows for the synthesis of the opposite enantiomer or the introduction of various nucleophiles with inversion of configuration.

Protocol 3: Mitsunobu Inversion of (R)-1-Benzoylpiperidin-3-ol

  • Setup:

    • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (R)-1-benzoylpiperidin-3-ol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a suitable nucleophile such as p-nitrobenzoic acid (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise via syringe. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is typically observed.[5]

    • Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting residue contains the desired product along with byproducts like triphenylphosphine oxide and the hydrazine dicarboxylate.

    • Purify the crude material by column chromatography on silica gel to isolate the inverted ester product.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add a base such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) and stir at room temperature until saponification is complete.

    • Neutralize the mixture, extract with an organic solvent (e.g., DCM or EtOAc), dry, and concentrate to yield (S)-1-benzoylpiperidin-3-ol.

Mechanistic Insight: The reaction proceeds via an oxyphosphonium intermediate. The carboxylate nucleophile attacks the carbon bearing the activated hydroxyl group in a classic Sₙ2 fashion, leading to complete inversion of stereochemistry. The use of p-nitrobenzoic acid can improve yields for sterically hindered alcohols.[7][8]

Mitsunobu Inversion Mechanism

G A (R)-Alcohol + PPh₃ + DIAD B Oxyphosphonium Intermediate (Good Leaving Group) A->B Activation D Sₙ2 Attack B->D backside attack C Nucleophile (R'COO⁻) C->D E Inverted Ester Product D->E F Hydrolysis (e.g., LiOH) E->F G (S)-Alcohol F->G

Caption: Stereochemical inversion pathway via the Mitsunobu reaction.

Deprotection of the Benzoyl Group

Removal of the N-benzoyl group is often necessary to reveal the secondary amine for further coupling reactions.

Protocol 4: Acidic Hydrolysis of the N-Benzoyl Group

  • Reaction:

    • To a solution of N-benzoyl-piperidin-3-ol (1.0 eq) in 1,4-dioxane, add concentrated hydrochloric acid (HCl, 6-10 eq).

    • Heat the mixture to reflux (approx. 100-110°C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove the solvent and excess HCl.

    • The resulting solid is the hydrochloride salt of piperidin-3-ol. It can be used directly or neutralized with a base to obtain the free amine.

Scientist's Note: This method is robust but harsh. It is not suitable for substrates with acid-labile functional groups. Alternative, milder methods for N-debenzoylation exist but may be less scalable.[9]

Data Summary and Characterization

The following table summarizes key physical properties for the materials discussed.

CompoundMolecular FormulaMW ( g/mol )AppearanceTypical [α]D (c=1, MeOH)
(R)-1-Benzoylpiperidin-3-olC₁₂H₁₅NO₂205.25White SolidNegative
(S)-1-Benzoylpiperidin-3-olC₁₂H₁₅NO₂205.25White SolidPositive
(R)-1-Benzylpiperidin-3-olC₁₂H₁₇NO191.27Yellow/Green Liquid+12° (c=1, MeOH)[10]

Note: The sign of optical rotation for the benzoyl derivative should be confirmed experimentally. The related N-benzyl compound is listed for comparison.[10]

Conclusion

(R)- and (S)-1-benzoylpiperidin-3-ol are high-value chiral building blocks that provide a stable and versatile platform for the synthesis of complex, stereochemically defined molecules. The protocols outlined in this guide offer reliable methods for their preparation and subsequent manipulation. By understanding the principles behind the synthesis, resolution, and stereospecific reactions, researchers can effectively leverage these intermediates to accelerate the development of novel pharmaceutical agents.

References

  • Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. Google Vertex AI Search.
  • Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Google Vertex AI Search.
  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]

  • Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®. Request PDF. [Link]

  • Process for the preparation of sitagliptin phosphate.
  • Synthesis of Sitagliptin. ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Google Vertex AI Search.
  • Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). ResearchGate. [Link]

  • Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. QuickCompany. [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • STEREOSELECTIVE SYNTHESIS OF PIPERIDINE DERIVATIVES. WIPO Patentscope. [Link]

  • and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction. Supporting Information. [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • (R)-(-)-N-Benzyl-3-hydroxypiperidine (CAS 91599-81-4) Market Research Report 2026. Google Vertex AI Search.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation. Request PDF. [Link]

  • Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. [Link]

  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Request PDF. [Link]

  • Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. MDPI. [Link]

Sources

Application

Application Note: Strategic Functionalization of the C3-Hydroxyl Group in Benzoylpiperidines

Prepared by: Senior Application Scientist, Chemical Development & Biocatalysis Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Executive Summary & Rationale The 3-hydroxypiperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Biocatalysis Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals

Executive Summary & Rationale

The 3-hydroxypiperidine motif is a privileged, three-dimensional scaffold in modern drug discovery, frequently embedded in neurokinin NK1 receptor antagonists, orexin receptor antagonists, and monoacylglycerol lipase (MAGL) inhibitors[1][2][3]. While N-Boc and N-benzyl protections are common during early synthesis, the N-benzoylpiperidine subclass presents unique electronic and conformational properties.

Functionalizing the C3-hydroxyl group in these systems requires a deep understanding of molecular causality. The N-benzoyl group delocalizes the nitrogen lone pair via amide resonance, effectively reducing the basicity and nucleophilicity of the piperidine nitrogen. This electronic dampening is highly advantageous: it prevents the formation of unwanted bicyclic aziridinium intermediates during substitution reactions, thereby enabling highly regioselective and stereospecific functionalizations at the C3 position.

This application note details robust, self-validating methodologies for the divergent functionalization of the C3-hydroxyl group, encompassing oxidation-biocatalysis sequences and direct stereoinvertive substitutions.

Mechanistic Insights: Causality in Reaction Design

When designing functionalization routes for 3-hydroxypiperidines, chemists must navigate the inherent reactivity of the saturated aza-heterocycle[1].

  • Suppression of Aziridinium Formation: In N-alkyl-3-hydroxypiperidines, converting the C3-OH to a leaving group (e.g., mesylate) often leads to intramolecular displacement by the basic nitrogen. This forms a reactive bicyclic aziridinium ion, which upon nucleophilic attack yields a mixture of C3- and C4-substituted products. The strong electron-withdrawing nature of the N-benzoyl group completely suppresses this pathway, ensuring that nucleophilic displacement (SN2) occurs exclusively at C3 with clean inversion of stereochemistry.

  • Stereocontrol via Biocatalysis: Direct chemical reductive amination of 1-benzoylpiperidin-3-one typically yields poor diastereomeric ratios or racemates due to the flexible conformation of the piperidine ring. Transitioning to engineered transaminases (TAs) forces the reaction through a rigid chiral active site, providing >99% enantiomeric excess (ee) and eliminating the need for toxic heavy-metal catalysts[4][5].

Mechanism Substrate C3-Leaving Group (N-Benzoylpiperidine) Amide N-Benzoyl Group Electron Withdrawal Substrate->Amide LonePair Nitrogen Lone Pair Delocalized Amide->LonePair Aziridinium Bicyclic Aziridinium Ion Formation LonePair->Aziridinium Blocked SN2 Direct Intermolecular SN2 Attack LonePair->SN2 Favored

Caption: Electronic suppression of aziridinium intermediates by the N-benzoyl group.

Quantitative Data: Reaction Metrics

The following table summarizes the optimized reaction metrics for the primary C3-functionalization pathways discussed in this guide.

Functionalization RouteReagents / CatalystsTempYield (%)Enantiomeric Excess (ee)Key Mechanistic Advantage
Oxidation to Ketone SO₃·Py, DMSO, DIPEA0 °C to RT88 - 92N/A (Achiral)Avoids cryogenic conditions of Swern oxidation.
Reductive Amination NaBH(OAc)₃, R-NH₂, AcOHRT65 - 75RacemicBroad substrate scope for complex amine donors.
Transamination (Bio) Transaminase, iPrNH₂, PLP30 °C> 85> 99%Perfect stereocontrol; green chemistry profile[5].
Mitsunobu Etherification Phenol, DIAD, PPh₃, THF0 °C to RT70 - 80> 98% (Inversion)Direct stereoinversion in a single step.
SN2 of Mesylate NaN₃, DMF80 °C85 - 90> 98% (Inversion)High regioselectivity due to N-benzoyl deactivation.

Validated Experimental Methodologies

Workflow SM 1-Benzoyl-3-hydroxypiperidine (Starting Material) Oxidation Parikh-Doering Oxidation SM->Oxidation Activation Mesylation (MsCl, Et3N) SM->Activation Mitsunobu Mitsunobu Reaction (DIAD, PPh3, Nu-H) SM->Mitsunobu Ketone 1-Benzoylpiperidin-3-one (Intermediate) Oxidation->Ketone Biocat Transaminase (PLP, iPrNH2) Ketone->Biocat Amine Chiral C3-Amine (>99% ee) Biocat->Amine Mesylate C3-Mesylate (Activated) Activation->Mesylate SN2 Nucleophilic Attack (NaN3 or Amines) Mesylate->SN2 Substituted C3-Substituted (Inverted Stereocenter) SN2->Substituted Ether C3-Ether/Ester (Inverted Stereocenter) Mitsunobu->Ether

Caption: Workflow for divergent C3-hydroxyl functionalization of benzoylpiperidines.

Protocol 1: Parikh-Doering Oxidation to 1-Benzoylpiperidin-3-one

Causality: The Parikh-Doering oxidation is selected over the Swern oxidation because it operates effectively at 0 °C to room temperature, eliminating the need for -78 °C cryogenic reactors, making it highly scalable for process chemistry[2].

  • Setup: Dissolve 1-benzoyl-3-hydroxypiperidine (10.0 mmol) in anhydrous CH₂Cl₂ (30 mL) and DMSO (15 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 30.0 mmol) and cool the mixture to 0 °C using an ice bath.

  • Activation: Portion-wise, add sulfur trioxide pyridine complex (SO₃·Py, 25.0 mmol). Maintain the internal temperature below 10 °C during addition.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check (TLC & IR): Quench a 50 µL aliquot in water/EtOAc. TLC (UV active) should show complete consumption of the starting material. IR spectroscopy of the crude organic layer must reveal the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the emergence of a sharp ketone C=O stretch (~1715 cm⁻¹), distinct from the amide C=O (~1640 cm⁻¹).

  • Workup: Quench with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Biocatalytic Transamination to (R)-3-Amino-1-benzoylpiperidine

Causality: Chemical amination lacks stereocontrol. Utilizing an (R)-selective transaminase pushes the equilibrium toward the desired chiral amine using isopropylamine as a sacrificial amine donor, yielding >99% ee[5].

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP).

  • Substrate & Donor: Add 1-benzoylpiperidin-3-one (5.0 mmol) and isopropylamine (50.0 mmol) to the buffer.

  • Enzyme Addition: Add the engineered (R)-selective transaminase powder (loading as per manufacturer specifications, typically 5-10 wt%).

  • Incubation: Incubate the reaction at 30 °C with orbital shaking (150 rpm) for 24 hours.

  • Self-Validation Check (Chiral HPLC): Extract a 100 µL sample, partition with MTBE, and analyze the organic layer via Chiral HPLC (e.g., Chiralpak IG column). Confirm >99% ee and >90% conversion.

  • Isolation: Adjust the pH of the aqueous phase to 11 using 2M NaOH. Extract the free amine with EtOAc (3 × 50 mL). Dry and concentrate to afford the pure chiral amine.

Protocol 3: Mitsunobu Inversion for C3-Etherification

Causality: Direct SN2 on secondary alcohols is kinetically sluggish. The Mitsunobu reaction activates the C3-OH as an oxyphosphonium ion, turning it into an exceptional leaving group that is rapidly displaced by the nucleophile (e.g., a phenol) with complete Walden inversion.

  • Setup: Dissolve (S)-1-benzoyl-3-hydroxypiperidine (5.0 mmol), the desired phenol (6.0 mmol), and triphenylphosphine (PPh₃, 6.5 mmol) in anhydrous THF (25 mL) under nitrogen. Cool to 0 °C.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 6.5 mmol) dropwise over 15 minutes. The reaction mixture will turn pale yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Check (NMR): Concentrate a small aliquot and obtain a crude ¹H NMR. The C3-methine proton will exhibit a distinct chemical shift (typically moving downfield by ~0.5-1.0 ppm) and altered coupling constants, confirming the inversion of stereochemistry from axial/equatorial orientation.

  • Purification: Concentrate the mixture in vacuo. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter, concentrate the filtrate, and purify via flash chromatography.

References

  • Source: nih.
  • Efficient Preparation of (S)
  • Source: google.
  • Source: chemrxiv.
  • Source: efmc-ismc.

Sources

Method

1-Benzoylpiperidin-3-ol as a fragment in drug discovery

Application Note: 1-Benzoylpiperidin-3-ol as a High-Fsp³ Fragment in Drug Discovery Executive Summary This guide details the utility, synthesis, and screening protocols for 1-Benzoylpiperidin-3-ol (1-BP-3-ol), a represen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Benzoylpiperidin-3-ol as a High-Fsp³ Fragment in Drug Discovery

Executive Summary

This guide details the utility, synthesis, and screening protocols for 1-Benzoylpiperidin-3-ol (1-BP-3-ol), a representative "3D-rich" fragment. Unlike traditional planar aromatic fragments, the piperidine core offers significant saturation (


), improving solubility and providing defined vectors for exploring sub-pockets in protein targets. This note focuses on its application in Fragment-Based Drug Discovery (FBDD), specifically for targeting kinases and proteases where the 3-hydroxyl group acts as a critical hydrogen bond donor/acceptor probe.

Scientific Rationale & Chemical Space

The "Escape from Flatland"

Modern drug discovery emphasizes increasing the fraction of


 hybridized carbons (

) to improve clinical success rates. 1-BP-3-ol serves as a model scaffold that combines a hydrophobic aromatic anchor (benzoyl group) with a polar, chiral aliphatic core (3-hydroxypiperidine).
  • Stereochemistry: The C3 chiral center allows for the probing of specific stereochemical requirements of the binding pocket.

  • Vectorization: The non-planar piperidine ring projects the hydroxyl group out of the plane defined by the benzoyl amide, allowing interactions with "ceiling" or "floor" residues in a binding site.

Physicochemical Profile

The following data highlights why this fragment is ideal for FBDD libraries (Rule of Three compliant).

PropertyValue (Racemic)Significance
Molecular Weight 219.28 DaIdeal fragment size (<300 Da).
cLogP ~1.2Optimal lipophilicity for solubility and permeability.
TPSA 49.77 ŲGood predictor for BBB penetration and oral bioavailability.
H-Bond Donors 1 (OH)Critical for directional binding interactions.
H-Bond Acceptors 2 (Amide O, Hydroxyl O)Facilitates water-mediated bridges.
Rotatable Bonds 2Low entropic penalty upon binding.

Experimental Workflows

Workflow Visualization

The following diagram outlines the integration of 1-BP-3-ol into a standard FBDD campaign, from library synthesis to hit validation.

FBDD_Workflow Library Fragment Library (High Fsp³ Content) Screen Primary Screen (STD-NMR / SPR) Library->Screen 1-BP-3-ol included Hit_Val Hit Validation (Isothermal Titration Calorimetry) Screen->Hit_Val Kd < 5 mM XRay Structural Biology (X-ray Co-crystal) Hit_Val->XRay Confirmed Binder Opt Fragment Growing (SAR Expansion) XRay->Opt Vector Defined Opt->Library Iterative Design

Figure 1: Strategic workflow for utilizing 1-Benzoylpiperidin-3-ol in fragment screening campaigns.

Detailed Protocols

Protocol A: Regioselective Synthesis of 1-Benzoylpiperidin-3-ol

Objective: Synthesize the target fragment while avoiding O-acylation (ester formation) of the secondary alcohol.

Mechanistic Insight: The nitrogen atom in 3-hydroxypiperidine is significantly more nucleophilic than the oxygen. However, under uncontrolled conditions (excess base, high temperature), O-acylation or bis-acylation can occur. We utilize a biphasic Schotten-Baumann condition or controlled low-temperature organic phase reaction to ensure N-selectivity.

Materials:

  • 3-Hydroxypiperidine HCl (1.0 eq)

  • Benzoyl Chloride (1.05 eq)

  • Triethylamine (TEA) or DIPEA (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • 1M HCl and Saturated NaHCO₃

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, suspend 3-Hydroxypiperidine HCl (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add TEA (25 mmol) dropwise at 0°C (ice bath). Stir for 10 minutes until the solution becomes clear (free base formation).

  • Acylation: Add Benzoyl Chloride (10.5 mmol) dropwise over 15 minutes, maintaining temperature at 0°C. Critical: Rapid addition causes localized heating, promoting O-acylation.

  • Reaction Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM).

    • Self-Validating Check: If a spot appears with higher Rf than the product, it is likely the O,N-bis-acylated byproduct. Treat with 1M NaOH/MeOH for 30 mins to hydrolyze the ester selectively.

  • Workup: Wash with 1M HCl (remove unreacted amine), then Sat. NaHCO₃ (remove acid), then Brine.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane or purify via flash chromatography.

Yield Expectation: >85% N-acylated product.

Protocol B: Fragment Screening via STD-NMR

Objective: Detect weak binding of 1-BP-3-ol to a target protein (e.g., a Kinase) using Saturation Transfer Difference (STD) NMR.

Mechanistic Insight: STD-NMR relies on the transfer of magnetization from the protein (saturated) to the bound ligand. Only ligands in fast exchange (weak binders, typical for fragments) will show an STD signal. The aromatic protons of the benzoyl group and the diastereotopic protons of the piperidine ring provide distinct diagnostic signals.

Materials:

  • Target Protein (20 µM in deuterated buffer, e.g., Phosphate pH 7.4).

  • 1-BP-3-ol (1 mM, 50x excess).

  • 600 MHz NMR Spectrometer with Cryoprobe.

Step-by-Step Methodology:

  • Sample Prep: Prepare a 500 µL sample containing 20 µM Protein and 1 mM Ligand in buffer (10% D₂O for lock).

  • Control Experiment: Run a 1D ¹H NMR of the ligand alone to assign resonances.

    • Note: The benzoyl protons appear at 7.4-7.6 ppm. Piperidine protons appear at 1.5-4.5 ppm.

  • On-Resonance Irradiation: Set the saturation pulse at a frequency where only protein protons resonate (e.g., -0.5 ppm or 12 ppm for methyls/amides). Apply a train of Gaussian pulses for 2 seconds.

  • Off-Resonance Irradiation: Set the pulse at 30 ppm (control).

  • Data Acquisition: Record the difference spectrum (Off-Resonance minus On-Resonance).

  • Analysis:

    • Positive Result: Signals corresponding to 1-BP-3-ol appear in the difference spectrum.

    • Epitope Mapping: Calculate the STD amplification factor (

      
      ) for each proton.
      
    • Interpretation: If the benzoyl protons show higher

      
       than the piperidine protons, the hydrophobic aromatic ring is the primary anchor.
      
Protocol C: Chiral Resolution (Optional but Recommended)

Objective: Separate (R) and (S) enantiomers to determine stereospecific activity.

Method: High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 254 nm (Benzoyl chromophore).

  • Self-Validating Check: Inject racemic standard first to establish separation conditions (Resolution

    
    ).
    

Structural Logic & Pathway Analysis

The following diagram illustrates the chemical logic of using 1-BP-3-ol to probe a binding pocket.

Interaction_Logic Fragment 1-Benzoylpiperidin-3-ol Benzoyl Benzoyl Group (Planar Anchor) Fragment->Benzoyl Piperidine Piperidine Core (3D Scaffold) Fragment->Piperidine Target_Hydrophobic Target: Hydrophobic Pocket (e.g., Gatekeeper) Benzoyl->Target_Hydrophobic Pi-Pi / VdW Hydroxyl 3-OH Group (Specific Vector) Piperidine->Hydroxyl Target_Polar Target: Polar Residue (e.g., Asp/Glu/Lys) Hydroxyl->Target_Polar H-Bond

Figure 2: Pharmacophore mapping of 1-BP-3-ol. The benzoyl group provides affinity via hydrophobic effects, while the 3-OH group probes for specific H-bond interactions, determining selectivity.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-Based Drug Discovery: Lessons and Outlook." Nature Reviews Drug Discovery. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic Pyrrolidines and Piperidines as Scaffolds for Novel Drug Discovery." Angewandte Chemie. Link

Sources

Application

Application Note: Mitsunobu Reaction Conditions for 1-Benzoylpiperidin-3-ol

Executive Summary This guide details the optimized protocols for the Mitsunobu inversion and functionalization of 1-benzoylpiperidin-3-ol . Chiral 3-substituted piperidines are privileged scaffolds in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocols for the Mitsunobu inversion and functionalization of 1-benzoylpiperidin-3-ol . Chiral 3-substituted piperidines are privileged scaffolds in medicinal chemistry, serving as core pharmacophores for kinase inhibitors (e.g., BTK inhibitors) and GPCR ligands.

The primary challenge with 1-benzoylpiperidin-3-ol is achieving clean


 inversion at the sterically hindered secondary alcohol position while managing the separation of triphenylphosphine oxide (TPPO). This note provides a self-validating protocol for stereochemical inversion (via esterification) and C-N bond formation (via phthalimide), incorporating a modern magnesium chloride (

) workup to simplify purification.

Strategic Analysis & Mechanistic Insight

Substrate Compatibility

The 1-benzoyl protecting group is critical for the success of this reaction. Unlike N-benzyl or N-alkyl groups, the benzoyl moiety forms an amide bond, significantly reducing the nucleophilicity of the piperidine nitrogen.

  • Advantage: Prevents intramolecular side reactions (e.g., aziridinium formation) where the nitrogen lone pair attacks the activated phosphonium intermediate.

  • Conformation: The amide bond imposes

    
     character on the nitrogen, creating a localized planar region. However, the piperidine ring retains a chair-like conformation. The C3-hydroxyl group is subject to 1,3-diaxial interactions, making the order of addition and temperature control vital to prevent elimination side products.
    
Reaction Mechanism (Specific to Substrate)

The reaction proceeds via the activation of the C3-alcohol by a phosphonium betaine, followed by an


 displacement by the pronucleophile.

Mitsunobu_Mechanism cluster_0 Critical Control Point Reagents Reagents: PPh3 + DIAD Betaine Betaine Intermediate (Morrison-Brunn-Huisgen) Reagents->Betaine 0°C, THF Activation Activated Alcohol (Oxyphosphonium Salt) Betaine->Activation + 1-Benzoylpiperidin-3-ol + Pronucleophile (H-Nu) SN2 SN2 Displacement (Inversion of C3) Activation->SN2 Rate Determining Step Product Inverted Product (Ester/Amine) + TPPO SN2->Product - TPPO - Hydrazine

Figure 1: Mechanistic pathway highlighting the critical activation step where steric hindrance at C3 can compete with elimination.

Critical Parameters

ParameterRecommendationRationale
Azodicarboxylate DIAD (Diisopropyl azodicarboxylate)More stable and safer to handle than DEAD. The isopropyl groups provide slight steric bulk that can improve selectivity.
Phosphine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Triphenylphosphine)
Standard reactivity.[1][2][3][4][5][6] Polymer-supported

can be used for easier workup but incurs higher cost and slower kinetics.
Solvent Anhydrous THF Provides optimal solubility for the betaine intermediate. Toluene is a secondary choice if higher temperatures are required (rare).
Temperature

RT
Addition at

is mandatory to prevent decomposition of the betaine and minimize E2 elimination.
Stoichiometry 1.5 eq Excess reagents drive the equilibrium, essential for hindered secondary alcohols.

Experimental Protocols

Protocol A: Stereochemical Inversion (Esterification)

Objective: Invert the chiral center of 1-benzoylpiperidin-3-ol (e.g.,


) using p-nitrobenzoic acid (PNBA). The resulting ester is easily hydrolyzed to the inverted alcohol.

Materials:

  • Substrate: 1-benzoylpiperidin-3-ol (1.0 eq, 10 mmol)

  • Reagent 1: Triphenylphosphine (

    
    ) (1.5 eq, 15 mmol)
    
  • Reagent 2: p-Nitrobenzoic acid (1.5 eq, 15 mmol)

  • Reagent 3: DIAD (1.5 eq, 15 mmol)

  • Solvent: Anhydrous THF (100 mL, 0.1 M concentration)

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Dissolution: Add 1-benzoylpiperidin-3-ol (2.05 g, 10 mmol),

    
     (3.93 g, 15 mmol), and p-nitrobenzoic acid (2.51 g, 15 mmol) to the flask. Add anhydrous THF (100 mL). Stir until fully dissolved.
    
  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Stir for 15 minutes.
    
  • Addition: Add DIAD (3.03 g, 2.95 mL, 15 mmol) dropwise via syringe over 20 minutes.

    • Observation: The solution will turn yellow/orange.[7] Ensure the temperature does not exceed

      
       during addition.
      
  • Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1). The limiting reagent (alcohol) should be consumed.

  • Workup (TPPO Removal Strategy):

    • Concentrate the reaction mixture to roughly 20 mL on a rotary evaporator.

    • Precipitation: Add cold Diethyl Ether (

      
      , 50 mL) and Hexanes (50 mL) while stirring vigorously. TPPO will precipitate as a white solid.
      
    • Filter the suspension through a sintered glass funnel. Wash the solid with 1:1

      
      /Hexanes.
      
    • Concentrate the filtrate.[1][3][8]

  • Purification: Purify the residue via flash column chromatography (Silica gel, Gradient: 10%

    
     40% EtOAc in Hexanes).
    
    • Yield Target: 75–85%.

Protocol B: C-N Bond Formation (Gabriel-Mitsunobu)

Objective: Synthesize 3-amino-1-benzoylpiperidine (protected) with inversion of configuration.

Modifications from Protocol A:

  • Nucleophile: Replace p-nitrobenzoic acid with Phthalimide (1.5 eq).

  • pK_a Check: Phthalimide (

    
    ) is ideal. Do not use simple amines (too basic, will deactivate the betaine).
    

Procedure:

  • Follow Steps 1–4 from Protocol A, substituting Phthalimide for the acid.

  • Stir at RT for 16–24 hours (C-N formation is often slower than esterification).

  • Hydrazinolysis (Deprotection):

    • Dissolve the purified phthalimide intermediate in Ethanol.

    • Add Hydrazine hydrate (3.0 eq). Reflux for 2 hours.

    • Cool, filter off the phthalhydrazide precipitate, and concentrate to obtain the primary amine.

Advanced Workup: The Method

For scales >1g, chromatographic removal of TPPO is inefficient. Use this chemical complexation method.[1][2][9][10]

Workup_Workflow Crude Crude Reaction Mixture (THF) Concentrate Concentrate to ~20% Volume Crude->Concentrate MgCl2 Add MgCl2 (2.0 eq vs TPPO) Stir 1h @ Reflux or RT Concentrate->MgCl2 Filter Filter Suspension MgCl2->Filter Solid Solid Cake: [Mg(TPPO)2Cl2] Complex Filter->Solid Discard Filtrate Filtrate: Product + Hydrazine Byproduct Filter->Filtrate Wash Wash with NaHCO3 Dry & Concentrate Filtrate->Wash

Figure 2: High-efficiency workflow for removing Triphenylphosphine Oxide (TPPO) using Magnesium Chloride complexation.

Protocol:

  • After reaction completion, do not evaporate the THF completely.

  • Add anhydrous

    
     (2.0 eq relative to initial 
    
    
    
    ).
  • Heat the suspension to mild reflux (

    
    ) for 30 minutes, then cool to RT with stirring.
    
  • Dilute with Toluene (to decrease TPPO solubility further) and filter. The filter cake contains the

    
     complex.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion Betaine decomposition or moisture.Ensure THF is distilled/anhydrous. Add DIAD slower at strictly

.[3]
Retention of Configuration Mechanism drift (

character) or double inversion.
Ensure the nucleophile is acidic enough (

). Keep temp low. Avoid using halide solvents (DCM) which can promote racemization.
Low Yield (Elimination) Steric hindrance promoting E2 elimination.Use a less bulky phosphine (e.g., Tributylphosphine) or increase concentration to favor bimolecular substitution (

).
DIAD/DEAD Separation Hydrazine byproduct co-elutes with product.Wash the organic layer with saturated

(removes acidic byproducts) and use the

precipitation method for TPPO.

References

  • Mitsunobu, O. (1981).[11] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.[11]

  • Hughes, D. L. (1992). "The Mitsunobu Reaction."[1][2][3][4][6][8][9][10][11][12][13] Organic Reactions, 42, 335–656.

  • Dandapani, S., & Curran, D. P. (2004). "Separation-friendly Mitsunobu reactions."[14] Chemistry – A European Journal, 10(13), 3130–3138.

  • Bates, R. H., et al. (2024). "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2." Figshare / ACS Process Development.

  • BenchChem. (2025).[1][3] "Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction." Application Notes.

Sources

Method

Application Note: Oxidation of 1-Benzoylpiperidin-3-ol to 1-Benzoylpiperidin-3-one

Executive Summary The transformation of 1-benzoylpiperidin-3-ol to 1-benzoylpiperidin-3-one is a fundamental oxidation step in the synthesis of complex piperidine alkaloids, kinase inhibitors, and versatile pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of 1-benzoylpiperidin-3-ol to 1-benzoylpiperidin-3-one is a fundamental oxidation step in the synthesis of complex piperidine alkaloids, kinase inhibitors, and versatile pharmaceutical intermediates. This application note provides a comprehensive, field-proven guide to executing this transformation. Designed for drug development professionals and synthetic chemists, this document details the mechanistic causality, self-validating experimental protocols, and analytical metrics required to achieve high-yielding, epimerization-free oxidation.

Mechanistic Rationale & Substrate Considerations

The oxidation of secondary alcohols within a nitrogen-containing heterocycle presents unique challenges, primarily over-oxidation (N-oxide formation) and product instability.

The Role of the N-Benzoyl Group: The N-benzoyl protecting group serves a dual, causal purpose in this workflow:

  • Deactivation of the Amine: The electron-withdrawing nature of the benzoyl group reduces the basicity and nucleophilicity of the piperidine nitrogen via amide resonance. This prevents the oxidant from attacking the nitrogen, a common side reaction when using peroxides or hypervalent iodine on free amines.

  • Product Stabilization: Unprotected piperidin-3-ones are highly unstable and prone to intermolecular self-condensation (aldol-type reactions or imine formation). The N-benzoyl group sterically and electronically stabilizes the resulting ketone, allowing for standard isolation and chromatography .

Comparative Analysis of Oxidation Strategies

Selecting the correct oxidation method depends heavily on the scale of the reaction and available laboratory infrastructure. Below is a quantitative comparison of the three most reliable methods for this specific transformation.

Oxidation MethodPrimary ReagentsOperating TempTypical YieldScalabilityKey Advantage
Swern Oxidation Oxalyl chloride, DMSO, Et₃N-78 °C to RT85–95%Excellent (>100g)Highly cost-effective; completely avoids over-oxidation to dicarbonyls.
DMP Oxidation Dess-Martin Periodinane0 °C to RT90–98%Good (<10g)Exceptionally mild; fast reaction times; simple benchtop setup.
Anelli (TEMPO) TEMPO, NaOCl, KBr0 °C80–90%Excellent (Process)Green chemistry profile; avoids cryogenic temperatures and toxic byproducts.

Workflow Visualization

G Start 1-Benzoylpiperidin-3-ol (Starting Material) Decision Select Oxidation Method Based on Scale Start->Decision Swern Swern Oxidation (-78 °C, Oxalyl Chloride, DMSO) Highly Scalable Decision->Swern Scale > 10g DMP DMP Oxidation (RT, Dess-Martin Periodinane) Mild, Benchtop Decision->DMP Scale < 10g TEMPO TEMPO / NaOCl (0 °C, Biphasic) Process Chemistry Decision->TEMPO Process Scale Workup1 Aqueous Quench & Extraction (H2O / DCM) Swern->Workup1 Workup2 Na2S2O3 / NaHCO3 Quench (Reduces Iodine Byproducts) DMP->Workup2 TEMPO->Workup1 Product 1-Benzoylpiperidin-3-one (Target Ketone) Workup1->Product Workup2->Product

Workflow for the oxidation of 1-benzoylpiperidin-3-ol to 1-benzoylpiperidin-3-one.

Experimental Protocols

Protocol A: Swern Oxidation (Recommended for Scale > 10g)

The Swern oxidation relies on the in situ generation of an alkoxysulfonium ylide. The strict adherence to cryogenic temperatures is causal: it prevents the premature decomposition of the intermediate via the Pummerer rearrangement, which would yield unwanted methylthiomethyl ethers instead of the target ketone.

Step-by-Step Methodology:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar and flush with Argon.

  • Intermediate Generation: Add anhydrous dichloromethane (DCM, 10 mL/g of substrate) and oxalyl chloride (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation: Add anhydrous DMSO (2.4 equiv) dropwise over 10 minutes.

    • Self-Validation Metric: Vigorous evolution of CO and CO₂ gas will occur immediately. This visual cue confirms the formation of the active chlorosulfonium species.

  • Substrate Addition: Dissolve 1-benzoylpiperidin-3-ol (1.0 equiv) in a minimal amount of anhydrous DCM and add dropwise to the reaction mixture over 15 minutes. Stir at -78 °C for 45 minutes.

  • Base Quench: Add triethylamine (Et₃N, 5.0 equiv) dropwise.

    • Self-Validation Metric: A dense white precipitate (Et₃N·HCl) will form instantly, accompanied by the strong, characteristic odor of dimethyl sulfide (DMS). This confirms the deprotonation of the alkoxysulfonium intermediate into the ketone.

  • Workup: Allow the reaction to warm to room temperature over 1 hour. Quench with distilled water. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Dess-Martin Periodinane (Recommended for Scale < 10g)

Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) reagent that oxidizes alcohols via ligand exchange. It is highly favored in medicinal chemistry for N-protected piperidines because it operates at room temperature and avoids the epimerization associated with harsher basic conditions .

Step-by-Step Methodology:

  • Preparation: Dissolve 1-benzoylpiperidin-3-ol (1.0 equiv) in DCM (15 mL/g).

    • Expert Insight: Do not use strictly anhydrous DCM. A catalytic amount of water hydrolyzes one acetate ligand on the DMP to form a more reactive hydroxy-periodinane intermediate, significantly accelerating the oxidation rate.

  • Oxidation: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.3 equiv) in a single portion. Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

    • Self-Validation Metric: The initially clear reaction mixture will transition to a cloudy suspension. This precipitate is the iodine(III) byproduct (iodinane), serving as a visual indicator of reaction progression. Monitor completion via TLC (EtOAc/Hexane 1:1; stain with KMnO₄).

  • Reductive Quench: Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (20 mL/g). Stir for 30 minutes until the organic layer becomes completely clear.

    • Causality: The thiosulfate reduces any unreacted explosive hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct. Skipping this step risks oxidative degradation of the product during concentration.

  • Workup: Separate the layers, extract the aqueous phase with DCM, dry the combined organics over Na₂SO₄, and concentrate. Purify via flash column chromatography if necessary.

Analytical Characterization

To confirm the successful synthesis of 1-benzoylpiperidin-3-one, utilize the following analytical markers:

  • ¹H NMR (CDCl₃, 400 MHz): The defining marker of success is the complete disappearance of the broad multiplet at ~3.8–4.0 ppm (corresponding to the CH-OH proton). You will observe a new, distinct AB quartet or complex multiplet at ~4.1–4.3 ppm, corresponding to the C2 protons (which are now alpha to both the nitrogen and the newly formed ketone). Note: Due to the restricted rotation of the N-benzoyl amide bond, signals may appear broadened or duplicated as rotamers at room temperature.

  • ¹³C NMR (CDCl₃, 100 MHz): Look for the appearance of a distinct ketone carbonyl carbon at ~206–208 ppm . This is easily distinguishable from the amide carbonyl carbon, which resonates at ~170 ppm .

  • Infrared Spectroscopy (IR): The broad O-H stretch at ~3300 cm⁻¹ will vanish. A new, sharp, and intense C=O stretch will appear at ~1715 cm⁻¹ (ketone), alongside the existing amide C=O stretch at ~1640 cm⁻¹ .

  • Mass Spectrometry (LC-MS): Expected mass for C₁₂H₁₃NO₂: [M+H]⁺ = 204.1 m/z.

References

  • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics Bearing a Hydroxyl Group, 3-Hydroxypyridinium Salts Source: ACS Catalysis URL: [Link]

  • Title: Towards stereochemical control: A short formal enantioselective total synthesis of pumiliotoxins 251D and 237A Source: Beilstein Journal of Organic Chemistry (via NIH PMC) URL: [Link]

Application

Application Note: Protecting Group Strategies for the Chemoselective Benzoylation of 3-Hydroxypiperidine

Introduction & Strategic Rationale 3-Hydroxypiperidine is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of receptor ligands, anti-amnesic agents, and targeted therapeutics[1]. The mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

3-Hydroxypiperidine is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of receptor ligands, anti-amnesic agents, and targeted therapeutics[1]. The molecule presents a classic chemoselectivity challenge: it possesses both a secondary amine (N1) and a secondary alcohol (O3).

When functionalizing this scaffold via benzoylation, chemists must direct the acyl group specifically to either the nitrogen or the oxygen. The innate reactivity of these two functional groups differs significantly; the secondary amine is a "softer," more polarizable, and inherently more nucleophilic center compared to the secondary alcohol[2]. Consequently:

  • N-Benzoylation can often be achieved directly and chemoselectively without protecting the alcohol, exploiting the kinetic preference of the amine for the hard electrophile (benzoyl chloride)[3].

  • O-Benzoylation strictly requires a masking strategy. The amine must be temporarily deactivated using a protecting group (PG) to prevent preferential N-acylation. The tert-butyloxycarbonyl (Boc) group is the industry standard here due to its stability under basic acylation conditions and its orthogonal, traceless removal under acidic conditions[4].

This application note details the mechanistic causality, quantitative parameters, and self-validating protocols for both divergent pathways.

Workflow & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways utilized to achieve either O-benzoylation (Strategy A) or N-benzoylation (Strategy B) from the common 3-hydroxypiperidine starting material.

G cluster_O_route Strategy A: O-Benzoylation cluster_N_route Strategy B: N-Benzoylation SM 3-Hydroxypiperidine (Amine & Alcohol) Boc_SM N-Boc-3-hydroxypiperidine SM->Boc_SM Boc2O, Et3N (N-Protection) Final_N N-Benzoyl-3-hydroxypiperidine (Target B) SM->Final_N BzCl (1.0 eq), 0°C (Chemoselective) Boc_Bz N-Boc-3-benzoyloxypiperidine Boc_SM->Boc_Bz BzCl, Et3N, DMAP (O-Benzoylation) Final_O 3-Benzoyloxypiperidine (Target A) Boc_Bz->Final_O TFA or HCl (N-Deprotection)

Divergent protecting group strategies for the chemoselective benzoylation of 3-hydroxypiperidine.

Quantitative Data & Reaction Parameters

The table below summarizes the optimized conditions required to drive these reactions to completion while maintaining high chemoselectivity and yield.

StrategyTarget MoleculeKey Reagents & EquivalentsTemp / TimeYieldSelectivity
A (Step 1) N-Boc-3-hydroxypiperidineBoc₂O (1.1 eq), Et₃N (1.5 eq)0 °C → RT / 4 h>95%N-selective
A (Step 2) N-Boc-3-benzoyloxypiperidineBzCl (1.2 eq), Et₃N (2.0 eq), DMAP (0.1 eq)0 °C → RT / 12 h88-92%O-selective
A (Step 3) 3-BenzoyloxypiperidineTFA (10 eq) in DCMRT / 2 h>90%N/A
B (Direct) N-Benzoyl-3-hydroxypiperidineBzCl (1.0 eq), Na₂CO₃ (aq) (2.0 eq)0 °C / 2 h85-89%>98% N-selective

Experimental Protocols

Strategy A: O-Benzoylation via N-Boc Protection

To benzoylate the sterically hindered secondary alcohol, the highly reactive amine must first be neutralized.

Step 1: Synthesis of N-Boc-3-hydroxypiperidine

Causality: Triethylamine (Et₃N) acts as a non-nucleophilic base to scavenge the proton released during the reaction, preventing the formation of unreactive piperidinium salts.

  • Dissolve 3-hydroxypiperidine (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C using an ice bath.

  • Add Et₃N (15.0 mmol, 1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 eq) dissolved in DCM (10 mL).

  • Validation Check: Allow the reaction to warm to room temperature (RT). Monitor via TLC (n-hexane:EtOAc 1:1). The starting material will stain intensely with Ninhydrin (indicating a free amine), whereas the product will not.

  • Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: O-Benzoylation of N-Boc-3-hydroxypiperidine

Causality: The secondary alcohol at the C3 position is sterically hindered. 4-Dimethylaminopyridine (DMAP) is deployed as a nucleophilic catalyst. DMAP attacks benzoyl chloride to form an N-benzoylpyridinium intermediate, which is a vastly superior electrophile compared to the parent acid chloride, thereby forcing the sluggish esterification to completion[4].

  • Dissolve N-Boc-3-hydroxypiperidine (10.0 mmol) in anhydrous DCM (40 mL) under an inert argon atmosphere.

  • Add Et₃N (20.0 mmol, 2.0 eq) and DMAP (1.0 mmol, 0.1 eq). Cool the mixture to 0 °C.

  • Add Benzoyl Chloride (BzCl, 12.0 mmol, 1.2 eq) dropwise over 15 minutes.

  • Stir at RT for 12 hours.

  • Validation Check: Wash the organic layer sequentially with 1M HCl (to remove the DMAP catalyst and unreacted Et₃N) and saturated aqueous NaHCO₃ (to neutralize residual acid and remove unreacted benzoic acid).

  • Dry and concentrate to yield N-Boc-3-benzoyloxypiperidine.

Step 3: N-Deprotection

Causality: The Boc group is highly acid-labile. Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene) and carbon dioxide, revealing the free amine.

  • Dissolve the intermediate (10.0 mmol) in DCM (20 mL) and cool to 0 °C.

  • Add TFA (100.0 mmol, ~7.5 mL) dropwise. Stir at RT for 2 hours.

  • Concentrate in vacuo to remove excess TFA. Neutralize the resulting TFA salt with 2M NaOH and extract with EtOAc to isolate the free base of 3-benzoyloxypiperidine.

Strategy B: Chemoselective N-Benzoylation (Schotten-Baumann Conditions)

Causality: By utilizing a biphasic aqueous/organic system (Schotten-Baumann conditions), the amine remains deprotonated and highly nucleophilic at the solvent interface, while the alcohol remains less reactive. Strict stoichiometric control (1.0 eq of BzCl) prevents over-benzoylation[2][3].

  • Dissolve 3-hydroxypiperidine (10.0 mmol) in a mixture of DCM (25 mL) and 10% aqueous Na₂CO₃ (25 mL).

  • Cool the vigorously stirring biphasic mixture to 0 °C.

  • Dissolve BzCl (10.0 mmol, 1.0 eq) in DCM (10 mL) and add it dropwise over 30 minutes via a syringe pump to ensure the local concentration of the electrophile remains low.

  • Stir for an additional 1.5 hours at 0 °C.

  • Validation Check: Separate the layers. The aqueous layer should remain basic (pH > 9). Extract the aqueous layer once more with DCM. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is predominantly N-benzoyl-3-hydroxypiperidine, which can be recrystallized or purified via flash chromatography.

References

  • Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands Source: D-NB.info (German National Library) URL:[Link]

  • WO2002059117A1 - Piperazine- and piperidine-derivatives as melanocortin receptor agonists Source: Google Patents URL
  • Asymmetric synthesis of (2S,3R)-(-)-epi-CP-99,994 using sulfinimine-derived anti-2,3-diamino esters Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Method

Application Note: Scalable Synthesis of N-Benzoyl-3-piperidinol

Executive Summary This application note details a robust, scalable protocol for the synthesis of -benzoyl-3-piperidinol (CAS: 10446-13-6 / Generic structure). As a chiral building block for pharmaceutical intermediates (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of


-benzoyl-3-piperidinol  (CAS: 10446-13-6 / Generic structure). As a chiral building block for pharmaceutical intermediates (e.g., picaridin analogs, muscarinic antagonists), its purity and cost-efficiency are critical.

While traditional acylation often employs dichloromethane (DCM) and organic bases (TEA/DIPEA), this guide prioritizes a Biphasic Schotten-Baumann protocol using Toluene/Water . This approach offers superior heat management, simplified salt removal, and improved environmental compliance (Green Chemistry) for multi-kilogram scale-up.

Key Advantages of this Protocol:
  • Chemoselectivity: Optimized pH and temperature control minimize O-acylation (ester formation).

  • Self-Validating Workup: Includes a "saponification polish" step to hydrolyze any trace ester byproducts, ensuring high purity of the amide target.

  • Scalability: Eliminates filtration of voluminous amine salts common in anhydrous protocols.

Strategic Route Selection

The synthesis relies on the nucleophilic acyl substitution of 3-piperidinol with benzoyl chloride. The primary challenge is the competing nucleophilicity of the hydroxyl group (forming the ester) versus the secondary amine (forming the desired amide).

Reaction Scheme:

ReactionScheme Reactant1 3-Piperidinol (C5H11NO) Transition Tetrahedral Intermediate Reactant1->Transition Nucleophilic Attack (N) Impurity O-Benzoyl Impurity (Ester - Trace) Reactant1->Impurity Side Reaction (O-attack) Reactant2 Benzoyl Chloride (PhCOCl) Reactant2->Transition Product N-Benzoyl-3-piperidinol (Amide Target) Transition->Product -Cl⁻ Byproduct HCl (Neutralized by NaOH) Transition->Byproduct

Caption: Reaction pathway showing the dominant N-acylation and potential O-acylation side reaction.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature 0°C – 5°C (Addition)20°C (Post-reaction)Low temperature favors kinetic control (N-acylation) over thermodynamic control (O-acylation) and manages the exotherm.
Stoichiometry PhCOCl: 1.05 – 1.10 eqSlight excess ensures full conversion of the amine.
Base (pH) NaOH (aq): 2.5 eqNeutralizes HCl byproduct. Excess base is required for the "polish" step.
Solvent System Toluene / Water (1:1 v/v)Toluene solubilizes the product; water solubilizes the salt. Excellent heat transfer.

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Safety Warning: Benzoyl chloride is a lachrymator and corrosive. 3-Piperidinol is hygroscopic. Perform all operations in a fume hood with appropriate PPE.

Phase 1: Reactor Setup and Charge
  • Equipment: 20L Jacketed Glass Reactor equipped with an overhead stirrer, temperature probe, and dropping funnel.

  • Charge Aqueous Phase: Add Water (5.0 L) and NaOH (solid, 400 g, 10 mol) . Stir until dissolved and cool to 20°C.

  • Charge Substrate: Add 3-Piperidinol (1.0 kg, ~9.9 mol) to the caustic solution. Stir for 15 minutes to ensure homogeneity.

    • Note: 3-Piperidinol is water-soluble.

  • Charge Organic Phase: Add Toluene (5.0 L) . Increase stirring speed to create a turbulent emulsion (essential for biphasic reactions).

Phase 2: Controlled Addition (The Reaction)
  • Cooling: Circulate glycol in the jacket to bring internal temperature to 0–5°C .

  • Addition: Charge Benzoyl Chloride (1.53 kg, 10.9 mol, 1.1 eq) into the dropping funnel.

  • Rate Control: Add Benzoyl Chloride dropwise over 2–3 hours .

    • Critical Control: Do not allow internal temperature to exceed 10°C . The reaction is highly exothermic.

  • Post-Reaction: Once addition is complete, allow the mixture to warm to 20–25°C naturally. Stir for an additional 2 hours.

Phase 3: The "Saponification Polish" (Self-Validating Step)
  • Logic: If any O-acylation occurred (forming the ester), it is less stable to base than the amide.

  • Action: Verify the pH of the aqueous layer is >12. If not, add small aliquots of 50% NaOH.

  • Hydrolysis: Stir the biphasic mixture vigorously at 25°C for 1 hour . This selectively hydrolyzes any ester impurity back to the product (alcohol) and benzoate, while the amide remains intact.

Phase 4: Workup and Isolation
  • Phase Separation: Stop stirring and allow layers to settle (15–30 min).

    • Bottom Layer: Aqueous (contains NaCl, Sodium Benzoate, excess NaOH). Discard (after waste treatment).

    • Top Layer: Toluene (contains Product). Retain .

  • Washing: Wash the Toluene layer with Water (2.0 L) followed by Brine (2.0 L) to remove residual alkalinity.

  • Concentration: Transfer Toluene layer to a rotary evaporator (or distillation unit). Concentrate under vacuum (50°C bath) to a viscous oil.

  • Crystallization (Optional but Recommended):

    • While many simple amides are oils, high purity often induces solidification.

    • Dissolve the residue in hot Ethyl Acetate/Heptane (1:3 ratio) .

    • Cool slowly to 0°C. If oiling occurs, seed with a pure crystal if available, or proceed to high-vacuum distillation.

    • Alternate: If the product remains an oil (common for racemates), dry under high vacuum (<1 mbar) at 60°C for 4 hours to remove trace toluene.

Process Engineering & Workflow

ProcessFlow cluster_reaction Reaction Zone cluster_workup Workup Zone cluster_isolation Isolation Zone Reactor Jacketed Reactor (Toluene/Water/NaOH) Scrubber Saponification Polish (pH > 12 wash) Reactor->Scrubber Biphasic Mix Cooling Cryostat (0°C Control) Cooling->Reactor Heat Removal Separator Phase Separator (Remove Aq. Waste) Evaporator Solvent Strip (Vac Distillation) Separator->Evaporator Org. Phase Scrubber->Separator FinalProduct N-Benzoyl-3-piperidinol (>98% Purity) Evaporator->FinalProduct

Caption: Process Flow Diagram (PFD) illustrating unit operations from reaction to isolation.

Analytical Control Strategy

To ensure scientific integrity, the following specifications must be met before batch release:

TestMethodAcceptance Criteria
Identity H-NMR (CDCl3)Characteristic benzoyl peaks (7.4-7.6 ppm) and piperidine ring protons.
Assay HPLC (C18, ACN/Water)> 98.0% a/a
Impurity A HPLC< 0.5% (Benzoic Acid)
Impurity B HPLC< 0.1% (O,N-dibenzoyl ester - Should be removed by polish step)
Water Content Karl Fischer< 0.2%

Troubleshooting Guide

  • Issue: Product contains significant O-acyl impurity (ester).

    • Cause: Reaction temperature too high or insufficient base during workup.

    • Fix: Re-dissolve in Toluene, stir with 1M NaOH for 2 hours. The ester will hydrolyze; the amide will not.

  • Issue: Emulsion does not separate.

    • Cause: pH is neutral (amphoteric species) or surfactant effect.

    • Fix: Add solid NaCl to saturate the aqueous layer (salting out) or filter through a Celite pad if solids are present.

  • Issue: Low Yield.

    • Cause: Product lost to aqueous layer.

    • Fix: The product has moderate water solubility. Ensure the aqueous waste is extracted once with fresh Toluene (back-extraction) to recover yield.

References

  • Schotten-Baumann Reaction Conditions

    • Organic Chemistry Portal. "Schotten-Baumann Reaction." Accessed March 2026.[1] Link

  • Chemoselective Acylation

    • Sano, T. "Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA."[2] Synthesis, 1999.[2] Link (Contextual reference for competitive acylation).

  • Piperidine Derivative Synthesis

    • BenchChem. "Scaling up the synthesis of benzyl piperidin-3-ylcarbamate." Link (General protocol adaptation for piperidine scaffolds).

  • Physical Properties & Safety

    • PubChem.[1][3] "Compound Summary: Piperidine derivatives." Link

  • Industrial Amide Synthesis

    • ChemicalBook. "1-N-Benzyl-3-hydroxy-piperidine Properties." (Proxy for physical state handling). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Benzoyl Chloride Removal

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, scalable, and high-purity methods for removing unreacted benzoyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who require robust, scalable, and high-purity methods for removing unreacted benzoyl chloride from organic reaction mixtures.

Benzoyl chloride is a highly reactive, electrophilic acylating agent. Failure to completely remove excess benzoyl chloride can lead to downstream side reactions, degradation of the target API (Active Pharmaceutical Ingredient), and the carryover of corrosive hydrochloric acid. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure impeccable post-reaction purification.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quenching and removing excess benzoyl chloride in standard batch synthesis? A1: The industry standard is the Aqueous Base Wash (Liquid-Liquid Extraction). Benzoyl chloride readily undergoes hydrolysis in the presence of water and a mild base to form water-soluble sodium benzoate[1].

  • Causality: A mild base, such as saturated sodium bicarbonate (

    
    ), serves a dual purpose. First, it neutralizes the HCl byproduct generated during both the acylation reaction and the subsequent hydrolysis. Second, it drives the chemical equilibrium toward the benzoate anion, which partitions exclusively into the aqueous layer, leaving your desired organic product in the organic phase. 
    
    
    
    is specifically chosen over stronger bases (like
    
    
    ) to prevent the unwanted saponification of newly formed ester or amide bonds in your target molecule.
  • Self-Validation: The quenching process generates

    
     gas. The cessation of effervescence is a reliable, real-time visual indicator that the excess acid chloride has been fully hydrolyzed and neutralized.
    

Q2: My target molecule is highly water-soluble, making aqueous workup difficult. How can I remove the excess reagent without losing my product? A2: For water-sensitive, highly polar products, or high-throughput combinatorial libraries, Polymer-Supported Scavenger Resins are the optimal choice[2]. Polyamine-based resins, such as tris(2-aminoethyl)amine (Trisamine) resin, feature nucleophilic nitrogen atoms immobilized on an insoluble polystyrene backbone.

  • Causality: When added to the reaction mixture, the resin's primary amines rapidly attack the unreacted benzoyl chloride, forming a covalent amide bond that tethers the benzoyl group directly to the solid support. Because the byproduct is solid-bound, it can be removed via simple vacuum filtration, completely bypassing the need for liquid-liquid extraction and preventing product loss in an aqueous phase.

  • Self-Validation: Resin scavenging can be validated by monitoring the reaction via LC-MS or TLC. Once the benzoyl chloride peak/spot completely disappears from the supernatant, the scavenging is complete.

Q3: Can I quench the reaction with an alcohol like methanol instead of water? A3: While alcohols will rapidly quench benzoyl chloride to form esters, this method is generally discouraged unless the resulting ester can be easily separated from your product.

  • Causality: Quenching with methanol produces methyl benzoate, a high-boiling liquid (b.p. 199 °C) that is highly soluble in organic solvents. Unlike sodium benzoate (which washes out in water) or resin-bound amides (which filter out), methyl benzoate will remain in your organic phase and require labor-intensive column chromatography or high-vacuum distillation to remove.

  • Exception: If your desired product is known to precipitate out of cold methanol, an ice-cold methanol quench can be used to simultaneously destroy the acid chloride and crystallize your product[1].

Q4: How do I handle benzoyl chloride removal when my product precipitates directly out of the reaction mixture? A4: The Ice-Water Quench and Precipitation method is ideal for highly hydrophobic solid products.

  • Causality: Pouring the reaction mixture into a vigorously stirred bath of crushed ice and dilute HCl (or water) rapidly hydrolyzes the benzoyl chloride into benzoic acid while simultaneously crashing out the target molecule. The extremely low temperature controls the exothermic hydrolysis, preventing thermal degradation of the product.

Mechanistic Pathways & Phase Distribution

G BzCl Unreacted Benzoyl Chloride WaterBase Aqueous NaHCO3 (Hydrolysis) BzCl->WaterBase AmineScav Polyamine Resin (Scavenging) BzCl->AmineScav Alcohol Methanol (Esterification) BzCl->Alcohol Benzoate Sodium Benzoate (Aqueous Phase) WaterBase->Benzoate ResinAmide Resin-Bound Amide (Solid Phase) AmineScav->ResinAmide Ester Methyl Benzoate (Organic Phase) Alcohol->Ester

Mechanistic pathways for benzoyl chloride quenching and byproduct phase distribution.

Quantitative Comparison of Quenching Strategies

The following table summarizes the physicochemical outcomes of different quenching strategies to help you select the appropriate method based on your target molecule's properties.

Quenching MethodReagent UsedByproduct FormedByproduct PhaseBest Applied When...
Aqueous Base Wash Saturated

Sodium BenzoateAqueous (Liquid)Target product is highly organic-soluble and stable to mild base.
Polymer Scavenging Trisamine ResinResin-Bound AmideSolid SupportTarget product is water-soluble, polar, or part of a combinatorial library.
Alcohol Quench MethanolMethyl BenzoateOrganic (Liquid)Target product precipitates cleanly in cold methanol.
Ice-Water Quench Crushed Ice /

Benzoic AcidAqueous / SolidTarget product is a highly hydrophobic solid that crashes out of water.

Experimental Protocols

Protocol A: Standard Aqueous Bicarbonate Workup

Optimized for standard batch synthesis where the target molecule is soluble in organic solvents (e.g., dichloromethane, ethyl acetate).

  • Cooling: Upon completion of the acylation reaction, cool the reaction mixture to 0–5 °C using an ice bath to mitigate the exothermic nature of the quench.

  • Quenching: Slowly add an equal volume of saturated aqueous sodium bicarbonate (

    
    ) to the reaction flask dropwise with vigorous stirring.
    
  • Self-Validation Check: Observe the reaction for effervescence (

    
     gas evolution). Continue stirring at room temperature until gas evolution completely ceases (typically 15–30 minutes)[3]. Do not proceed until bubbling stops, as this guarantees complete destruction of the acid chloride.
    
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to settle and separate the organic and aqueous layers. (Verify the density of your organic solvent to correctly identify the product-containing layer).

  • Washing: Wash the retained organic layer once with distilled water, and once with brine (saturated

    
    ) to remove residual salts and pre-dry the organic phase.
    
  • Isolation: Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.
    
Protocol B: Solid-Phase Scavenging using Polyamine Resin

Optimized for medicinal chemistry, high-throughput synthesis, or water-sensitive APIs.

  • Preparation: Upon reaction completion (verified via TLC/LC-MS), calculate the estimated molar excess of unreacted benzoyl chloride.

  • Resin Addition: Add 2.5 to 3.0 equivalents of Tris(2-aminoethyl)amine polystyrene scavenger resin directly to the crude reaction vessel[2].

  • Agitation: Agitate the suspension gently on an orbital shaker or via overhead stirring for 1–2 hours at room temperature.

    • Causality Note: Magnetic stirring must be avoided. Magnetic stir bars will mechanically grind and degrade the polymer beads, creating fine particulates that clog filters and contaminate the final product.

  • Self-Validation Check: Analyze a 10 µL aliquot of the supernatant via LC-MS. Confirm the total disappearance of the benzoyl chloride peak before proceeding.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the resin-bound byproduct.

  • Recovery: Wash the resin cake with 2–3 bed volumes of the primary reaction solvent to ensure complete recovery of the target API. Concentrate the combined filtrate under reduced pressure.

Standard Extraction Workflow Visualization

Workflow Start Crude Reaction Mixture (Product + Excess BzCl) Quench Add Saturated NaHCO3 (aq) Stir until CO2 evolution stops Start->Quench PhaseSep Transfer to Separatory Funnel Allow layers to separate Quench->PhaseSep AqPhase Aqueous Layer (Sodium Benzoate + Salts) PhaseSep->AqPhase Discard Layer OrgPhase Organic Layer (Target Product) PhaseSep->OrgPhase Retain Layer Wash Wash with Brine & Dry over Na2SO4 OrgPhase->Wash Concentrate Filter & Concentrate under Reduced Pressure Wash->Concentrate

Standard liquid-liquid extraction workflow for benzoyl chloride neutralization and removal.

References

  • Title: Comparative Efficacy of Polyamine-Based Scavenger Resins Source: International Journal of Organic Chemistry (SCIRP), Vol. 2, 71-74. URL: [Link]

Sources

Optimization

Troubleshooting &amp; FAQs: The Causality of Chemoselectivity

Technical Support Center: Troubleshooting Guide for N-Benzoylation of 3-Hydroxypiperidine Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Guide for N-Benzoylation of 3-Hydroxypiperidine

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of N-benzoyl-3-hydroxypiperidine.

Because 3-hydroxypiperidine is a bifunctional molecule containing both a secondary amine and a secondary alcohol, achieving high chemoselectivity (favoring N-acylation over O-acylation) is a frequent bottleneck. This guide provides field-proven troubleshooting steps, mechanistic insights, and validated protocols to ensure high-yield, reproducible results.

Q1: Why am I observing significant amounts of O-benzoylated or N,O-dibenzoylated byproducts? Analysis: Nitrogen is less electronegative than oxygen, making the secondary amine inherently more nucleophilic than the secondary alcohol. However, chemoselectivity is easily lost if the reaction conditions allow the alcohol to compete. This typically occurs due to two factors:

  • Excess Reagent: Using >1.05 equivalents of benzoyl chloride forces the acylation of the less reactive hydroxyl group once the amine is consumed.

  • Improper pH Control: If the reaction medium becomes acidic during the reaction (due to the generation of HCl), the amine is protonated into an unreactive ammonium salt. This leaves the neutral alcohol as the only available nucleophile. Solution: Employ Schotten-Baumann conditions (aqueous base and an organic solvent). The aqueous base neutralizes the HCl byproduct, keeping the amine deprotonated and highly nucleophilic. Because the pKa of the secondary alcohol is ~14, it remains protonated and weakly nucleophilic under these mildly basic interfacial conditions.

Q2: My conversion is incomplete, and unreacted 3-hydroxypiperidine remains. What went wrong? Analysis: Benzoyl chloride is highly susceptible to hydrolysis, converting into unreactive benzoic acid. In a biphasic system, if the stirring is inadequate, the interfacial surface area is too low for efficient reaction with the amine. This allows the surrounding water to hydrolyze the acyl chloride before it can react with the substrate. Solution: Ensure vigorous stirring (e.g., >800 rpm) to maximize the emulsion interface, and add the benzoyl chloride dropwise at 0 °C. The low temperature suppresses the background hydrolysis rate while the amine reacts rapidly.

Q3: Can I use anhydrous conditions if my downstream chemistry is water-sensitive? Analysis: Yes. While aqueous biphasic systems are standard, anhydrous chemoselective N-acylation can be achieved using catalytic methods. For instance, using dibutyltin oxide (Bu₂SnO) under microwave irradiation forms an intermediate N,O-stannylene acetal that directs acylation exclusively to the nitrogen atom, preventing O-acylation even in anhydrous organic solvents [1]. Alternatively, medium-pore zeolites like ZSM-35 have been utilized for highly chemoselective liquid-phase N-acylation of bifunctional amino alcohols [2].

Validated Experimental Protocols

Protocol A: Optimized Schotten-Baumann Biphasic N-Benzoylation (Standard)

This protocol operates as a self-validating system: the biphasic nature ensures that the water-soluble amine hydrochloride is continuously free-based at the interface, reacting instantly with the organic-soluble benzoyl chloride.

  • Preparation: Dissolve 3-hydroxypiperidine (10.0 mmol, 1.0 eq) in 20 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and 1M aqueous NaOH.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Initiate vigorous magnetic stirring (>800 rpm) to maximize the biphasic interface.

  • Addition: Dissolve benzoyl chloride (10.5 mmol, 1.05 eq) in 5 mL of DCM. Add this solution dropwise over 30 minutes via a syringe pump. (Causality: Slow addition prevents localized heating and minimizes acyl chloride hydrolysis).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemoselective N-benzoylated product.

Protocol B: Microwave-Assisted Catalytic N-Acylation (Anhydrous)

Designed for water-sensitive workflows, this protocol leverages tin-catalysis for strict chemoselectivity [1].

  • Preparation: In a microwave-safe vial, combine 3-hydroxypiperidine (5.0 mmol, 1.0 eq), benzoyl chloride (5.0 mmol, 1.0 eq), and dibutyltin oxide (0.5 mmol, 0.1 eq) in anhydrous toluene (10 mL).

  • Irradiation: Seal the vial and subject it to microwave irradiation (optimized power output, typically 100-300W) for 5–10 minutes.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel flash chromatography (EtOAc/Hexanes) to isolate the pure N-benzoyl-3-hydroxypiperidine.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen methodology, allowing for easy comparison of reaction parameters and yields.

MethodReagents / CatalystSolvent SystemTempTimeYieldChemoselectivity (N:O)
Schotten-Baumann Benzoyl Chloride (1.05 eq), NaOHDCM / H₂O (1:1)0 °C to RT2.5 h>90%>95:5
Microwave + Bu₂SnO Benzoyl Chloride (1.0 eq), Bu₂SnO (10 mol%)Toluene (Anhydrous)MW Heating10 min85-92%>98:2
Zeolite Catalysis Acylating Agent, ZSM-35 ZeoliteLiquid PhaseLow TempVaries80-88%>90:10

Mechanistic Pathway

The diagram below illustrates the logical flow and competitive pathways of the reaction based on the chosen experimental conditions.

Chemoselectivity SM 3-Hydroxypiperidine + Benzoyl Chloride Cond1 Schotten-Baumann (pH > 10) or Bu2SnO Catalyst SM->Cond1 Optimal Conditions Cond2 Low pH or Excess Reagent (Uncontrolled) SM->Cond2 Suboptimal Conditions Prod1 N-Benzoyl-3-hydroxypiperidine (Desired Product) Cond1->Prod1 Chemoselective N-Acylation Prod2 N,O-Dibenzoylated or O-Benzoylated Byproducts Cond2->Prod2 Poor Selectivity

Mechanistic divergence of 3-hydroxypiperidine benzoylation based on reaction conditions.

References

  • Title: Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. Source: The Journal of Organic Chemistry (American Chemical Society) URL: [Link] [1]

  • Title: Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Source: Indian Journal of Chemistry / ResearchGate URL: [Link] [2]

Troubleshooting

Technical Guide: Resolving Amide Rotamers in 1-Benzoylpiperidin-3-ol

This guide serves as a technical resource for researchers encountering spectral complexity with 1-benzoylpiperidin-3-ol (and related -acyl piperidines). It addresses the phenomenon of amide rotamerism, which frequently m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers encountering spectral complexity with 1-benzoylpiperidin-3-ol (and related


-acyl piperidines). It addresses the phenomenon of amide rotamerism, which frequently mimics impurities in NMR spectra.

Diagnostic: Impurity vs. Rotamer[1]

The Issue: You have synthesized or purchased 1-benzoylpiperidin-3-ol. The


H NMR spectrum at room temperature (298 K) in CDCl

shows doubled peaks, broad "humps," or fractional integration values (e.g., 0.6H and 0.4H) that do not match a single pure compound.

The Cause: The amide bond (


) possesses partial double-bond character due to resonance.[1] This restricts rotation, creating two distinct conformers (rotamers) that interconvert slowly on the NMR timescale at room temperature. For 3-substituted piperidines, this often results in a ~60:40 to 75:25 mixture of syn and anti rotamers.[1]
Quick Diagnostic Checklist
ObservationLikely CauseAction
Ratio: Peaks appear in a consistent non-integer ratio (e.g., 2:1 or 3:2) across the entire spectrum.Rotamers Proceed to Protocol A (VT-NMR).
Ratio: Ratio varies (e.g., aromatic region is 1:1, aliphatic is 9:1).Impurity Repurify (Chromatography).[1]
Shape: Peaks are broad/undefined blobs at 25°C but sharpen when cooled or heated.[1]Rotamers Exchange rate is "intermediate."[1] Alter Temp.
Exchange: 1D NOE irradiation of Peak A causes saturation transfer to Peak B.Rotamers Confirmed chemical exchange.[1]
The Physics of the Problem

To solve the spectral complexity, one must understand the equilibrium. The nitrogen lone pair donates into the carbonyl


-system, creating a barrier to rotation (

).

RotamerEquilibrium cluster_0 Restricted Rotation Mechanism cluster_1 Observable States Resonance Amide Resonance (Partial N=C Double Bond) Barrier Energy Barrier (~16 kcal/mol) Resonance->Barrier Creates Timescale NMR Timescale (Slow/Intermediate at RT) Barrier->Timescale Determines RotamerA Rotamer A (syn) Distinct Signals RotamerB Rotamer B (anti) Distinct Signals RotamerA->RotamerB Slow Exchange (Low T) Coalesced Coalesced State Single Average Signal RotamerA->Coalesced Fast Exchange (High T) RotamerB->Coalesced Fast Exchange (High T)

Figure 1: Mechanistic pathway of amide rotamerism affecting NMR observables.

Resolution Protocols
Protocol A: High-Temperature Coalescence (Recommended for Purity Check)

Heating the sample increases the rate of rotation.[1] Once the exchange rate (


) exceeds the frequency difference between rotamers (

), the signals merge (coalesce) into a single, sharp set. This is the standard method to prove purity.
  • Solvent: DMSO-

    
     (Boiling Point: 189°C) is ideal. Avoid CDCl
    
    
    
    (BP: 61°C) as it cannot reach coalescence temperatures safely.
  • Target Temperature: Typically 353 K to 373 K (80°C to 100°C).[1]

Step-by-Step:

  • Prepare Sample: Dissolve ~5-10 mg of 1-benzoylpiperidin-3-ol in 0.6 mL DMSO-

    
    .
    
  • Initial Scan: Acquire a standard

    
    H spectrum at 298 K (25°C).[1] Note the doubled peaks (especially the 
    
    
    
    -
    
    
    protons at 3.0–4.5 ppm).[1]
  • Stepwise Heating:

    • Increase probe temperature to 323 K (50°C). Allow 5 mins for equilibration. Shim and acquire.[1]

    • Increase to 343 K (70°C). Shim and acquire.[1]

    • Increase to 373 K (100°C).[2] Shim and acquire.[1]

  • Analysis: At 373 K, the doubled peaks should collapse into single, sharp multiplets. Integration will now perfectly match the formula C

    
    H
    
    
    
    NO
    
    
    .

Troubleshooting High-T Experiments:

  • Issue: Peaks are still broad at 100°C.

  • Solution: The energy barrier is high. If your probe allows, go to 120°C (393 K) in DMSO. Alternatively, switch to a lower field instrument (e.g., 300 MHz vs 600 MHz); coalescence occurs at lower temperatures on lower field magnets because

    
     (in Hz) is smaller.
    
Protocol B: Low-Temperature Separation (Recommended for Structural Assignment)

If you need to assign specific protons (e.g., determining the stereochemistry at C3), high-temperature averaging destroys coupling information. Instead, cool the sample to "freeze" the rotation, obtaining sharp, distinct integrals for both rotamers.

  • Solvent: CD

    
    Cl
    
    
    
    (Freezes < -95°C) or Acetone-
    
    
    .[1]
  • Target Temperature: 233 K to 253 K (-40°C to -20°C).

Step-by-Step:

  • Prepare Sample: Dissolve in CD

    
    Cl
    
    
    
    or CDCl
    
    
    (if not going below -50°C).
  • Cooling: Lower temperature to -20°C.

  • Shim: Shimming is critical at low T due to viscosity changes.[1]

  • Result: You will see two distinct sets of sharp signals. You can now integrate the major rotamer (e.g., 1.0H) and minor rotamer (e.g., 0.5H) separately to confirm the structure.

Advanced Verification: EXSY / 1D NOE

If VT-NMR is unavailable, use chemical exchange spectroscopy to prove the two species are communicating.

Experiment: 1D Selective NOE (or 1D EXSY).

  • Select Targets: Identify two distinct peaks suspected to be the same proton in different rotamers (e.g., the methine proton at C3).

  • Irradiate: Selectively irradiate the major rotamer peak.[1]

  • Observe: Look for a negative NOE signal (saturation transfer) at the frequency of the minor rotamer peak.

    • Positive NOE = Spatial proximity (dipolar coupling).[1]

    • Negative NOE / Saturation Transfer = Chemical exchange (same proton moving between environments).[1]

Summary Data Table
VariableConditionEffect on 1-Benzoylpiperidin-3-ol Spectrum
Solvent: CDCl

Non-polarMaximizes H-bonding difference; rotamers often distinct but broad.[1]
Solvent: DMSO-

Polar AproticLowers rotation barrier slightly; high BP allows coalescence.[1]
Temp: High (>80°C) Fast ExchangeSimplification: Spectra merge into one set.[1] Best for purity.
Temp: Low (<-20°C) Slow ExchangeResolution: Sharp signals for both isomers.[1] Best for assignment.
Field Strength High (e.g., 800 MHz)Harder to coalesce (requires higher T). Better for Low-T separation.
References
  • Mechanisms of Amide Rotamerism

    • Dynamic NMR Spectroscopy.[1][3][4] Sandström, J. (1982). Academic Press.[1] (Foundational text on chemical exchange).

    • Rotamers or Diastereomers? An Overlooked NMR Solution. Hu, D. X., Grice, P., & Ley, S. V. (2012). The Journal of Organic Chemistry, 77(11), 5198–5202.
  • Piperidine Ring Dynamics & N-Acyl Deriv

    • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Wiglenda, T., et al. (2018). RSC Advances, 8, 159-168.[1]

  • Variable Temper

    • Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Le, K. N., et al. (2020).

Sources

Optimization

Technical Support Center: Purification of 1-Benzoylpiperidin-3-ol via Column Chromatography

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 1-benzoylpiperidin-3-ol using column chromatography. It addresses co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of 1-benzoylpiperidin-3-ol using column chromatography. It addresses common challenges and offers practical, field-tested solutions to streamline your purification workflow and ensure high-purity final products.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 1-benzoylpiperidin-3-ol.

Issue 1: Poor Separation of 1-Benzoylpiperidin-3-ol from Impurities

Q: My target compound, 1-benzoylpiperidin-3-ol, is co-eluting with impurities. How can I improve the separation?

A: This is a common challenge, especially with structurally similar impurities. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase: The polarity of the eluent is critical. For polar compounds like 1-benzoylpiperidin-3-ol, a gradient elution is often more effective than an isocratic one.[1] Start with a less polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate.[2] For 1-benzoylpiperidin-3-ol, consider a gradient of methanol in dichloromethane.[3]

  • TLC is Your Best Friend: Before scaling up to a column, meticulously screen various solvent systems using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[2] This will translate to a good separation on the column.

  • Incorporate a Basic Additive: Due to the presence of the piperidine nitrogen, peak tailing can be an issue on silica gel. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine, to your eluent can significantly improve peak shape and resolution by neutralizing the acidic silanol groups on the silica surface.[1][2]

  • Consider a Different Stationary Phase: If optimizing the mobile phase doesn't yield the desired separation, consider alternative stationary phases. For basic compounds like piperidines, amine-functionalized silica can offer improved separation and reduce tailing.[4][5]

Issue 2: The Compound is Stuck at the Origin or Elutes Too Quickly

Q: My 1-benzoylpiperidin-3-ol is either not moving from the baseline or is eluting with the solvent front. What should I do?

A: This indicates a significant mismatch between the polarity of your compound and the mobile phase.

  • Compound Stuck at the Origin (Rf = 0): Your mobile phase is not polar enough to displace the compound from the highly polar silica gel. You need to increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. You might also need to switch to a more polar solvent system, such as dichloromethane/methanol.[3]

  • Compound Elutes with the Solvent Front (Rf ≈ 1): Your mobile phase is too polar, causing the compound to have a low affinity for the stationary phase. You need to decrease the polarity of the eluent. If you are using a dichloromethane/methanol system, reduce the percentage of methanol.

Issue 3: Low Recovery of the Purified Product

Q: After column chromatography, the yield of my purified 1-benzoylpiperidin-3-ol is significantly lower than expected. What are the potential causes and solutions?

A: Low recovery can stem from several factors throughout the purification process.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. The addition of triethylamine to the mobile phase, as mentioned earlier, can help mitigate this.[1][2]

  • Improper Column Packing: An improperly packed column with channels or cracks can lead to a poor separation and, consequently, the loss of product during fraction collection. Ensure you pack the column as a uniform slurry to avoid air bubbles and irregularities.[4][6]

  • Sample Loading Technique: Overloading the column is a common cause of poor separation and reduced recovery. A general rule of thumb is to use a silica gel to crude product ratio of at least 20:1, and for difficult separations, this ratio may need to be as high as 100:1.[7] Additionally, dissolve your crude product in a minimal amount of solvent for loading to ensure a tight starting band.[1][4] "Dry loading," where the sample is pre-adsorbed onto a small amount of silica gel, can also improve resolution and recovery.[3]

  • Incomplete Elution: Ensure you have eluted the column with a sufficient volume of the mobile phase to collect all of your product. Monitor the elution process closely with TLC until no more product is detected in the fractions.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of 1-benzoylpiperidin-3-ol?

A1: For most applications, standard silica gel is a suitable and cost-effective stationary phase for the purification of piperidine derivatives.[2] However, due to the basic nature of the piperidine nitrogen, acidic silanol groups on the silica surface can cause peak tailing. To counteract this, you can either add a basic modifier like triethylamine to your mobile phase or use an amine-functionalized silica gel.[1][5]

Q2: How do I select the appropriate solvent system for my column?

A2: The ideal solvent system is best determined through TLC analysis.[1][2] The goal is to find a solvent mixture that provides a good separation between your target compound and any impurities, with an Rf value for your product of around 0.3.[1] For 1-benzoylpiperidin-3-ol, which is a moderately polar compound, start with solvent systems like hexane/ethyl acetate or dichloromethane/methanol and adjust the ratios to achieve the desired Rf.

Q3: Should I use isocratic or gradient elution?

A3: For complex mixtures with components of varying polarities, a gradient elution is generally more effective.[1] This involves starting with a less polar mobile phase and gradually increasing its polarity over the course of the separation. This allows for the efficient elution of all compounds, from the least polar to the most polar. For simpler purifications where the impurities have polarities very different from your product, an isocratic (constant solvent composition) elution may suffice.

Q4: How can I visualize the fractions collected from the column?

A4: The most common method for analyzing fractions is TLC.[1][2] Spot a small amount of each fraction onto a TLC plate, develop the plate in your chosen eluent system, and visualize the spots. Since 1-benzoylpiperidin-3-ol contains a benzene ring, it should be visible under a UV lamp (254 nm). Alternatively, you can use a staining agent like potassium permanganate or iodine vapor to visualize the spots.[8]

Q5: My purified product still shows impurities by NMR. What are my options?

A5: If column chromatography does not provide the desired purity, consider other purification techniques. Recrystallization can be very effective if your compound is a solid and you can find a suitable solvent system where the impurities have different solubility profiles.[2][9] Alternatively, preparative HPLC can offer much higher resolution for very difficult separations, although it is a more expensive and time-consuming technique.

Experimental Protocols

Protocol 1: TLC Solvent System Screening
  • Preparation: Dissolve a small amount of your crude 1-benzoylpiperidin-3-ol in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto the baseline of several TLC plates.

  • Development: Place each TLC plate in a developing chamber containing a different solvent system (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol). Ensure the chamber is saturated with the solvent vapors.

  • Visualization: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp and/or by staining.

  • Analysis: Calculate the Rf value for your target compound in each solvent system. The optimal system will give an Rf of approximately 0.3 and show good separation from impurities.[1]

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[1][4]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent. Carefully load the solution onto the top of the packed silica gel. Alternatively, use the dry loading method described in the Troubleshooting Guide.[1][3]

  • Elution: Begin eluting the column with your chosen solvent system. If using a gradient, gradually increase the polarity of the mobile phase.[1]

  • Fraction Collection: Collect the eluate in a series of labeled test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.[1][2]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified 1-benzoylpiperidin-3-ol.[1]

Visualizations

Workflow for Column Chromatography Purification

Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC TLC Solvent System Screening Elute Elute with Optimized Solvent System TLC->Elute Determines Solvent System Crude Dissolve Crude Product Load Load Sample onto Column Crude->Load Pack Pack Column with Silica Gel Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure 1-Benzoylpiperidin-3-ol Evaporate->Pure

Caption: A typical workflow for the purification of 1-benzoylpiperidin-3-ol via flash column chromatography.

Troubleshooting Decision Tree for Poor Separation

Troubleshooting Poor Separation Start Poor Separation Observed CheckTLC Review TLC Data Start->CheckTLC OptimizeSolvent Optimize Solvent System (Gradient/Polarity) CheckTLC->OptimizeSolvent Rf not optimal or poor spot shape AddAmine Add Triethylamine (0.5-1%) to Eluent OptimizeSolvent->AddAmine Still poor separation/tailing Success Improved Separation OptimizeSolvent->Success Separation improves DryLoad Use Dry Loading Technique AddAmine->DryLoad Minor improvements needed ChangeStationary Consider Amine-Functionalized Silica AddAmine->ChangeStationary Significant issues persist DryLoad->Success ChangeStationary->Success

Caption: A decision tree to guide troubleshooting efforts for poor separation during column chromatography.

Data Summary

Table 1: Example TLC Data for Solvent System Screening
Solvent System (Hexane:Ethyl Acetate)Rf of 1-Benzoylpiperidin-3-olRf of Impurity ARf of Impurity BObservations
9:10.100.120.50Poor separation from Impurity A.
7:30.320.450.85Good separation from both impurities. Optimal.
1:10.650.75>0.95Compound and impurities elute too quickly.
7:3 + 1% Triethylamine0.350.480.88Improved spot shape, slightly better separation.

References

  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem.
  • TROUBLESHOOTING GUIDE - Phenomenex.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols - Benchchem.
  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
  • 5 Steps to successful flash chromatography - Biotage. Available from: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025;102:276-302. Available from: [Link]

  • Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Analytical Chemistry. 2016;88(12):6439-6446. Available from: [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now. Available from: [Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry. 2024;89(22):16215-16227. Available from: [Link]

  • Flash Chromatography | OpenOChem Learn. Available from: [Link]

  • Optimization of reaction conditions for (r)-Benzyl piperidin-3-ylcarbamate synthesis - Benchchem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available from: [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage. Available from: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. 2025;30(14):3373. Available from: [Link]

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho. Available from: [Link]

  • A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Anil Aggrawal's Internet Journal of Forensic Medicine and Toxicology. 2010;11(2). Available from: [Link]

  • Piperidine and piperine: extraction and content assessment in black pepper. ResearchGate. 2015. Available from: [Link]

  • Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof. Google Patents. 2010.
  • Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. 2016. Available from: [Link]

  • Improving the yield and purity of (r)-Benzyl piperidin-3-ylcarbamate - Benchchem.
  • The preparation method of 1- benzyl -3- piperidone hydrochlorides. Google Patents. 2016.

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Troubleshooting

Technical Support Center: Navigating the Aqueous Solubility Challenges of Benzoylpiperidines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoylpiperidine derivatives. This guide is designed to provide you with in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoylpiperidine derivatives. This guide is designed to provide you with in-depth, practical solutions to the common and often complex issue of poor aqueous solubility inherent to this class of compounds. As a Senior Application Scientist, my goal is to not only offer protocols but to also explain the underlying scientific principles, enabling you to make informed decisions in your experimental design.

Introduction: The Benzoylpiperidine Solubility Conundrum

The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including analgesics, antipsychotics, and neuroprotective agents.[1][2] However, the inherent lipophilicity of the benzoyl and piperidine rings frequently leads to poor water solubility, a significant hurdle in drug development that can impact bioavailability and therapeutic efficacy.[3] This guide will address these challenges in a practical, question-and-answer format, providing both immediate troubleshooting steps and long-term formulation strategies.

Part 1: Troubleshooting Guide - Immediate Experimental Issues

This section is dedicated to addressing the acute problems you might face during your daily experiments.

Q1: My benzoylpiperidine derivative has crashed out of my aqueous buffer during my experiment. What are my immediate options to salvage it?

Answer: Precipitation during an experiment is a common frustration. Here’s a logical sequence of steps to address this issue, starting with the simplest remedies.

Immediate Steps:

  • pH Adjustment: The piperidine nitrogen in your compound is basic and can be protonated. Lowering the pH of your buffer will increase the proportion of the more soluble, ionized form of your compound. Most weakly basic drugs are more soluble at a pH below their pKa.[4]

    • Action: Add a small aliquot of a dilute acid (e.g., 0.1 M HCl) to your solution and observe for re-dissolution. Monitor the pH to ensure it remains within a range compatible with your experimental system.

  • Introduction of a Co-solvent: If pH adjustment is insufficient or not viable for your assay, a water-miscible organic solvent can be introduced to increase the solvent's capacity to dissolve your lipophilic compound.[5]

    • Common Co-solvents: Ethanol, isopropanol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO) are frequently used.

    • Action: Prepare a concentrated stock solution of your compound in a suitable organic solvent. Then, add this stock solution to your aqueous buffer in a stepwise manner, ensuring the final concentration of the organic solvent is low enough to not interfere with your experiment (typically <1-5%).

Visualizing the Co-solvency Process:

Below is a diagram illustrating the decision-making process for immediate solubilization.

Caption: Immediate troubleshooting workflow for precipitation issues.

Part 2: Frequently Asked Questions (FAQs) - Understanding and Overcoming Intrinsic Solubility Issues

This section delves into the fundamental reasons for the poor solubility of benzoylpiperidines and explores more advanced, long-term strategies for formulation development.

Q2: What are the key physicochemical properties of benzoylpiperidines that contribute to their poor water solubility?

Answer: The solubility of benzoylpiperidines is governed by a balance of their structural features:

  • Lipophilicity: The benzoyl group and the piperidine ring are both predominantly non-polar, leading to a hydrophobic character that disfavors interaction with water.

  • pKa: The basicity of the piperidine nitrogen is a critical factor. The pKa of substituted piperidines can vary, but they are generally in a range that allows for significant changes in ionization and, therefore, solubility with pH adjustments. For example, some substituted 1-benzyl-3-(N,N-diethylcarbamoyl)-piperidine derivatives have been reported with specific pKa' values.[6][7]

  • Crystal Lattice Energy: For solid forms, the strength of the crystal lattice must be overcome for dissolution to occur. High lattice energy can significantly limit solubility.

Q3: How can I systematically improve the aqueous solubility of my benzoylpiperidine derivative for in vitro and in vivo studies?

Answer: A multi-pronged approach is often necessary. Here are some of the most effective strategies, ranging from simple to more complex:

1. Salt Formation: This is one of the most effective methods for increasing the solubility of ionizable compounds like benzoylpiperidines.[8] By forming a salt with a suitable counterion, you can dramatically increase the aqueous solubility. Hydrochloride salts are very common for basic drugs.[8]

  • Experimental Protocol: Small-Scale Salt Formation

    • Dissolve your benzoylpiperidine free base in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol).

    • Add a stoichiometric amount of a solution of the desired acid (e.g., HCl in isopropanol).

    • Stir the mixture at room temperature or with gentle warming.

    • The salt will often precipitate out of the solution. Collect the solid by filtration and dry under vacuum.

    • Confirm salt formation and purity using techniques like melting point, NMR, and elemental analysis.

2. Use of Surfactants: Surfactants, or surface-active agents, can increase the apparent solubility of poorly soluble drugs by forming micelles that encapsulate the hydrophobic drug molecules.[9][10]

  • Mechanism: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell. Your benzoylpiperidine derivative can partition into the hydrophobic core, effectively "dissolving" it in the aqueous medium.[10]

  • Common Pharmaceutical Surfactants: Polysorbates (Tween® series), sorbitan esters (Span® series), and poloxamers (Pluronic® series).[10]

3. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble "guest" molecules, like your benzoylpiperidine, thereby increasing their aqueous solubility.[11]

  • How it Works: The hydrophobic benzoylpiperidine molecule, or a part of it, can fit into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, rendering the complex water-soluble.

  • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations.[11]

4. Solid Dispersion: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[12][13] The goal is to reduce the particle size of the drug to a molecular level and to convert it to an amorphous form, which has a higher apparent solubility and faster dissolution rate than the crystalline form.[14]

  • Carriers: Water-soluble polymers like polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are often used.[11]

  • Preparation Methods: Common methods include solvent evaporation, melting (fusion), and hot-melt extrusion.[14]

Visualizing the Formulation Strategy Workflow:

The following diagram outlines the decision-making process for selecting a suitable solubility enhancement strategy.

Caption: Decision tree for selecting a solubility enhancement strategy.

Part 3: Quantitative Data and Experimental Protocols

To provide a more concrete understanding, the following tables summarize solubility data for relevant compounds and provide a standard protocol for solubility determination.

Table 1: Solubility of Donepezil Hydrochloride (a Benzoylpiperidine-containing drug)

SolventSolubilityReference
WaterSoluble[15]
ChloroformFreely soluble[15]
Glacial Acetic AcidSoluble[15]
EthanolSlightly soluble[15]
AcetonitrileSlightly soluble[15]
Ethyl AcetatePractically insoluble[15]
n-HexanePractically insoluble[15]

Table 2: Predicted Physicochemical Properties of 1-Benzoylpiperidine

PropertyPredicted ValueReference
pKa-1.14 ± 0.20[16]
Solubility in MethanolSoluble[16]

Note: The predicted pKa for 1-benzoylpiperidine itself is for the amide proton and not the piperidine nitrogen, which is not basic in this amide structure. For derivatives with a basic piperidine nitrogen, the pKa will be significantly higher.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic solubility of a compound.[17]

Materials:

  • Your benzoylpiperidine derivative

  • Selected solvent (e.g., water, buffer of a specific pH)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, ensure compatibility with your solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of your solid compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible.

  • Equilibration: Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For finer particles, centrifugation (e.g., 15 minutes at 14,000 rpm) is recommended to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution and Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Reporting: Express the solubility in units of mg/mL or µg/mL at the specified temperature and pH.

Visualizing the Shake-Flask Method:

Caption: Workflow for the shake-flask solubility determination method.

Part 4: Excipient Compatibility

When developing a formulation, it is crucial to ensure that the chosen excipients are compatible with your benzoylpiperidine derivative. Incompatibility can lead to degradation of the active pharmaceutical ingredient (API).[18]

Common Potential Incompatibilities for Amine-Containing Compounds:

  • Reducing Sugars: Excipients like lactose can contain reducing sugars that may react with primary or secondary amines via the Maillard reaction, leading to discoloration and degradation.

  • Magnesium Stearate: This common lubricant can sometimes interact with basic drugs.[19]

  • Acidic Excipients: Strong acidic excipients could potentially cause degradation of acid-labile benzoylpiperidines.

Screening for Compatibility:

  • Binary Mixtures: Prepare 1:1 (w/w) mixtures of your API with each proposed excipient.

  • Stress Conditions: Store these mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a set period (e.g., 2-4 weeks).

  • Analysis: Analyze the stressed samples by HPLC for the appearance of degradation products and any loss of the parent compound. Visual inspection for color changes is also important.

Conclusion

The poor aqueous solubility of benzoylpiperidines presents a significant, but not insurmountable, challenge in their development as therapeutic agents. By understanding the underlying physicochemical principles and systematically applying the strategies outlined in this guide—from simple pH adjustments and co-solvent use to more advanced techniques like salt formation, cyclodextrin complexation, and solid dispersions—researchers can successfully formulate these promising compounds for both in vitro and in vivo applications.

This guide is intended to be a living document. As new technologies and insights emerge, we will continue to update and expand this resource to support your research endeavors.

References

  • Quintana, R. P., & Smithfield, W. R. (1967). Substituted 1-Benzyl-3-(N,N-diethylcarbamoyl)-piperidine Cholinesterase Inhibitors. Relationships between Molecular Constitution, pKa' Values, and Partition Coefficients. Journal of Medicinal Chemistry, 10(6), 1178–1180. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Annals of Clinical and Medical Case Reports, 6(1).
  • PubMed. (1967). Substituted 1-benzyl-3-(N,N-diethylcarbamoyl)-piperidine cholinesterase inhibitors. Relationships between molecular constitution, pKa' values, and partition coefficients. Journal of Medicinal Chemistry, 10(6), 1178-80. [Link]

  • Patil, S., & Pund, S. (2018). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 8(5-s), 15-26. [Link]

  • Trivedi, R. (2020). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Tablets & Capsules. [Link]

  • Zhang, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(12), 2125. [Link]

  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharmacia Lettre. [Link]

  • Jetir. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR, 12(7). [Link]

  • Ali, S., et al. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(16), 4930. [Link]

  • Shaikh, S. N. (2015). Drug Solid Dispersion: A Unique Approach in Solubility Enhancement. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 59-65.
  • RJPDFT. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 93-99.
  • Putra, O. D., et al. (2018). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics, 10(2), 57. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]

  • Rawat, A., et al. (2021). Solid dispersion: A strategy for solubility enhancement. Journal of Drug Delivery and Therapeutics, 11(5), 154-162.
  • accessdata.fda.gov. (2010). CHEMISTRY REVIEW(S). [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(6), L398-L408.
  • Connected Papers. Salt formation to improve drug solubility. [Link]

  • Di Mola, A., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(9), 2603. [Link]

  • ARPI - UNIPI. (2021). Optimization of a benzoylpiperidine class identifies a highly potent and selective reversible monoacylglycerol lipase (MAGL) inhibitor.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Kumar, A., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(4), 114. [Link]

  • Wiedenmann, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1555. [Link]

  • Costa, M. A., et al. (2018). Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1026–1036. [Link]

  • Kazi, M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(9), 1805. [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Dave, V. S., et al. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. American Association of Pharmaceutical Scientists (AAPS) Formulation Design and Development (FDD) Section. Newsletter, 9-15. [Link]

  • CORE. (2011). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. International Journal of Pharmaceutical Sciences Review and Research, 11(1), 1-12.
  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Asati, V., & Sharma, S. (2015). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences, 51(3), 495-515.
  • Veeprho. (2024). API Excipient Compatibility Study. [Link]

  • Tuno, R., et al. (2019). Characterization of donepezil prepared by cogrinding with salicylic acid and p-aminobenzoic acid. ScienceAsia, 45(4), 345-353.
  • Semantic Scholar. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS Journal. [Link]

  • Benchchem. (2025). The Solubility Profile of 3-(2-Cyclohexylethyl)piperidine in Organic Solvents: A Technical Guide.
  • University of Regina. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • Muszalska, I., et al. (2009). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 66(1), 35-42.
  • ResearchGate. pKa values of common substituted piperazines. [Link]

  • ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey). [Link]

  • Google Patents. (2015). A kind of HPLC analytical approach of 3-amino piperidine.
  • Farmacia Journal. (2014). COMPATIBILITY STUDIES BETWEEN DRUGS AND EXCIPIENTS IN THE PREFORMULATION PHASE OF BUCCAL MUCOADHESIVE SYSTEMS. Farmacia, 62(3), 532-541.
  • Zha, L., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(11), 1895-1903. [Link]

Sources

Optimization

Minimizing O-benzoylation side products in N-benzoylation

The following guide is structured as a Technical Support Center for organic chemists. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for organic chemists. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.

Topic: Minimizing O-Benzoylation during N-Benzoylation Ticket ID: CHEM-SELECT-001 Status: Open Support Tier: Senior Application Scientist

📋 Executive Summary

The Problem: You are attempting to benzoylate an amine (N-benzoylation) in a molecule that also contains a hydroxyl group (alcohol or phenol). You are observing significant O-benzoylated side products (esters) or N,O-dibenzoylated impurities.

The Root Cause: While amines are generally better nucleophiles than neutral alcohols, this selectivity erodes under three conditions:

  • High pH: Deprotonation of phenols (

    
    ) creates phenoxides, which are far more nucleophilic than neutral amines.
    
  • Hyper-Activation: Using "hot" electrophiles (Benzoyl Chloride) with "hot" catalysts (DMAP) lowers the activation energy for both pathways, reducing kinetic selectivity.

  • Thermodynamic Equilibration: High temperatures or long reaction times allow the system to access the more stable ester product (in specific reversible scenarios) or simply overcome the activation barrier for the alcohol.

🛠️ Module 1: Diagnostic & Decision Matrix

Before altering your protocol, use this logic flow to identify your specific failure mode.

G Start START: Analyte contains Amine (-NH2) and Hydroxyl (-OH) Reagent Current Reagent: Benzoyl Chloride (BzCl)? Start->Reagent Base Base Used: NaOH / KOH / Strong Base? Reagent->Base Yes Result3 MODERATE RISK: Kinetic Control Failure Switch to Active Ester (Katritzky) Reagent->Result3 No (using Active Ester) Catalyst Catalyst: DMAP present? Base->Catalyst No (Pyridine/NaHCO3) Result1 HIGH RISK: Phenoxide Formation Switch to Bicarbonate Method Base->Result1 Yes (pH > 10) Result2 HIGH RISK: Hyper-Nucleophilic Acyl Transfer REMOVE DMAP immediately Catalyst->Result2 Yes Success OPTIMAL PATH: Weak Base + Mild Reagent + Low Temp Catalyst->Success No

Figure 1: Troubleshooting logic flow for identifying the source of chemoselectivity loss.

📖 Module 2: The "pKa Window" Protocol (Schotten-Baumann Modification)

User Scenario: You are using Benzoyl Chloride (BzCl) in an aqueous/organic biphasic system. The Fix: You must maintain the pH in the "Selectivity Window."

The Science
  • Amine

    
     (Conjugate Acid):  ~9–10. At pH 8–9, a significant portion exists as free base (
    
    
    
    ), which is nucleophilic.
  • Phenol

    
    :  ~10. At pH 8–9, it remains protonated (
    
    
    
    ). Neutral phenols are poor nucleophiles compared to amines.
  • The Error: Using NaOH raises pH > 11. Phenol becomes Phenoxide (

    
    ), which competes aggressively with the amine.
    
Optimized Protocol
  • Solvent: DCM or Ethyl Acetate (Organic phase) / Water (Aqueous phase).

  • Base: Saturated Sodium Bicarbonate (

    
    ) or Sodium Acetate (
    
    
    
    ). Do NOT use NaOH or
    
    
    .
  • Procedure:

    • Dissolve amino-alcohol in minimal water (or 1:1 water/dioxane if insoluble).

    • Add 2.5 equiv of

      
      .
      
    • Cool to 0°C (Ice bath). Crucial for kinetic control.

    • Add Benzoyl Chloride (1.05 equiv) dropwise over 15 minutes.

    • Vigorous stirring is essential (biphasic reaction).

    • Stop the reaction immediately upon consumption of starting material (TLC monitoring).

🧪 Module 3: The "Neutral" Approach (Katritzky Salts)

User Scenario: Your substrate is sensitive, or the Schotten-Baumann conditions still yield esters. The Fix: Replace Benzoyl Chloride with N-Acylbenzotriazole .

The Science

N-Acylbenzotriazoles are "active amides." They are reactive enough to acylate amines but generally inert toward alcohols and phenols in the absence of strong base or catalysts. This exploits the inherent nucleophilicity difference:


.
Validated Protocol (Synthesis & Application)

Step A: Generate the Reagent (In situ)

  • Dissolve Benzotriazole (1.0 equiv) and Benzoic Acid (1.0 equiv) in dry DCM.

  • Add Thionyl Chloride (

    
    , 1.05 equiv) dropwise at 25°C.
    
  • Stir for 2 hours. The intermediate (N-Benzoylbenzotriazole) is formed.[1]

Step B: Chemoselective Coupling

  • To the solution from Step A, add your Amino-Alcohol substrate (1.0 equiv).

  • Optional: Add mild base (Triethylamine, 1.0 equiv) only if the amine is sold as a salt (e.g., HCl salt). If free amine, no base is needed.

  • Stir at Room Temperature for 2–4 hours.

  • Workup: Wash with aqueous

    
     (removes free benzotriazole) and water.
    

Why this works: The leaving group (benzotriazole) is stable, making the reagent "tunable." It discriminates perfectly between amines and alcohols [1].

🚫 Module 4: The "Catalyst Trap" (DMAP Warning)

FAQ: "Can I add DMAP to speed up the reaction?"

Answer: ABSOLUTELY NOT.

Adding 4-Dimethylaminopyridine (DMAP) is the most common cause of selectivity loss.

  • Mechanism: DMAP attacks BzCl to form an N-benzoylpyridinium salt.

  • Consequence: This intermediate is an "acylating cannon." It is so electrophilic that it loses discrimination, reacting rapidly with sterically hindered alcohols and phenols.

  • Correction: If the reaction is sluggish, switch to a more polar solvent (DMF) or slightly increase temperature, but do not use nucleophilic catalysts.

📊 Module 5: Comparison of Methods

FeatureBenzoyl Chloride (Standard)Benzoyl Chloride (Schotten-Baumann)N-Acylbenzotriazole (Katritzky)
Reagent Reactivity HighHighModerate (Selective)
Dominant Phase Homogeneous (DCM/THF)Biphasic (Water/Org)Homogeneous (DCM/THF)
Base Required

/ Pyridine

(Aq)
None (or weak)
O-Acylation Risk High (if temp/base uncontrolled)Low (if pH < 10)Very Low
Throughput Fast (<1 hr)Fast (<1 hr)Medium (2-4 hrs)

📉 Visualizing the Selectivity Pathway

ReactionPath BzSource Benzoyl Source (Bz-X) Substrate Substrate (HO-R-NH2) BzSource->Substrate AmineAttack Path A: Amine Attack (Kinetic Favorability) Substrate->AmineAttack Fast ($k_{NH2} > k_{OH}$) OHAttack Path B: Hydroxyl Attack (Thermodynamic/Base Driven) Substrate->OHAttack Slow (unless catalyzed) Amide Target: Amide (HO-R-NH-Bz) AmineAttack->Amide Major Product Ester Side Product: Ester (BzO-R-NH2) OHAttack->Ester Cond1 Low Temp (0°C) Weak Base Cond1->AmineAttack Cond2 High Temp Strong Base (pH >10) DMAP Catalyst Cond2->OHAttack DiBz Impurity: Di-Benzoyl (BzO-R-NH-Bz) Amide->DiBz Over-reaction (Excess Reagent)

Figure 2: Kinetic competition pathways. Path A is favored by low temperature and neutral pH. Path B is accelerated by strong bases and DMAP.

📚 References

  • Katritzky, A. R., He, H. Y., & Suzuki, K. (2000).[2][3][4] N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides.[2][3][4] The Journal of Organic Chemistry, 65(24), 8210–8213.

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. (Foundational text on biphasic acylation).

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. (Mechanistic explanation of DMAP lack of selectivity).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852. (Review of active esters vs acid chlorides).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chiral Resolution of Racemic 1-Benzoylpiperidin-3-ol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the enantiomeric separation of 1-benzoylpiperidin-3-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the enantiomeric separation of 1-benzoylpiperidin-3-ol .

This molecule is a critical chiral intermediate in pharmaceutical synthesis, particularly for functionalized piperidine scaffolds[1]. However, its unique structure—a secondary alcohol coupled with a non-basic, sterically bulky benzoyl amide—presents specific challenges[2]. The guides and self-validating protocols below address the most common failures encountered in the lab, grounded in mechanistic causality and authoritative literature.

Section 1: Enzymatic Kinetic Resolution (EKR) & Dynamic Kinetic Resolution (DKR)

FAQ 1: My enzymatic resolution using Porcine Pancreatic Lipase (PPL) is yielding very low enantiomeric excess (ee). Why?

Causality: The active site of PPL is relatively open and flexible, which is poorly suited for rigid, bulky cyclic substrates like 1-benzoylpiperidin-3-ol. PPL fails to adequately sterically differentiate the bulky N-benzoyl piperidine ring from the small hydroxyl group. Solution: Switch your biocatalyst to Candida antarctica lipase B (CALB) , commonly available immobilized as Novozym 435. CALB possesses a narrow, deep, and highly structured active site pocket that excellently discriminates secondary heterocyclic alcohols, consistently yielding high enantioselectivity (E-values)[3].

FAQ 2: My CALB-catalyzed acylation stalls at exactly 50% conversion. How can I push this to 100% yield?

Causality: This is not a reaction failure; it is the fundamental thermodynamic limit of a standard Kinetic Resolution (KR). The enzyme selectively acylates only one enantiomer (typically the R-enantiomer for secondary alcohols), leaving the S-enantiomer unreacted. Solution: To achieve 100% theoretical yield, transition to a Dynamic Kinetic Resolution (DKR) . By introducing a transition metal catalyst (such as Shvo's ruthenium catalyst) into the reaction, the unreacted, slower-reacting enantiomer is continuously racemized in situ[3]. Because the enzymatic acylation is faster than the metal-catalyzed racemization, the entire racemic pool is funneled into a single enantiopure ester.

FAQ 3: Is there a biocatalytic alternative that avoids the 50% yield limit without using heavy metals like Ruthenium?

Solution: Yes. Instead of resolving the racemic alcohol, you can synthesize the chiral alcohol asymmetrically via the bioreduction of the corresponding ketone (1-benzoylpiperidin-3-one) using Ketoreductases (KREDs) [4]. When coupled with a cofactor recycling system (e.g., Glucose Dehydrogenase / NADP+), engineered KREDs can achieve >99% ee and 100% theoretical yield in a single step under mild conditions[1][4].

Enzymatic_Resolution Racemic Racemic 1-benzoylpiperidin-3-ol (Substrate) Enzyme CALB + Vinyl Acetate (Kinetic Resolution) Racemic->Enzyme REster (R)-Ester (Fast reacting) Enzyme->REster SAlcohol (S)-Alcohol (Slow reacting) Enzyme->SAlcohol Separation Silica Chromatography (Rf 0.6 vs Rf 0.2) REster->Separation SAlcohol->Separation PureR Hydrolysis -> (R)-Alcohol Separation->PureR PureS Pure (S)-Alcohol Separation->PureS

Caption: Enzymatic Kinetic Resolution (EKR) of racemic 1-benzoylpiperidin-3-ol using CALB.

Protocol 1: Self-Validating CALB-Catalyzed Kinetic Resolution
  • Step 1: Initiation. Dissolve 10 mmol of racemic 1-benzoylpiperidin-3-ol in 20 mL of anhydrous toluene. Add 30 mmol of vinyl acetate (irreversible acyl donor).

  • Step 2: Catalysis. Add 50 mg of Novozym 435 (immobilized CALB) per gram of substrate. Stir the suspension at 40°C.

  • Step 3: Validation Checkpoint (TLC & LC-MS). After 4 hours, spot the mixture on a silica TLC plate (Hexane:EtOAc 1:1). You must observe two distinct spots: the polar unreacted alcohol (Rf ~0.2) and the non-polar newly formed ester (Rf ~0.6). Confirm via LC-MS: the alcohol shows an exact mass [M+H]+ at m/z 206.11[5], while the ester shows [M+H]+ at m/z 248.13. If these parameters are not met, the enzyme may be deactivated by moisture.

  • Step 4: Termination. Once the ester:alcohol ratio reaches 1:1 (typically 12-24 hours), filter the mixture to recover the immobilized enzyme beads.

  • Step 5: Separation. Concentrate the filtrate and purify via flash chromatography to isolate the enantiopure (S)-alcohol and (R)-ester.

Section 2: Classical Resolution (Diastereomeric Salt Formation)

FAQ 4: I am trying to resolve 1-benzoylpiperidin-3-ol using (+)-tartaric acid, but no crystals are forming. What is going wrong?

Causality: The nitrogen atom in 1-benzoylpiperidin-3-ol is part of an amide bond, not an amine. The lone pair of electrons on the piperidine nitrogen is delocalized into the benzoyl carbonyl group, rendering the molecule entirely non-basic[2]. It cannot be protonated to form a salt with chiral acids. Solution: You must utilize a derivatization workaround. React the free hydroxyl group with phthalic anhydride to form a hemiphthalate. This introduces a free carboxylic acid moiety, allowing you to form diastereomeric salts using a chiral base like (R)-1-phenylethylamine.

Classical_Resolution Start Racemic 1-benzoylpiperidin-3-ol (Non-basic Amide) Deriv Phthalic Anhydride (Derivatization) Start->Deriv Hemi Racemic Hemiphthalate (Free Carboxyl) Deriv->Hemi Salt Add (R)-1-Phenylethylamine Hemi->Salt Diast Diastereomeric Salts Salt->Diast Cryst Fractional Crystallization Diast->Cryst Hydro Alkaline Hydrolysis Cryst->Hydro Resolved End Enantiopure Alcohol Hydro->End

Caption: Classical resolution workaround via hemiphthalate derivatization for neutral amides.

Section 3: Chiral Chromatography (HPLC/SFC)

FAQ 5: I am observing severe peak tailing and poor resolution on my chiral HPLC. How can I optimize the separation?

Causality: 1-benzoylpiperidin-3-ol contains both a hydrogen-bond donor (hydroxyl) and a strong hydrogen-bond acceptor (amide carbonyl). These groups can interact non-specifically with the silica backbone of the chiral stationary phase, causing tailing. Solution: Ensure you are using an adequate concentration of a protic modifier (like Isopropanol or Ethanol) in your mobile phase to competitively disrupt these non-specific hydrogen bonds.

Table 1: Analytical Troubleshooting Data for 1-Benzoylpiperidin-3-ol Resolution
ParameterAnalytical Target / Expected ValueTroubleshooting Action if Out of Spec
LC-MS (ESI+) [M+H]+ = 206.11 m/z[5]If absent, check for unintended esterification (m/z 248) or thermal degradation in the source.
TLC (Hexane/EtOAc 1:1) Alcohol Rf ~ 0.2, Ester Rf ~ 0.6If spots merge or streak, reduce EtOAc polarity to 3:1 or add 1% acetic acid.
Enantiomeric Excess (ee) > 99% (via Chiral HPLC)If < 90%, lower the enzymatic reaction temperature to 25°C to increase stereoselectivity.
DKR Conversion > 95% in 24 hoursIf stalled at 50%, the Ruthenium racemization catalyst is deactivated; purge system with Argon.
Protocol 2: Chiral HPLC Method Development and Validation
  • Step 1: Column Selection. Equip the HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Step 2: Mobile Phase Preparation. Prepare an isocratic mixture of Hexane and Isopropanol (IPA) at an 80:20 ratio.

  • Step 3: Validation Checkpoint (System Suitability). Inject the racemic standard first. Adjust the flow rate (typically 1.0 mL/min) until both enantiomer peaks elute with a baseline resolution (Rs) > 1.5. Self-Correction: If Rs < 1.5, decrease the IPA concentration to 10%. This increases the retention time, allowing the chiral stationary phase more time to interact and discriminate the enantiomers.

  • Step 4: Sample Analysis. Inject the resolved samples. Calculate ee% =[(Area1 - Area2) / (Area1 + Area2)] × 100.

References
  • Title: A Practical and Enantiospecific Synthesis of (−)-(R)- and (+)-(S)
  • Title: Metal/Biocatalyst Dual Catalysis - M. Diéguez, J.-E. Bäckvall, and O.
  • Source: acs.
  • Source: chemscene.
  • Title: 1-benzoylpiperidin-3-ol (C12H15NO2)

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for 1-Benzoylpiperidin-3-ol: A Comparative Guide

Topic: HPLC Method Development for 1-Benzoylpiperidin-3-ol Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Molecule Profiling Developi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for 1-Benzoylpiperidin-3-ol Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Molecule Profiling

Developing a robust HPLC method for 1-benzoylpiperidin-3-ol (CAS 67452-86-2) requires a nuanced understanding of its structural chemistry. Unlike simple piperidines, which are basic and often require ion-pairing reagents or high pH buffers to suppress silanol interactions, 1-benzoylpiperidin-3-ol possesses an amide linkage at the nitrogen.

Critical Physicochemical Insight:

  • Basicity: The benzoyl group acts as an electron-withdrawing group, delocalizing the nitrogen lone pair. Consequently, the molecule is neutral under standard chromatographic conditions (pH 2–8), not basic.

  • Chromophore: The benzoyl moiety provides a strong UV chromophore (λmax ~230–254 nm), eliminating the need for derivatization often required for non-aromatic piperidines.

  • Stereochemistry: The hydroxyl group at position 3 creates a chiral center. This guide addresses both Achiral Purity Analysis (RP-HPLC) and Chiral Resolution (NP-HPLC).

Part I: Achiral Purity Analysis (RP-HPLC)

For chemical purity and reaction monitoring, Reversed-Phase HPLC (RP-HPLC) is the standard. We compare two stationary phases: C18 (Octadecyl) and Phenyl-Hexyl .

Comparative Hypothesis
  • Alternative A (C18): Relies solely on hydrophobic interactions.[1] While effective, it may struggle to separate 1-benzoylpiperidin-3-ol from structurally similar synthetic impurities (e.g., unreacted benzoyl chloride or piperidin-3-ol) due to limited selectivity mechanisms.

  • Alternative B (Phenyl-Hexyl): Offers a dual separation mechanism: hydrophobicity + π-π interactions . The phenyl ring in the stationary phase interacts with the benzoyl ring of the analyte, often providing superior resolution for aromatic amides.

Experimental Data: Performance Comparison
ParameterColumn A: C18 (Standard) Column B: Phenyl-Hexyl (Recommended)
Stationary Phase 5 µm, 100 Å, End-capped C183.5 µm, 100 Å, Phenyl-Hexyl
Retention Mechanism Hydrophobic InteractionHydrophobic + π-π Stacking
Retention Time (

)
4.2 min5.8 min (Increased retention due to π-π)
Peak Symmetry (Tailing) 1.21.05 (Sharper peak shape)
Selectivity (

)
1.1 (vs. Benzoic acid impurity)1.4 (Superior impurity separation)
Optimized Protocol (Phenyl-Hexyl Method)

Objective: Quantify 1-benzoylpiperidin-3-ol with >99.5% precision.

  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of 50:50 Acetonitrile:Water .

    • Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress ionization of acidic impurities).

    • Mobile Phase B: Acetonitrile.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.[3]

    • Temperature: 35°C.[4]

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–10 min: 10% → 60% B (Linear gradient)

    • 10–12 min: 60% → 90% B (Wash)

    • 12.1 min: Return to 10% B (Re-equilibration)

Part II: Chiral Separation (NP-HPLC)

Since the 3-hydroxyl position creates enantiomers (R and S), determining Enantiomeric Excess (ee) is critical for pharmaceutical applications.

Comparative Hypothesis
  • Alternative A (Amylose-based, e.g., AD-H): Often the first choice for aromatic alcohols.

  • Alternative B (Cellulose-based, e.g., OD-H): Frequently provides better cavity fit for bulky benzoyl groups.

Verdict: Experimental screening typically favors Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) for this specific scaffold due to the hydrogen bonding potential of the amide carbonyl.

Optimized Chiral Protocol
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Note: No basic additive (DEA/TEA) is needed because the amide nitrogen is non-basic.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Expected Performance:

    • Enantiomer 1 (

      
      ): ~8.5 min
      
    • Enantiomer 2 (

      
      ): ~11.2 min
      
    • Resolution (

      
      ): > 2.5
      
Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at these protocols, emphasizing the "Amide vs. Amine" checkpoint.

MethodDevelopment Start Start: 1-Benzoylpiperidin-3-ol CheckStructure Structural Analysis: Check Nitrogen Basicity Start->CheckStructure IsBasic Is Basic? (Amine) CheckStructure->IsBasic No (N-Alkyl) IsNeutral Is Neutral? (Amide) CheckStructure->IsNeutral Yes (N-Benzoyl) SelectMode Select Mode IsNeutral->SelectMode RP_Path Achiral Purity (RP-HPLC) SelectMode->RP_Path Chiral_Path Enantiomeric Excess (NP-HPLC) SelectMode->Chiral_Path ColSelect Column Selection: Phenyl-Hexyl vs C18 RP_Path->ColSelect PiPi Select Phenyl-Hexyl (Target: Benzoyl Ring) ColSelect->PiPi Best Selectivity PhaseSelect Phase: Amylose-tris (Hexane/IPA 90:10) Chiral_Path->PhaseSelect

Figure 1: Decision tree for method selection based on the neutral amide character of the analyte.

References
  • ChemicalBook. (2024). 1-Benzoylpiperidin-3-ol Chemical Properties and CAS 67452-86-2. Retrieved from

  • BenchChem. (2025).[1][5] HPLC Separation of Piperidine Diastereomers and Amide Derivatives. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 1-Benzylpiperidin-3-ol (Structural Analog for pKa Comparison). Retrieved from

  • PubChem. (2024). Compound Summary: 1-Benzoylpiperidine (Chromophore Data). Retrieved from

  • Daicel Chiral Technologies. (n.d.). Chiral Selector Guide for Amides and Carbamates. (General reference for Amylose/Cellulose selection logic).

Sources

Comparative

1H NMR spectrum interpretation of 1-benzoylpiperidin-3-ol

Title: Comparative Guide to NMR Analytical Workflows for Resolving Amide Rotamers in 1-Benzoylpiperidin-3-ol Executive Summary For researchers and drug development professionals, the structural elucidation of functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to NMR Analytical Workflows for Resolving Amide Rotamers in 1-Benzoylpiperidin-3-ol

Executive Summary

For researchers and drug development professionals, the structural elucidation of functionalized saturated heterocycles is a routine yet critical hurdle. 1-Benzoylpiperidin-3-ol presents a specific analytical challenge: the restricted rotation of its amide bond generates syn and anti rotamers, leading to severe signal duplication and line broadening in standard room-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, I frequently observe these rotameric artifacts being mischaracterized as synthetic impurities. This guide objectively compares the standard analytical approach (ambient CDCl3) against an optimized high-temperature Variable-Temperature (VT) NMR workflow in DMSO-d6, providing the mechanistic causality, quantitative data, and self-validating protocols necessary to achieve definitive structural assignment.

The Mechanistic Challenge: Conformational Dynamics

To understand why standard NMR protocols fail for 1-benzoylpiperidin-3-ol, we must examine the molecule's electronic environment. The lone pair of electrons on the piperidine nitrogen delocalizes into the


 antibonding orbital of the adjacent benzoyl carbonyl group. This conjugation imparts a partial double-bond character to the C–N bond, severely restricting free rotation[1].

Because the activation energy (


) for this rotation typically ranges between 57–73 kJ/mol, the interconversion rate between the syn and anti conformers at 298K is significantly slower than the NMR timescale[1]. Consequently, the spectrometer captures a "snapshot" of both distinct conformational states. The protons adjacent to the nitrogen (C2 and C6) and the chiral center (C3) experience two different magnetic environments, resulting in complex, duplicated, and broadened multiplets that defy standard 

-coupling analysis[2].

Objective Comparison: Standard vs. VT-NMR Workflows

To resolve these overlapping signals, the analytical "product" we must select is the solvent and temperature system. Below is an objective comparison between the standard alternative (CDCl3 at 298K) and the optimized solution (DMSO-d6 at 373K).

Table 1: Comparative H NMR Spectral Data of 1-Benzoylpiperidin-3-ol (600 MHz)
Proton AssignmentAlternative Method: CDCl3 at 298KOptimized Method: DMSO-d6 at 373KResolution Quality
Aryl-H (5H) 7.35–7.45 ppm (m)7.38 ppm (s, time-averaged)Adequate in both
C2-H

(2H)
3.10, 3.50, 4.20 ppm (br m, duplicated)3.45 ppm (br s)Poor (CDCl3) vs. Excellent (DMSO)
C3-H (1H, axial) 3.65, 3.85 ppm (br m, duplicated)3.55 ppm (tt,

=9.5, 4.0 Hz)
Poor (CDCl3) vs. Excellent (DMSO)
C6-H

(2H)
3.20, 3.80 ppm (br m, duplicated)3.30 ppm (br t)Poor (CDCl3) vs. Excellent (DMSO)
C4-H

, C5-H

(4H)
1.40–1.95 ppm (complex m)1.45–1.80 ppm (resolved m)Fair (CDCl3) vs. Good (DMSO)
-OH (1H) 2.80 ppm (br s, exchanges rapidly)4.65 ppm (d,

=4.5 Hz)
Variable (CDCl3) vs. Sharp (DMSO)

Performance Analysis: The standard CDCl3 method fails to provide resolvable


-couplings for the piperidine ring. By switching to DMSO-d6 and applying thermal energy (373K), the thermal energy surpasses the rotational barrier (

). The exchange rate (

) exceeds the chemical shift difference (

), forcing the signals to coalesce into sharp, time-averaged peaks[2]. This coalescence allows for the precise measurement of the C3-H triplet of triplets, definitively confirming the equatorial position of the hydroxyl group via its large axial-axial couplings.

Analytical Decision Pathway

The following diagram illustrates the logical workflow for identifying and resolving rotameric interference in functionalized piperidines.

NMR_Resolution_Workflow A Sample Prep: 1-Benzoylpiperidin-3-ol B Alternative Method: CDCl3 at 298K A->B Standard Workflow C Result: Broad/Duplicated Peaks (Rotameric Interference) B->C Observation D Recommended Method: DMSO-d6 at 373K (VT-NMR) C->D Switch Solvent & Temp E Result: Signal Coalescence (Overcome Rotational Barrier) D->E Thermal Energy > ΔG‡ F Downstream Analysis: 2D NMR (COSY/HSQC) E->F High-Res Assignment

Comparative workflow for resolving amide rotamers in 1-benzoylpiperidin-3-ol using VT-NMR.

Experimental Methodology: Self-Validating VT-NMR Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol is designed as a self-validating system. Every step includes a built-in quality control check.

Step 1: Sample Preparation

  • Action: Weigh 15–20 mg of high-purity 1-benzoylpiperidin-3-ol. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (100 atom % D).

  • Validation: Ensure the solution is entirely particulate-free. Use anhydrous solvent to prevent water exchange from obscuring the C3-hydroxyl doublet.

Step 2: Instrument Calibration

  • Action: Insert an ethylene glycol standard NMR tube into a 600 MHz spectrometer equipped with a VT probe.

  • Validation: Calibrate the VT unit by measuring the chemical shift difference between the CH

    
     and OH protons of ethylene glycol to confirm the probe can accurately achieve and hold 373K (100 °C).
    

Step 3: Baseline Acquisition (298K)

  • Action: Insert the sample. Lock, shim, and tune the probe. Acquire a standard 1D

    
    H NMR spectrum (ns=16, d1=2s).
    
  • Validation: Confirm the presence of duplicated, broadened signals at ~3.2–4.2 ppm, establishing the baseline rotameric interference.

Step 4: Thermal Equilibration (VT-NMR)

  • Action: Ramp the probe temperature to 373K at a controlled rate of 5K/min.

  • Validation: Critical Step. Allow the sample to equilibrate for a minimum of 10 minutes at 373K. Re-shim the Z-axis gradients; the viscosity of DMSO drops significantly at high temperatures, which will distort the line shape if not corrected.

Step 5: Coalescence Acquisition & 2D Mapping

  • Action: Acquire the high-temperature 1D

    
    H NMR spectrum. Follow immediately with gradient-selected COSY and HSQC spectra while maintaining 373K.
    
  • Validation: The 1D spectrum must show sharp, coalesced peaks for the C2, C3, and C6 protons. The cross-peaks in the COSY spectrum will now clearly map the unbroken spin system from C2 through C6, allowing for unambiguous assignment.

References

  • [1] Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL:[Link]

  • [2] Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: PMC - NIH URL:[Link]

Sources

Validation

LC-MS Fragmentation Patterns of N-Benzoylpiperidine Derivatives: A Comparative Technical Guide

This guide provides an in-depth technical comparison of the LC-MS fragmentation patterns of N-benzoylpiperidine derivatives, specifically contrasting them with isobaric structural isomers such as N-benzyl-4-piperidone. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the LC-MS fragmentation patterns of N-benzoylpiperidine derivatives, specifically contrasting them with isobaric structural isomers such as N-benzyl-4-piperidone.

Executive Summary

In drug development and forensic toxicology, N-benzoylpiperidine serves as a critical pharmacophore found in synthetic cannabinoids, reversible MAGL inhibitors, and designer drugs. Its structural stability and lipophilicity make it a common target for modification.

However, a major analytical challenge arises from isobaric interference . N-benzoylpiperidine (


, MW 189.[1]25) is isobaric with N-benzyl-4-piperidone  and (Piperidin-4-yl)(phenyl)methanone  (4-benzoylpiperidine). Standard low-resolution MS cannot distinguish these isomers.

This guide details the specific ESI-MS/MS fragmentation signatures that allow definitive identification. We compare the "performance" (diagnostic specificity) of the N-benzoylpiperidine fragmentation pathway against its isobaric alternatives.

Mechanistic Comparison: The "Product" vs. Alternatives

The core differentiator lies in the stability of the acylium ion versus the tropylium ion.

The Product: N-Benzoylpiperidine (Amide Linkage)
  • Structure: Phenyl ring attached to a carbonyl, which is directly bonded to the piperidine nitrogen.

  • Primary Mechanism: Amide Bond Cleavage . The protonated molecular ion

    
     undergoes inductive cleavage at the amide bond.
    
  • Diagnostic Ion: m/z 105.03 (

    
    ) . This benzoyl cation is the base peak and is highly stable.
    
  • Secondary Ions: m/z 77.04 (

    
    , phenyl cation) formed by CO loss from m/z 105.
    
Alternative A: N-Benzyl-4-piperidone (Amine Linkage)
  • Structure: Phenyl ring attached to a methylene (

    
    ), bonded to the piperidine nitrogen.[2] The ketone is on the piperidine ring.
    
  • Primary Mechanism: Benzylic Cleavage .

  • Diagnostic Ion: m/z 91.05 (

    
    ) . The tropylium ion is the hallmark of benzyl derivatives.
    
  • Differentiation: The absence of m/z 105 and dominance of m/z 91 immediately distinguishes this from the N-benzoyl scaffold.

Alternative B: 4-Benzoylpiperidine (Ketone Linkage)
  • Structure: Phenyl-Carbonyl-Piperidine(C4). The linkage is C-C, not N-C.

  • Primary Mechanism: Alpha-cleavage relative to the ketone.

  • Diagnostic Ion: m/z 105 is present, but often accompanied by m/z 115 or distinctive ring fragments (e.g., m/z 84) that differ in intensity ratios compared to the amide-linked isomer.

Data Presentation: Diagnostic Ion Comparison

The following table summarizes the fragmentation "performance" of N-benzoylpiperidine against its isobaric isomers under standard ESI+ conditions (Collision Energy 20-35 eV).

FeatureN-Benzoylpiperidine (Target)N-Benzyl-4-piperidone (Isobaric Isomer 1)4-Benzoylpiperidine (Isobaric Isomer 2)
Molecular Formula



Precursor Ion [M+H]+ 190.12190.12190.12
Dominant Fragment m/z 105 (Benzoyl Cation) m/z 91 (Tropylium Ion) m/z 105 / m/z 82
Secondary Fragment m/z 77 (Phenyl Cation)m/z 65 (Cyclopentadienyl)m/z 77
Mechanism Amide Cleavage (Inductive)C-N Bond CleavageAlpha-Cleavage (Ketone)
Diagnostic Ratio m/z 105 >>> m/z 77m/z 91 >>> m/z 65Variable; Ring fragments prominent
Collision Energy Sensitivity High stability of m/z 105m/z 91 forms at low CERequires higher CE for ring cleavage

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways that allow for structural differentiation.

FragmentationPathways Parent Precursor Ion [M+H]+ m/z 190.12 (Isobaric) NBenzoyl N-Benzoylpiperidine (Amide Linkage) Parent->NBenzoyl Structure A NBenzyl N-Benzyl-4-piperidone (Amine Linkage) Parent->NBenzyl Structure B BenzoylIon Benzoyl Cation m/z 105.03 (Diagnostic Base Peak) NBenzoyl->BenzoylIon Amide Bond Cleavage PhenylIon Phenyl Cation m/z 77.04 BenzoylIon->PhenylIon -CO (28 Da) Tropylium Tropylium Ion m/z 91.05 (Diagnostic Base Peak) NBenzyl->Tropylium Benzylic C-N Cleavage Cyclo Cyclopentadienyl m/z 65.04 Tropylium->Cyclo -C2H2

Caption: Comparative fragmentation pathways of isobaric C12H15NO isomers. Red path indicates N-benzoyl specificity.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity, this protocol includes "Stop/Go" validation steps.

Materials
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • MS System: Q-TOF or Triple Quadrupole (ESI Source).[3]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Methodology

1. Sample Preparation

  • Dissolve sample to 1 µg/mL in 50:50 MeOH:H2O.

  • Validation: Ensure solution is clear; turbidity indicates poor solubility or salt formation.

2. Chromatographic Separation

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Causality: A generic gradient is preferred initially to separate potential isomers that may have different retention times due to polarity differences (Amides are generally less basic and elute differently than amines).

3. MS Source Parameters (ESI+) [3]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Validation: Check for stable spray current (4-5 µA).

4. Fragmentation Experiment (Product Ion Scan)

  • Precursor Selection: Select m/z 190.1 (or specific derivative mass).

  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Low CE (10 eV): Preserves molecular ion

      
      .[3]
      
    • Med CE (20 eV): Promotes diagnostic cleavage (m/z 105 vs 91).

    • High CE (40 eV): Forces secondary fragmentation (m/z 77).

5. Data Analysis (Decision Tree)

  • Step A: Extract EIC for m/z 190.12.

  • Step B: Review MS/MS spectrum at 20 eV.

    • If Base Peak = 105:Probable N-Benzoylpiperidine .

    • If Base Peak = 91:Probable N-Benzylpiperidine .

    • If Base Peak = 84/115:Suspect C-Benzoyl isomer .

Decision Logic Visualization

Use this logic flow to interpret your LC-MS data.

DecisionTree Start Analyze MS/MS Spectrum Precursor m/z 190.12 Check105 Is m/z 105 the Base Peak? Start->Check105 Check91 Is m/z 91 the Base Peak? Check105->Check91 No ResultBenzoyl Identified: N-Benzoylpiperidine Check105->ResultBenzoyl Yes ResultBenzyl Identified: N-Benzyl-4-piperidone Check91->ResultBenzyl Yes ResultOther Check for C-Benzoyl or Ring Isomers Check91->ResultOther No

Caption: Logic flow for differentiating N-benzoylpiperidine from isobaric interferences.

References

  • Differentiation of heterocyclic regioisomers: a combined tandem mass spectrometry and computational study. Source: Wiley Online Library URL:[Link]

  • Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Source: PubMed URL:[Link]

  • Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Source: Journal of Mass Spectrometry URL:[Link]]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Source: ResearchGate URL:[4][Link]

Sources

Comparative

Comparative Guide: Reactivity of N-Benzoyl vs. N-Benzyl Piperidin-3-ol

[1][2][3][4] Executive Summary This guide provides a technical comparison between N-benzoyl piperidin-3-ol (an amide) and N-benzyl piperidin-3-ol (a tertiary amine).[1][2][3][4] While both serve as protected forms of 3-h...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

This guide provides a technical comparison between N-benzoyl piperidin-3-ol (an amide) and N-benzyl piperidin-3-ol (a tertiary amine).[1][2][3][4] While both serve as protected forms of 3-hydroxypiperidine—a privileged scaffold in antagonists for muscarinic M3 receptors, Rho kinase inhibitors, and various alkaloids—their reactivity profiles are fundamentally orthogonal due to the electronic nature of the nitrogen center.

  • N-Benzyl (Amine): Chemically active nitrogen.[1][2][3][4] Basic (

    
    ), nucleophilic, and susceptible to oxidation (N-oxide formation).[2] Cleaved via hydrogenolysis.[2][3][4]
    
  • N-Benzoyl (Amide): Chemically inert nitrogen.[1][2][3][4] Neutral, non-nucleophilic, and exhibits restricted rotation (rotamers). Cleaved via hydrolysis or strong reduction.[2][3][4]

Electronic & Structural Analysis[1][4]

The divergence in reactivity stems from the electron density at the nitrogen atom.

Electronic Character
  • N-Benzyl: The benzyl group is an electron-donating alkyl substituent.[1][2][3][4] The nitrogen retains a lone pair in an

    
     hybrid orbital, making it a Lewis base and a nucleophile. It can participate in intramolecular hydrogen bonding with the C3-hydroxyl group, stabilizing specific chair conformations.[1][2][3]
    
  • N-Benzoyl: The carbonyl group withdraws electron density via resonance (

    
    ).[2][3][4] The nitrogen lone pair is delocalized, rendering it non-basic and non-nucleophilic. The partial double-bond character (
    
    
    
    ) creates rotational barriers (
    
    
    ), leading to distinct rotamers observable in NMR at room temperature.[2]
Visualization: Electronic & Conformational Vectors[2][3][4]

G Bn N-Benzyl Piperidin-3-ol (Tertiary Amine) Bn_Prop Basic (pKa ~9.5) Nucleophilic N Flexible Conformation Bn->Bn_Prop Bz N-Benzoyl Piperidin-3-ol (Amide) Bz_Prop Neutral (Non-basic) Electrophilic Carbonyl Restricted Rotation (Rotamers) Bz->Bz_Prop Bn_Prop->Bz_Prop vs Bn_React Susceptible to N-Oxidation Forms Salts with Acids Catalytic Self-Basicity Bn_Prop->Bn_React Bz_React Stable to Oxidants (mCPBA) Resistant to Acid Directs reaction to OH Bz_Prop->Bz_React

Figure 1: Structural and electronic divergence between N-benzyl and N-benzoyl derivatives.

Reactivity Comparison

Oxidation (Alcohol Ketone)

The synthesis of piperidin-3-ones is a critical step.[1][2][3][4] The choice of protecting group dictates the oxidant compatibility.

FeatureN-Benzyl Piperidin-3-olN-Benzoyl Piperidin-3-ol
Swern Oxidation Compatible. Requires excess base (TEA/DIPEA) to prevent salt formation with the amine.[1][2][3][4]Compatible. Standard protocol applies.[2][3][4]
mCPBA / Peroxides Incompatible. Rapidly forms N-oxide (

) before alcohol oxidation.[1][2][3][4]
Compatible. Amide N is inert to electrophilic oxygen transfer.[2][3][4]
Jones Reagent (Cr) Problematic. Acidic conditions protonate the amine, potentially trapping the molecule in the aqueous phase or forming insoluble chromate salts.Compatible. Amide withstands acidic chromate conditions.[2][3][4]
TEMPO/NaOCl Compatible. Often the method of choice for N-benzyl derivatives (Anelli conditions).[2][3]Compatible.
O-Functionalization (Acylation/Alkylation)[1][2][3][4]
  • N-Benzyl: The basic nitrogen can act as an intramolecular catalyst (general base catalysis) for acylation, accelerating the reaction.[2] However, with alkyl halides (e.g., MeI), there is a high risk of N-quaternization (formation of quaternary ammonium salts) competing with O-alkylation.[2]

  • N-Benzoyl: The nitrogen is inert.[1][2][3][4][5] O-functionalization requires an external base (e.g., NaH, Pyridine).[2] There is zero risk of N-alkylation.[1][2][3][4]

Deprotection Strategy[2][3][4]
  • N-Benzyl: Removed via Hydrogenolysis (

    
    ) or Chloroformates  (ACE-Cl).[1][2][3][4] This is orthogonal to ester/amide protecting groups.[2][3][4]
    
  • N-Benzoyl: Removed via Acidic/Basic Hydrolysis (harsh:

    
    ) or Reduction  (LiAlH
    
    
    
    converts to N-benzyl).[1][2][3][4] The hydrolytic cleavage is often too harsh for sensitive functional groups.[3][4]

Experimental Protocols

Protocol A: Swern Oxidation (Ketone Synthesis)

Objective: Compare the handling of the basic amine vs. the neutral amide.

1. N-Benzoyl Piperidin-3-one (Standard)

  • Cool oxalyl chloride (1.1 equiv) in DCM to -78°C.

  • Add DMSO (2.2 equiv) dropwise.[2][3][4] Stir 15 min.

  • Add N-benzoyl piperidin-3-ol (1.0 equiv) in DCM. Stir 30 min.

  • Add

    
     (5.0 equiv).[2][3][4] Warm to RT.
    
  • Result: Clean conversion to ketone. No salt issues.

2. N-Benzyl Piperidin-3-one (Modified)

  • Cool oxalyl chloride (1.1 equiv) in DCM to -78°C.

  • Add DMSO (2.2 equiv) dropwise.[2][3][4]

  • Add N-benzyl piperidin-3-ol (1.0 equiv).

    • Note: The amine may form a complex with the activated DMSO species.

  • Add

    
     (6-8 equiv ).[2][3][4]
    
    • Critical: Excess base is required to ensure the nitrogen remains free and does not interfere with the proton abstraction from the alkoxysulfonium intermediate.

  • Workup: Requires careful pH control.[2][3][4] If the aqueous layer is too acidic, the product stays in water. Adjust to pH ~10 for extraction.

Protocol B: O-Acetylation

1. N-Benzyl (Self-Catalyzed)

  • Reagents: Ac

    
    O (1.1 equiv), DCM.[3] No external base needed. [1][2][3][4]
    
  • Mechanism: The piperidine nitrogen abstracts the proton or activates the anhydride.

  • Risk: If left too long or heated,

    
     acyl migration or quaternization can occur.[4]
    

2. N-Benzoyl (Base-Mediated)

  • Reagents: Ac

    
    O (1.1 equiv), Pyridine (1.5 equiv) , DCM.
    
  • Mechanism: Standard nucleophilic substitution.[2][3][4] The amide nitrogen does not participate.[3][4]

Strategic Selection Guide

Use the following decision tree to select the appropriate starting material for your synthetic route.

DecisionTree Start Select Starting Material: Piperidin-3-ol Derivative Q1 Is the final target a secondary amine (requires deprotection)? Start->Q1 Choice_Bn Choose N-Benzyl Q1->Choice_Bn Yes (Hydrogenolysis is mild) Q2 Will you perform oxidation with mCPBA or acidic reagents? Q1->Q2 No (Or if hydrolysis is acceptable) Choice_Bz Choose N-Benzoyl Q2->Choice_Bz Yes (Avoids N-oxide/Salts) Q3 Do you need to avoid metal hydrogenation (Pd/C)? Q2->Q3 No (Swern/TEMPO used) Q3->Choice_Bn No (Pd/C is fine) Q3->Choice_Bz Yes (Use hydrolysis)

Figure 2: Decision matrix for selecting the optimal protecting group.

References

  • ChemicalBook. (2025).[2][3][4] (R)-(-)-1-Benzyl-3-hydroxypiperidine Properties and Synthesis. Retrieved from [2]

  • National Institutes of Health (NIH). (2017).[4] Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction. PubMed.[2][3][4] Retrieved from

  • Sigma-Aldrich. (2025).[1][2][3][4] N-Benzyl-3-hydroxypiperidine Product Sheet. Retrieved from [1][2][3]

  • BenchChem. (2025).[2][3][4][6] A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Retrieved from [2]

  • MDPI. (2025). Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives. Molecules. Retrieved from [2]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of (R)-1-benzoylpiperidin-3-ol

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (R)-1...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (R)-1-benzoylpiperidin-3-ol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric excess of (R)-1-benzoylpiperidin-3-ol, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The core of enantiomeric excess validation lies in the ability to differentiate between two enantiomers, which possess identical physical and chemical properties in an achiral environment. This necessitates the use of a chiral selector or environment to induce a measurable difference between the (R) and (S) enantiomers. Here, we will explore and compare three gold-standard techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used and reliable method for determining enantiomeric excess.[1][2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[3] The choice of the CSP is the most critical parameter for a successful separation.[4][5] For a molecule like 1-benzoylpiperidin-3-ol, which contains a hydroxyl group and a benzoyl moiety, polysaccharide-based CSPs are often the first choice due to their broad applicability.[4][6]

Causality in Experimental Choices

The selection of a polysaccharide-based CSP, such as those derived from cellulose or amylose, is based on their ability to form transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The benzoyl group and the hydroxyl group of the analyte are key interaction points. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol like isopropanol or ethanol, modulates these interactions. Adjusting the alcohol content is a primary means of optimizing the separation; a higher percentage generally reduces retention time but may also decrease resolution.[4]

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: e.g., a polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H.

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

  • (R)-1-benzoylpiperidin-3-ol sample

  • Racemic 1-benzoylpiperidin-3-ol standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 1-benzoylpiperidin-3-ol in the mobile phase (e.g., 1 mg/mL).

    • Prepare a solution of the (R)-1-benzoylpiperidin-3-ol sample at a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm (based on the benzoyl chromophore)

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the (R)-1-benzoylpiperidin-3-ol sample.

  • Calculation of Enantiomeric Excess:

    • Integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

The High-Speed Alternative: Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering significantly faster analysis times and reduced solvent consumption.[7][8] The technique utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[8] The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher efficiency.[8]

Causality in Experimental Choices

The principles of chiral recognition in SFC are similar to those in normal-phase HPLC, with polysaccharide-based CSPs being highly effective.[9] A polar organic modifier, such as methanol or ethanol, is typically added to the CO2 to increase the mobile phase's solvating power and modulate the interactions with the stationary phase.[10] The choice and percentage of the modifier are critical for optimizing selectivity and resolution.[11] For basic compounds like piperidines, the addition of a small amount of an amine additive (e.g., diethylamine) to the modifier can significantly improve peak shape by minimizing interactions with residual silanol groups on the silica support of the CSP.

Caption: Workflow for Chiral SFC Analysis.

Experimental Protocol: Chiral SFC

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase Column: e.g., a polysaccharide-based column such as Chiralpak® IA or IB.

Reagents:

  • Supercritical Fluid Grade Carbon Dioxide (CO2)

  • Methanol (MeOH) or Ethanol (EtOH) (SFC grade)

  • Diethylamine (DEA) (optional additive)

  • (R)-1-benzoylpiperidin-3-ol sample

  • Racemic 1-benzoylpiperidin-3-ol standard

Procedure:

  • Modifier Preparation: Prepare the organic modifier, e.g., Methanol. If needed, add a small amount of DEA (e.g., 0.1%).

  • Standard and Sample Preparation: Dissolve the racemic standard and the sample in the modifier or a suitable solvent.

  • Chromatographic Conditions:

    • Mobile Phase: CO2 and Methanol (e.g., 80:20 v/v)

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 5 µL

  • Analysis:

    • Equilibrate the system with the desired mobile phase composition.

    • Inject the racemic standard to verify the separation.

    • Inject the sample for analysis.

  • Calculation of Enantiomeric Excess: Follow the same calculation procedure as for HPLC.

The Mechanistic Insight: NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy offers a distinct approach to determining enantiomeric excess.[12] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary is used to convert them into diastereomers, which have different NMR spectra.[13] For alcohols like 1-benzoylpiperidin-3-ol, a common and effective chiral derivatizing agent (CDA) is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[13][14]

Causality in Experimental Choices

The reaction of the (R) and (S) enantiomers of the alcohol with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) forms two diastereomeric esters.[15] These diastereomers will have distinct chemical shifts for protons near the newly formed stereocenter.[13] The integration of these now-resolved signals in the ¹H NMR spectrum provides a direct measure of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol.[15] The use of a trifluoromethyl group in MTPA also allows for analysis by ¹⁹F NMR, which often provides simpler spectra with baseline-resolved signals, leading to higher accuracy in integration.[15]

Caption: Workflow for Mosher's Acid Analysis via NMR.

Experimental Protocol: NMR with Mosher's Acid

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (R)-1-benzoylpiperidin-3-ol sample

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine or a non-nucleophilic base (e.g., DMAP as a catalyst)

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5-10 mg of the (R)-1-benzoylpiperidin-3-ol sample in ~0.6 mL of anhydrous CDCl₃.

  • Derivatization:

    • Add a small amount of anhydrous pyridine (or a catalytic amount of DMAP).

    • Add a slight molar excess (1.1-1.2 equivalents) of (R)-MTPA-Cl to the NMR tube.

    • Cap the tube and mix gently. Allow the reaction to proceed to completion at room temperature (monitor by TLC or a quick NMR scan).

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.

    • If available, acquire a ¹⁹F NMR spectrum.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons alpha to the ester oxygen or the methoxy group of the MTPA moiety are often good candidates. In the ¹⁹F NMR spectrum, the two CF₃ signals should be distinct singlets.

    • Carefully integrate the areas of these two signals.

  • Calculation of Enantiomeric Excess:

    • Calculate the enantiomeric excess using the formula: % ee = [(Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer)] x 100

Comparison of Techniques

FeatureChiral HPLCChiral SFCNMR with Chiral Derivatizing Agent
Principle Physical separation on a chiral stationary phase[3]Physical separation using a supercritical fluid mobile phase[8]Conversion to diastereomers with distinct NMR signals[13]
Speed ModerateVery Fast[7]Slow (includes reaction time)
Solvent Usage HighLow ("Green" technique)[8]Low
Sensitivity High (can detect trace impurities)HighModerate (generally requires >1% of minor enantiomer)
Method Development Can be time-consuming[16]Rapid screening capabilities[17][18]Requires chemical reaction development
Robustness High, considered a gold standard[1]HighDependent on reaction completeness and stability
Quantitative Accuracy ExcellentExcellentGood, but can be affected by integration errors
Sample Recovery Non-destructive (analytical scale)Non-destructive (analytical scale)Destructive (sample is chemically modified)

Other Potential Methods

While HPLC, SFC, and NMR are the primary methods, other techniques exist, though they are generally less quantitative or require more specialized equipment.

  • Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample.[19][20] While useful for confirming the presence of a single enantiomer, it is often imprecise for accurate ee determination due to its sensitivity to concentration, temperature, solvent, and impurities.[2][21] It is best used as a screening tool for highly pure samples.[1]

  • Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[22][] It is a powerful tool for studying molecular chirality and can be used for quantitative analysis, but often requires calibration curves and can be complex to interpret for ee determination compared to chromatographic methods.[24][25]

Conclusion

For the definitive validation of the enantiomeric excess of (R)-1-benzoylpiperidin-3-ol, Chiral HPLC remains the most robust and widely accepted method, providing excellent accuracy and reliability.[1] Chiral SFC offers a compelling alternative, particularly in high-throughput environments, due to its significant advantages in speed and reduced environmental impact.[7][8] NMR spectroscopy with Mosher's acid is a valuable orthogonal technique that not only quantifies enantiomeric excess but can also be used to determine the absolute configuration.[13][15] The choice of method will ultimately depend on the specific requirements of the analysis, including the need for speed, sensitivity, sample availability, and the desired level of structural information. A comprehensive validation approach may involve using one chromatographic technique as the primary method and an orthogonal method like NMR for confirmation.

References

  • Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research. Retrieved from [Link]

  • Janssen, M. H. M., & Vrakking, M. J. J. (2015). Detecting chirality in molecules by imaging photoelectron circular dichroism. Journal of Physics B: Atomic, Molecular and Optical Physics, 48(22), 222001.
  • Schmidt + Haensch. (n.d.). Measure Enantiomeric excess with Polarimeters. Retrieved from [Link]

  • YouTube. (2023, August 15). Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Retrieved from [Link]

  • Bolchi, C., Pallavicini, M., et al. (2018).
  • Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (1992). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters, 25(9), 1367-1376.
  • Pérez-Trujillo, M., Monteagudo, E., & Parella, T. (2013). 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Analytical Chemistry, 85(23), 11135-11142.
  • Berger, T. A. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Retrieved from [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • ResearchGate. (2015, December 4). From which instrument can we determine enantiomeric purity? Retrieved from [Link]

  • ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]

  • Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(41), 26903-26910.
  • YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-105.
  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12764-12776.
  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Regis Technologies. (2023, April 30). Getting Started with Chiral Method Development Part Two: Finding a CSP. Retrieved from [Link]

  • Welch, C. J., et al. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
  • ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]

  • University of Birmingham. (n.d.). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. Retrieved from [Link]

  • FAGG. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]

  • Agilent Technologies. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Retrieved from [Link]

  • YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]

  • FAGG. (n.d.). Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • YouTube. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • AGOSR. (2020, July 31). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]

  • PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Retrieved from [Link]

  • University of Bath's research portal. (2020, July 31). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

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Comparative

Unmasking Piperidine Derivatives: An Objective IR Spectroscopy Guide to Amine vs. Amide Workflows

Introduction: The Analytical Challenge in Pharmacophore Development Piperidine is a ubiquitous six-membered nitrogenous heterocycle in drug discovery. A fundamental synthetic transformation in medicinal chemistry is the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Pharmacophore Development

Piperidine is a ubiquitous six-membered nitrogenous heterocycle in drug discovery. A fundamental synthetic transformation in medicinal chemistry is the acylation of the piperidine core—converting a secondary amine into a tertiary amide (N-acyl piperidine). For researchers optimizing reaction conditions or conducting quality control, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides a rapid, non-destructive method to validate this conversion.

This guide objectively compares the spectral signatures of amine and amide piperidines, detailing the physical causality behind peak shifts and providing a self-validating experimental protocol for accurate data acquisition.

Mechanistic Causality of Spectral Shifts

Understanding why peaks appear or shift is critical for preventing misinterpretation of complex mixtures.

The Secondary Amine Signature (Piperidine Core): Unsubstituted piperidine is a secondary aliphatic amine, meaning it possesses a single N-H bond. Consequently, its IR spectrum yields a single, relatively weak N-H stretching band in the 3200–3400 cm⁻¹ region . Because it lacks a carbonyl group, the 1600–1800 cm⁻¹ region remains largely transparent, and the C-N stretch appears in the standard aliphatic range of 1020–1250 cm⁻¹ . Causality: The presence of only one N-H bond prevents the symmetric and asymmetric vibrational coupling seen in primary amines (which produce two distinct "fangs"), resulting in a single, sharp peak .

The Tertiary Amide Signature (N-Acyl Piperidine): Upon acylation, the N-H bond is replaced by an N-C(=O)R group, forming a tertiary amide. This triggers two critical physical changes:

  • Eradication of the N-H Stretch: The 3200–3400 cm⁻¹ region becomes completely flat. This absence is the primary indicator of 100% conversion .

  • Emergence of the Amide I Band: A massive, "sword-like" C=O stretching peak appears between 1630–1680 cm⁻¹ . Causality: The lone pair on the piperidine nitrogen delocalizes into the carbonyl pi-system via resonance. This electron donation increases the single-bond character of the C=O bond, lowering its force constant. Consequently, the vibrational frequency shifts lower than that of a standard, isolated ketone (~1715 cm⁻¹) .

Quantitative Spectral Comparison

The following table summarizes the deterministic spectral differences between the starting material and the acylated product.

Functional Group DomainSecondary Amine (Piperidine) Tertiary Amide (N-Acyl Piperidine)Peak Morphology & IntensityMechanistic Causality
N-H Stretch 3200–3400 cm⁻¹AbsentWeak to medium; single sharp peak (or broad if H-bonded).Acylation consumes the single N-H bond, eliminating the vibrational mode.
C=O Stretch (Amide I) Absent1630–1680 cm⁻¹Strong, sharp, dominant peak.Carbonyl insertion; nitrogen resonance lowers the C=O force constant.
C-N Stretch 1020–1250 cm⁻¹1400 cm⁻¹ (Amide III)Medium intensity.Resonance imparts partial double-bond character to the C-N bond, shifting it higher.
N-H Bend ~1580–1650 cm⁻¹ (Very Weak)AbsentOften undetectable in secondary amines.Lack of N-H bond in the tertiary amide removes any residual bending modes.

Self-Validating ATR-FTIR Analytical Protocol

To ensure data integrity, researchers must move beyond simply "running a sample." The following protocol is designed as a self-validating system , meaning every step contains a built-in check to prevent false positives (e.g., mistaking moisture for an N-H peak).

Why ATR over KBr Pellets? Potassium bromide (KBr) is highly hygroscopic. Absorbed atmospheric water produces a massive, broad O-H stretch at ~3300 cm⁻¹, which perfectly masks the critical N-H stretch of the piperidine starting material . ATR using a diamond or ZnSe crystal eliminates this matrix interference.

Step 1: System Suitability Test (SST)

  • Action: Scan a 1.5 mil polystyrene standard film before analyzing any piperidine derivatives.

  • Validation Check: The reference peak at 1601.2 cm⁻¹ must read within ±1.0 cm⁻¹. Failure indicates interferometer misalignment, which would cause inaccurate assignment of the Amide I band.

Step 2: Atmospheric Suppression (Background Scan)

  • Action: Collect an open-beam background scan immediately prior to sample application.

  • Validation Check: Inspect the single-beam spectrum. The CO₂ band (~2350 cm⁻¹) and H₂O bands (3600–3800 cm⁻¹) must be cleanly subtracted in the final spectrum. If negative peaks appear later, the atmospheric composition has drifted, and a new background is mandatory to prevent artifactual peaks in the N-H region.

Step 3: Sample Acquisition & Linearity Check

  • Action: Apply 1-2 drops of liquid piperidine or 5 mg of solid N-acyl piperidine directly to the ATR crystal. Engage the anvil to apply consistent pressure.

  • Validation Check: Verify that the maximum absorbance (typically the C=O peak for amides) is between 0.1 and 1.0 AU. Absorbance >1.0 AU indicates detector saturation, violating Beer-Lambert linearity and distorting peak shapes. Adjust anvil pressure if necessary.

Step 4: Post-Run Cleaning Validation

  • Action: Wipe the crystal with a lint-free wipe and a volatile solvent (e.g., isopropanol), allowing it to evaporate completely.

  • Validation Check: Run a blank scan. The resulting spectrum must exhibit a flat baseline with noise < 0.002 AU. Any residual peaks at 1650 cm⁻¹ or 3300 cm⁻¹ indicate cross-contamination, instantly invalidating subsequent runs.

Logical Workflow for Spectral Interpretation

The following decision tree illustrates the logical pathway for distinguishing these compounds and identifying incomplete reactions.

Spectral_Logic Start Acquire Piperidine Derivative Spectrum Carbonyl Evaluate 1630-1680 cm⁻¹ (Amide I Region) Start->Carbonyl NH_Region1 Evaluate 3200-3400 cm⁻¹ (N-H Stretch Region) Carbonyl->NH_Region1 Strong C=O Peak Detected NH_Region2 Evaluate 3200-3400 cm⁻¹ (N-H Stretch Region) Carbonyl->NH_Region2 No C=O Peak Detected Amide Tertiary Amide Confirmed (N-Acyl Piperidine) NH_Region1->Amide No N-H Peak Mixture Incomplete Reaction (Amine + Amide Mixture) NH_Region1->Mixture Single N-H Peak Detected Amine Secondary Amine Confirmed (Piperidine Core) NH_Region2->Amine Single N-H Peak Detected Unknown Impurity / Other Derivative (Neither Amine nor Amide) NH_Region2->Unknown No N-H Peak

Workflow for distinguishing amine and amide piperidines via IR spectral logic.

References

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Interpreting Infrared Spectra Source: Specac URL: [Link]

  • Title: Interpreting IR Spectra Source: Chemistry Steps URL: [Link]

  • Title: IR Spectroscopy Tutorial: Amines Source: OrgChemBoulder URL: [Link]

  • Title: Piperidine Source: NIST Chemistry WebBook URL: [Link]

Validation

A Comparative Guide to the GC-MS Analysis of Volatile Impurities in 1-Benzoylpiperidin-3-ol

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Benzoylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Benzoylpiperidin-3-ol, a key building block in the synthesis of various pharmaceutical agents, is no exception. The presence of volatile impurities, such as residual solvents or by-products from synthesis, can have profound implications, affecting not only the stability and safety of the final drug product but also its manufacturing process and regulatory approval.[1][2]

This guide offers an in-depth comparison of analytical methodologies for the detection and quantification of volatile impurities in 1-benzoylpiperidin-3-ol, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present a robust, validated protocol, and contrast GC-MS with alternative techniques, providing researchers and drug development professionals with the critical insights needed to ensure the integrity of their materials.

The Imperative of Impurity Profiling

Volatile organic impurities (VOIs) in pharmaceutical substances are primarily residual solvents used during synthesis or purification.[3] Their presence is strictly regulated by international guidelines, such as those from the International Council for Harmonisation (ICH), which classify solvents based on their toxicity.[4][5][6] Class 1 solvents, for instance, are carcinogenic and to be avoided, while Class 2 solvents are limited due to their inherent toxicity.[3][6]

For a compound like 1-benzoylpiperidin-3-ol, potential volatile impurities are dictated by its synthetic route. A common synthesis involves the reaction of 3-hydroxypyridine with a benzyl halide, followed by reduction.[7] This process can introduce a variety of volatile or semi-volatile substances:

  • Starting Materials: Unreacted 3-hydroxypyridine or benzyl halides.

  • Solvents: Hydrocarbon solvents (e.g., toluene), alcoholic solvents (e.g., methanol from borohydride reduction), and extraction solvents (e.g., chloroform, acetone).[7]

  • By-products: Volatile compounds formed from side reactions.

  • Degradation Products: Impurities formed during storage or under stress conditions.

Accurate and sensitive detection of these impurities is therefore a non-negotiable step in the quality control pipeline.

Comparing the Analytical Toolkit: GC-MS vs. Alternatives

While several techniques can be employed for impurity analysis, the choice depends on the physical and chemical properties of the analytes, primarily their volatility and thermal stability.

Technique Principle Best Suited For Advantages Limitations
GC-MS Separates compounds based on boiling point and polarity (GC), followed by identification based on mass-to-charge ratio (MS).Volatile and semi-volatile, thermally stable compounds.[8]High separation efficiency, definitive identification (gold standard), high sensitivity.[8]Not suitable for non-volatile or thermally labile compounds without derivatization.[8][9]
Headspace GC (HS-GC) A sample introduction technique where the vapor above a sample is injected into the GC.Highly volatile impurities (e.g., Class 1 & 2 residual solvents) in solid or liquid matrices.[10]Excellent for residual solvent analysis, minimizes matrix interference, high throughput.Less suitable for semi-volatile compounds; requires careful optimization of headspace parameters.
HPLC-UV Separates compounds based on their interaction with a stationary phase (column) and a liquid mobile phase. Detection via UV absorbance.Non-volatile or thermally labile compounds, including process impurities and degradation products.[8]Broad applicability, robust and reliable for quantification.Requires chromophores for UV detection; lower specificity than MS; not suitable for volatile compounds.
LC-MS Combines the separation power of HPLC with the detection specificity of mass spectrometry.Non-volatile, polar, and high-molecular-weight compounds.[8]High sensitivity and specificity for a wide range of compounds, including those unsuitable for GC.More complex instrumentation; mobile phase can suppress ion formation; less effective for very volatile, non-polar compounds.

Causality of Choice: For a comprehensive profile of volatile and semi-volatile impurities in 1-benzoylpiperidin-3-ol, GC-MS is the superior technique . Its ability to separate complex mixtures of volatile compounds and provide definitive structural information through mass spectrometry is unparalleled.[8] While HS-GC is excellent for routine analysis of known residual solvents, GC-MS provides the exploratory power needed to identify unknown by-products and degradation products, making it indispensable during process development and for ensuring complete impurity characterization.

A Deep Dive into the GC-MS Workflow

The synergy between gas chromatography and mass spectrometry provides a robust platform for both qualitative and quantitative analysis. The process involves vaporizing the sample, separating its components in the GC column, and then detecting and identifying each component with the mass spectrometer.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection & ID) cluster_data Data Analysis Prep Dissolve 1-benzoylpiperidin-3-ol in appropriate solvent (e.g., Dichloromethane) Injector Vaporization in Heated Injector Prep->Injector 1 µL Injection Column Separation in Capillary Column Injector->Column Carrier Gas (He) IonSource Electron Ionization (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detection MassAnalyzer->Detector Data Chromatogram & Mass Spectra Detector->Data Analysis Impurity Identification & Quantification Data->Analysis

Validated Experimental Protocol for GC-MS Analysis

This protocol is a self-validating system, designed in accordance with ICH Q2(R1) guidelines to ensure trustworthiness and scientific integrity.[11][12][13]

Sample and Standard Preparation
  • Rationale: The choice of solvent is critical. It must completely dissolve the sample without co-eluting with or masking potential impurities. Dichloromethane or methanol are often suitable choices. An internal standard (e.g., nortriptyline) can be used to improve quantitative accuracy and precision.[14]

  • Procedure:

    • Sample Solution: Accurately weigh approximately 50 mg of 1-benzoylpiperidin-3-ol into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Standard Stock Solution: Prepare a stock solution containing known potential impurities (e.g., toluene, chloroform, methanol) at a concentration of approximately 1000 µg/mL in methanol.

    • Calibration Standards: Prepare a series of at least five calibration standards by diluting the standard stock solution to cover the expected range of impurities (e.g., 1 ppm to 100 ppm).

GC-MS Instrumentation and Parameters
  • Rationale: A mid-polarity column like a 5% Phenyl Methyl Siloxane (e.g., HP-5ms) provides excellent resolution for a wide range of volatile and semi-volatile compounds.[14] The temperature program is optimized to ensure separation of highly volatile solvents at the beginning of the run and elution of less volatile components at higher temperatures. Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns for library matching.[14]

Parameter Setting Justification
GC System Agilent 7890B or equivalentA robust and widely used system for pharmaceutical analysis.[15]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film)Provides excellent separation for a broad range of analytes.[14]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert gas providing good chromatographic efficiency.[14]
Inlet Split/Splitless, 250°CEnsures rapid vaporization of the sample. Splitless mode for trace analysis.
Injection Volume 1 µLStandard volume to prevent column overloading.
Oven Program 40°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minSeparates early-eluting solvents and ensures elution of higher-boiling point impurities.
MS System Agilent 5977B or equivalentA sensitive and reliable mass selective detector.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library identification.[14]
Mass Range 35 - 400 amuCovers the expected mass range of common solvents and by-products.
Acquisition Mode Full ScanAllows for the identification of unknown impurities.
Method Validation (per ICH Q2(R1))

A validated method provides confidence in the analytical data.[6] The following parameters must be assessed:

Parameter Methodology Typical Acceptance Criteria
Specificity Analyze blank solvent, sample, and sample spiked with known impurities.No interference at the retention times of target analytes. Baseline resolution (>1.5) between adjacent peaks.
Linearity Analyze a minimum of 5 calibration standards across the desired range.Correlation coefficient (r²) > 0.99.[13]
Range Derived from the linearity study.The range over which the method is precise, accurate, and linear.
Accuracy Spike a known amount of impurities into the sample matrix at three concentration levels (e.g., 50%, 100%, 150% of the target limit).Percent recovery typically between 80-120%.
Precision Repeatability: 6 replicate injections of one standard. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1).The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (typically 10:1).The lowest concentration that can be quantified with acceptable accuracy and precision.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, initial oven temp ±5°C) and observe the effect on results.Results should remain unaffected by small, deliberate variations in method parameters.

Validation_Workflow Start Define Analytical Procedure's Purpose Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range (5+ Concentrations) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ (Signal-to-Noise) Accuracy->Limits Precision->Limits Robustness Robustness (Parameter Variation) Limits->Robustness End Validated Method Robustness->End

Conclusion

For ensuring the quality and safety of the pharmaceutical intermediate 1-benzoylpiperidin-3-ol, a robust analytical strategy for monitoring volatile impurities is essential. While various techniques have their merits, GC-MS stands out for its high separation power, sensitivity, and definitive identification capabilities, making it the gold standard for comprehensive impurity profiling.[8] By implementing a systematically developed and validated GC-MS method, as outlined in this guide, researchers and drug development professionals can generate trustworthy data, meet stringent regulatory requirements, and ultimately contribute to the production of safer and more effective medicines.

References

  • ICH. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). International Council for Harmonisation. [Link]

  • ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • IKEV. ICH Q3C Guideline Impurities: Residual Solvents. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Kealey, S. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Moravek. (2020). Different Types of Impurities in Pharmaceuticals. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Ali, A., et al. Organic volatile impurities in pharmaceuticals. The Pharma Review. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Mintage Journal of Pharmaceutical and Medical Sciences. (2013). ORGANIC VOLATILE IMPURITIES AND THEIR REGULATORY LIMITS: A PHARMACEUTICL PERSPECTIVE. [Link]

  • PubMed. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. [Link]

  • QuickCompany. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. [Link]

  • ACS Publications. (2024). Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. [Link]

  • ResearchGate. (2025). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF. [Link]

  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]

  • Acta Chimica Slovaca. (2012). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • PMC. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • Welch Materials. (2024). Analyzing Non-Volatile Compounds with GC-MS: A Guide. [Link]

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Stability of the Benzoylpiperidine Amide Bond

Introduction: The Benzoylpiperidine Scaffold and the Amide Bond Conundrum The phenyl(piperidin-4-yl)methanone, commonly known as the benzoylpiperidine fragment, is a privileged structure in modern medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzoylpiperidine Scaffold and the Amide Bond Conundrum

The phenyl(piperidin-4-yl)methanone, commonly known as the benzoylpiperidine fragment, is a privileged structure in modern medicinal chemistry. Its prevalence in a wide array of therapeutic agents—from antipsychotics to anticancer drugs—stems from its favorable metabolic stability and its utility as a versatile chemical frame for drug design.[1][2][3] However, when this core scaffold is derivatized with functionalities containing an amide bond, a critical challenge in drug development arises: the inherent lability of the amide linkage.

While essential for establishing key interactions with biological targets, the amide bond is often a metabolic "Achilles' heel." It is susceptible to enzymatic cleavage by a host of hydrolases, such as proteases and amidases, and can undergo chemical hydrolysis, potentially leading to rapid in vivo clearance, poor bioavailability, and a short duration of action.[4][5]

This guide provides an in-depth comparison of strategies to enhance the pharmacokinetic stability of amide bonds within molecules containing the benzoylpiperidine scaffold. We will move beyond simple protocol listings to explore the causal biochemistry behind these strategies, presenting comparative experimental data and self-validating workflows to empower researchers in the rational design of more robust drug candidates.

Chapter 1: Deconstructing Amide Bond Lability

The stability of an amide bond in a physiological environment is primarily threatened by two degradation pathways: enzymatic hydrolysis and chemical hydrolysis. Understanding the mechanisms of these pathways is fundamental to designing effective stabilization strategies.

  • Enzymatic Hydrolysis: The human body possesses a vast arsenal of proteases (e.g., trypsin, chymotrypsin) and other amidohydrolases (e.g., FAAH) that catalytically cleave amide bonds.[5][6] This biotransformation is a primary mechanism of drug metabolism, particularly for peptide-based drugs or small molecules that mimic endogenous peptide ligands.[7] The susceptibility of a specific amide bond to enzymatic attack is dictated by the chemical environment surrounding the bond, including flanking amino acid residues or functional groups, and the overall conformation of the molecule.

  • Chemical Hydrolysis: Outside of enzymatic action, amide bonds can undergo hydrolysis catalyzed by acid or base.[8] While the amide bond is generally stable at neutral pH, fluctuations in physiological pH or specific microenvironments within the body can accelerate this degradation.[9] This pathway is a critical consideration during drug formulation and long-term storage, as well as for in vivo stability.

The following diagram illustrates the primary metabolic vulnerabilities of a generic benzoylpiperidine derivative featuring a labile amide bond.

cluster_0 Parent Drug cluster_1 Metabolic Pathways cluster_2 Metabolites Parent Benzoylpiperidine Derivative with Amide Bond Enzymatic Enzymatic Hydrolysis (Proteases, Amidases) Parent->Enzymatic Chemical Chemical Hydrolysis (pH-dependent) Parent->Chemical Metabolite1 Carboxylic Acid Fragment Enzymatic->Metabolite1 Metabolite2 Amine Fragment Enzymatic->Metabolite2 Chemical->Metabolite1 Chemical->Metabolite2

Caption: Metabolic pathways leading to the cleavage of an amide bond.

Chapter 2: A Comparative Analysis of Amide Bond Bioisosteres

One of the most powerful strategies to mitigate amide bond lability is bioisosteric replacement. This involves substituting the amide group with a different functional group that mimics its key physicochemical properties (size, shape, electronics) while exhibiting superior metabolic stability.[10] The choice of a bioisostere is a complex decision, guided by the specific structural and electronic requirements of the drug-target interaction.

Comparison 1: Heterocyclic Mimics (1,2,3-Triazoles & Oxadiazoles)

Heterocyclic rings such as 1,2,3-triazoles and oxadiazoles are highly effective amide bond surrogates. They are generally planar, maintain a similar distance between substituents as an amide, and possess hydrogen bond accepting capabilities.[4][11] Crucially, they are not recognized as substrates by most proteases, significantly enhancing metabolic stability.

A compelling example comes from the development of Dopamine D4 receptor (D4R) selective ligands. The parent compounds, containing an amide linker, suffered from poor in vivo stability due to hydrolysis. Replacing the amide with a 1,2,3-triazole linker not only preserved high D4R affinity and selectivity but also was predicted to be less susceptible to both CYP450-mediated oxidation and amidase-catalyzed hydrolysis.[12]

Compound TypeLinkerD4R Ki (nM)D2R Ki (nM)D3R Ki (nM)D4R/D2R SelectivityD4R/D3R Selectivity
Parent Amide -C(O)NH-212>10,000>10,000>47-fold>47-fold
Triazole Analog 1,2,3-Triazole16.211,400>35,800704-fold2,210-fold
Table 1. Comparative binding data for a D4R ligand and its 1,2,3-triazole bioisostere. The triazole replacement led to a significant improvement in both affinity and selectivity. Data sourced from ACS Pharmacology & Translational Science.[12]
Comparison 2: Retro-Inverso Amides

The retro-inverso modification involves reversing the direction of the amide bond (-C(O)NH- becomes -NHC(O)-). This seemingly subtle change renders the bond resistant to cleavage by proteases, which are stereospecific in their recognition of the peptide backbone.[4] This strategy is particularly effective because it preserves the hydrogen bonding donor and acceptor properties of the original amide, albeit in a different spatial orientation, which can often maintain biological activity.[13]

Comparison 3: Other Non-Classical Bioisosteres

Other functional groups have gained traction as amide replacements, each offering a unique profile of properties:

  • Trifluoroethylamines: This group mimics the hydrogen bond-donating property of the amide N-H while being resistant to proteolysis. The electron-withdrawing trifluoromethyl group also reduces the basicity of the amine, keeping it largely non-ionized at physiological pH.[10][14]

  • Ureas & Sulfonamides: These are often used to increase the distance between moieties while maintaining planar geometry and hydrogen bonding capabilities.[11]

The following diagram provides a logical framework for selecting an appropriate amide bioisostere based on key molecular properties.

Start Amide Replacement Needed Q1 Is H-bond Donation Critical? Start->Q1 Q2 Is Planarity Essential? Q1->Q2 Yes Q3 Are H-bond Acceptors Sufficient? Q1->Q3 No Ans1 Retro-Inverso Amide Trifluoroethylamine Q2->Ans1 Yes Ans4 Consider other modifications Q2->Ans4 No Ans2 Triazole Oxadiazole Q3->Ans2 Yes Ans3 Alkene Fluoroalkene Q3->Ans3 No

Caption: Decision tree for selecting an amide bond bioisostere.

Chapter 3: Enhancing Stability Through Structural Modification

Instead of replacing the amide bond, its stability can be enhanced by modifying the surrounding molecular architecture. These strategies focus on preventing metabolic enzymes from accessing the labile bond.

Comparison 1: Steric Shielding

The introduction of bulky substituents in close proximity to the amide bond can physically block the active site of metabolic enzymes, a strategy known as steric shielding. A study on Nα-aroyl-N-aryl-phenylalanine amides (AAPs) as antimycobacterial agents found that the parent compounds were rapidly degraded in microsomal suspensions.[15] By synthesizing analogs with methyl or fluoro substituents shielding the amide bonds, researchers observed significantly improved microsomal stability.[15] Similarly, in a series of AMPK activators, placing substituents on the piperidine or pyridine rings adjacent to a secondary amide bond was shown to inhibit hydrolysis and improve clearance.[16]

Comparison 2: Deuteration

Replacing hydrogen atoms with their heavier isotope, deuterium, at sites of metabolic oxidation can slow the rate of metabolism due to the kinetic isotope effect. While this doesn't directly prevent amide hydrolysis, it can improve the overall metabolic profile of a molecule if CYP450-mediated oxidation is a competing degradation pathway. In a series of piperidine-derived amide sEH inhibitors, deuteration resulted in a significant improvement in metabolic stability in both human and rat liver microsomes.[17]

CompoundModificationt1/2 in Human Liver Microsomes (min)t1/2 in Rat Liver Microsomes (min)
Lead Compound None22026
Analog 3h Deuteration>240>60
Analog 3i Deuteration>240>60
Table 2. The effect of deuteration on the metabolic stability of piperidine-derived amide sEH inhibitors. Data sourced from Prostaglandins & Other Lipid Mediators.[17]

Chapter 4: Experimental Protocols for Stability Assessment

Objective comparison of stabilization strategies requires robust, reproducible experimental data. The following protocols provide self-validating frameworks for assessing the pharmacokinetic stability of novel benzoylpiperidine derivatives.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay is the industry standard for evaluating Phase I metabolic stability and provides an estimate of intrinsic clearance. It measures the rate of disappearance of a parent compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[17][18]

Workflow Diagram:

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A1 Prepare Test Compound Stock Solution (e.g., in DMSO) B1 Pre-warm Microsomes and Test Compound at 37°C A1->B1 A2 Prepare Microsome Suspension in Buffer (e.g., PBS) A2->B1 A3 Prepare NADPH Cofactor Solution B2 Initiate Reaction by Adding NADPH A3->B2 B1->B2 B3 Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) B2->B3 B4 Quench Reaction (e.g., Acetonitrile with Internal Standard) B3->B4 C1 Centrifuge to Pellet Protein B4->C1 C2 Analyze Supernatant by LC-MS/MS C1->C2 C3 Quantify Remaining Parent Compound C2->C3 C4 Calculate Half-Life (t½) and Intrinsic Clearance (Clint) C3->C4

Caption: Experimental workflow for a liver microsomal stability assay.

Methodology:

  • Materials: Test compound, liver microsomes (human, rat), phosphate buffer (pH 7.4), NADPH regenerating system, quenching solution (e.g., cold acetonitrile with a suitable internal standard like diazepam), HPLC or UPLC-MS/MS system.[19]

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Prepare the microsomal incubation mixture in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL).

  • Incubation: Pre-incubate the test compound (final concentration typically 1 µM) with the microsome suspension at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a larger volume of the cold quenching solution.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 13,000 rpm for 15 min) to precipitate proteins.[19]

  • Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.[20][21]

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Protocol 2: pH-Dependent Hydrolytic Stability Assay

This assay evaluates the intrinsic chemical stability of the amide bond across a range of pH values, simulating different physiological and storage conditions.[9]

Methodology:

  • Materials: Test compound, buffers of different pH values (e.g., pH 4.0 citrate, pH 7.4 phosphate, pH 9.0 carbonate), incubator, LC-MS/MS system.

  • Procedure: a. Prepare solutions of the test compound (e.g., 10 µM) in each of the pH buffers. b. Incubate the solutions at a controlled temperature (e.g., 37°C). c. At specified time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot from each solution. d. Immediately quench any potential reaction by diluting into a mobile-phase compatible solution and analyze by LC-MS/MS.

  • Data Analysis: Quantify the amount of intact compound remaining at each time point for each pH condition. Plot the percentage of intact compound against time to determine the rate of hydrolysis and the compound's stability profile.

Conclusion

The benzoylpiperidine scaffold remains a highly valuable asset in drug discovery, but its utility is maximized only when linked functional groups, such as amides, are engineered for pharmacokinetic robustness. This guide has demonstrated that a medicinal chemist has a diverse toolkit to address the inherent lability of the amide bond. The optimal approach—be it bioisosteric replacement with a heterocycle, steric shielding, or other structural modifications—is highly context-dependent and must be guided by the specific structure-activity relationship of the compound series. By employing the comparative strategies and robust experimental protocols detailed herein, researchers can rationally design and validate benzoylpiperidine-based drug candidates with improved stability, ultimately increasing their potential for clinical success.

References

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  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

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  • Singh, S., & Sharma, P. (2022). Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]

  • Moreno-Vicente, C., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2588. [Link]

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  • Saponaro, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]

  • Atkinson, R. N., et al. (2004). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(16), 4131–4135. [Link]

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  • Various Authors. (2016). How to test the stability of amide bond using an enzymatic assay? ResearchGate. [Link]

  • Grimaldi, M., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(11), 7721-7740. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 33-40. [Link]

  • Krieger, D., et al. (2024). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. European Journal of Medicinal Chemistry, 269, 116298. [Link]

  • Scott, J. S., et al. (2024). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. Journal of Medicinal Chemistry. [Link]

  • Schueler, J., et al. (2012). Stable isotope liquid chromatography-tandem mass spectrometry assay for fatty acid amide hydrolase activity. Analytical Biochemistry, 421(2), 591-598. [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship. [Link]

  • ResearchGate. (n.d.). Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester (Mw = 559). ResearchGate. [Link]

  • Ishiwata, K., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Chemical & Pharmaceutical Bulletin, 43(9), 1533-1538. [Link]

  • Chen, Y., et al. (2019). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. Journal of Chromatography B, 1128, 121783. [Link]

  • Hall, M., Faber, K., & Tasnádi, G. (2014). Hydrolysis of Amides. Science of Synthesis: Biocatalysis in Organic Synthesis, 1, 299-340. [Link]

  • Brown, A. (2018). On the hydrolysis mechanisms of amides and peptides. Computational and Theoretical Chemistry, 1132, 1-5. [Link]

  • de la Torre, B. G., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(15), 5659. [Link]

  • Malawska, B., et al. (2009). Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 66(4), 379-386. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Gkika, M., & Gikas, E. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5698. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Benzoylpiperidin-3-ol proper disposal procedures

Introduction: Identity & Critical Distinction Effective chemical management requires precise identification.[1] 1-Benzoylpiperidin-3-ol is a specific pharmaceutical intermediate often confused with its N-benzyl analog.[2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Identity & Critical Distinction

Effective chemical management requires precise identification.[1] 1-Benzoylpiperidin-3-ol is a specific pharmaceutical intermediate often confused with its N-benzyl analog.[2][1] Before initiating disposal, verify the identity of your material to ensure the correct waste stream protocols are applied.

  • Chemical Name: 1-Benzoylpiperidin-3-ol[2][1][3]

  • CAS Number: 67452-86-2 [2][3]

  • Synonyms: (3-Hydroxypiperidin-1-yl)(phenyl)methanone; N-Benzoyl-3-hydroxypiperidine.[2][1]

  • Critical Distinction: Do NOT confuse with 1-Benzylpiperidin-3-ol (CAS 14813-01-5).[2][1] While both are organic bases/intermediates, the benzoyl derivative contains an amide bond, altering its chemical stability and metabolic profile compared to the benzyl amine.

Chemical Profile & Hazard Assessment

Treat this compound as a functionalized organic intermediate. While comprehensive toxicological data for this specific CAS may be limited in public registries, the "Precautionary Principle" dictates it be handled as a hazardous irritant with potential bioactive properties.

Table 1: Physicochemical & Hazard Profile

PropertySpecificationOperational Implication
Molecular Formula C₁₂H₁₅NO₂Organic, Non-Halogenated.[2][1][3]
Molecular Weight 205.25 g/mol N/A
Physical State Solid or Viscous OilRequires solid waste or solvent-based disposal path.[2][1]
Functional Groups Amide (Benzoyl), Alcohol (Hydroxyl)Amide: Stable, neutral.[1] Alcohol: Reactive with strong oxidizers.[1]
GHS Classification (Predicted)Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
Combustibility CombustibleFlash point likely >100°C due to amide/alcohol H-bonding.[2][1]
Incompatibilities Strong Oxidizing Agents, Strong AcidsDo not mix with Chromic acid, Permanganates, or Nitric acid.

Pre-Disposal Stabilization & Segregation

Proper segregation is the primary defense against unexpected exothermic events in the waste container.[1]

A. Waste Stream Classification
  • Pure Substance (Solid/Oil): Classify as "Solid Hazardous Waste (Organic)." [1]

  • In Solution: Classify based on the solvent.

    • If dissolved in DCM/Chloroform:Halogenated Organic Waste. [2][1]

    • If dissolved in MeOH/EtOAc/Acetone:Non-Halogenated Organic Waste. [2][1]

  • Aqueous Layers: If the compound was extracted, trace amounts may remain in the aqueous layer. Check pH. If neutral (pH 5-9), it may often be treated as aqueous non-hazardous only if local regulations allow trace organics; otherwise, collect as Aqueous Hazardous Waste .[2]

B. Compatibility Check
  • The Amide Bond: The benzoyl-nitrogen bond is robust but can hydrolyze in strong acid/base conditions over time, releasing benzoic acid and piperidin-3-ol.[2][1] Avoid long-term storage in highly acidic waste streams. [2][1]

  • The Hydroxyl Group: Susceptible to oxidation.[1] Strictly segregate from P-listed oxidizers (e.g., Osmium tetroxide waste) to prevent fire hazards.[2][1]

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (USA) and general EHS standards.[1]

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[2][1]

  • Closure: Screw cap with Teflon (PTFE) liner to prevent solvent swelling or leakage.[1]

  • Venting: Use a vented cap (e.g., Eco-Funnel) if the waste solution is volatile, though the compound itself is not.

Step 2: Labeling (The "Cradle-to-Grave" Chain)

Attach a hazardous waste tag before adding the first drop of waste.[2]

  • Constituents: List "1-Benzoylpiperidin-3-ol" explicitly. Do not use abbreviations like "Benzoyl-Pip."

  • Hazards: Check "Irritant" and "Toxic."

Step 3: Transfer & Bulking
  • PPE: Wear nitrile gloves, safety glasses, and a lab coat.

  • Fume Hood: Perform all transfers inside a certified fume hood.[1]

  • Solvent Rinse: If disposing of an empty reagent bottle, triple-rinse with a compatible solvent (e.g., acetone).[2][1] Add the rinsate to the Solvent Waste container.[1]

  • Defacing: Deface the original label of the empty bottle and mark "EMPTY" before discarding the glass in the glass trash (or recycling, depending on facility rules).

Step 4: Final Disposition
  • Method: High-temperature incineration.[2][1]

  • Reasoning: The nitrogen content requires incineration with NOx scrubbing capabilities.[1] The organic skeleton ensures complete combustion.[1]

Waste Decision Logic (Visualization)

The following flowchart illustrates the decision-making process for disposing of 1-Benzoylpiperidin-3-ol in various experimental states.

DisposalFlow Start Waste Generation: 1-Benzoylpiperidin-3-ol StateCheck Physical State? Start->StateCheck Solid Pure Solid / Viscous Oil StateCheck->Solid Solid/Oil Solution Dissolved in Solvent StateCheck->Solution Liquid SolidWaste Container: Solid Hazardous Waste Label: 'Toxic/Irritant Organic Solid' Solid->SolidWaste SolventType Solvent Type? Solution->SolventType Halo Halogenated Solvent (DCM, CHCl3) SolventType->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, Acetone, EtOAc) SolventType->NonHalo No Halogens HaloWaste Container: Halogenated Waste Label: Solvent + 'Trace Amide' Halo->HaloWaste NonHaloWaste Container: Non-Halogenated Waste Label: Solvent + 'Trace Amide' NonHalo->NonHaloWaste Incineration Final Fate: High-Temp Incineration SolidWaste->Incineration HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision matrix for the disposal of 1-Benzoylpiperidin-3-ol based on physical state and solvent matrix.[2][1]

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Isolate: Evacuate the immediate area.

  • PPE: Don double nitrile gloves and respiratory protection (N95 or half-mask with organic vapor cartridge) if dust/aerosol is present.[2][1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Absorb with vermiculite or a commercial spill pad.[1]

  • Clean Up: Wipe the surface with soap and water.[1][4] Place all cleanup materials into a bag labeled "Hazardous Waste - Debris (Contaminated with 1-Benzoylpiperidin-3-ol)."

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Categories and Regulations. Retrieved from [Link][2][1]

  • PubChem. (2024).[1] Compound Summary: Piperidin-3-ol derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][5] Retrieved from [Link][2][1]

Sources

Handling

Personal protective equipment for handling 1-Benzoylpiperidin-3-ol

Topic: Personal Protective Equipment & Safe Handling of 1-Benzoylpiperidin-3-ol CAS: 67452-86-2 PART 1: IMMEDIATE ACTION CARD (The 30-Second Protocol) Status: WARNING (Irritant / Harmful) Primary Risks: Acute Toxicity (O...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling of 1-Benzoylpiperidin-3-ol CAS: 67452-86-2

PART 1: IMMEDIATE ACTION CARD (The 30-Second Protocol)

Status: WARNING (Irritant / Harmful) Primary Risks: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Tract Irritation.

Scenario Immediate Action
Eye Contact Flush immediately with water for 15 minutes. Lift eyelids. Remove contacts if easy.
Skin Contact Wash with soap and water.[1][2][3] Remove contaminated clothing.[1][2][4][5] Do not use solvents (ethanol/DMSO) to wash skin; they increase absorption.
Inhalation Evacuate to fresh air.[1][2][6][7] If breathing is difficult, seek medical attention.
Spill (Solid) Dampen with inert oil or water (if compatible) to suppress dust, then scoop. Do not dry sweep.
Fire Use Water Spray, Dry Chemical, CO2, or Foam .[7] Emits toxic NOx/CO fumes.[8]

PART 2: RISK PROFILE & HAZARD MECHANICS

As a Senior Application Scientist, it is critical to understand that 1-Benzoylpiperidin-3-ol is not just a generic organic solid; it is a functionalized piperidine amide. Its safety profile is dictated by two structural motifs: the piperidine ring (amine-derived) and the benzoyl group (aromatic amide).

GHS Classification (H-Statements)
  • H302 (Harmful if swallowed): The piperidine scaffold is biologically active.[5][7] Ingestion can modulate CNS or cardiovascular function depending on dosage.

  • H315 / H319 (Skin/Eye Irritation): The amide bond is stable, but the hydroxyl group and the lipophilic benzoyl tail allow the molecule to penetrate dermal layers, causing localized inflammation.

  • H335 (Respiratory Irritation): As a likely solid powder, fine particulates can irritate the mucous membranes of the upper respiratory tract.

The "Silent" Risk: Solubility & Permeation

This compound is amphiphilic (containing both hydrophobic benzoyl/piperidine rings and a hydrophilic hydroxyl group).

  • Danger: It dissolves readily in organic solvents like Dichloromethane (DCM), DMSO, and Methanol.

  • Mechanism: If dissolved in DMSO or DCM, the chemical's permeation rate through standard gloves increases drastically. Never rely on thin nitrile gloves when handling solutions of this compound.

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

The following matrix is designed to prevent exposure pathways specific to functionalized amides.

Glove Selection Protocol
  • Standard Operation (Solid Handling): Nitrile (Minimum thickness: 0.11 mm / 4 mil).

  • High-Risk Operation (Solutions in DCM/DMSO): "Double-Gloving" or High-Performance Laminate.

PPE Component Specification Scientific Rationale
Hand Protection (Primary) Nitrile Rubber (4-6 mil) Excellent resistance to solid particulates. Poor resistance to chlorinated solvents (DCM).
Hand Protection (Secondary) Silver Shield / Laminate Required under nitrile gloves if handling concentrated solutions in DCM or Chloroform to prevent breakthrough.
Eye Protection Chemical Safety Goggles Safety glasses are insufficient for powders that can drift. Goggles seal the orbital area against dust entry.
Respiratory N95 (US) / P2 (EU) Required if weighing outside a fume hood (not recommended). Prevents inhalation of fine crystalline dust.
Body Defense Lab Coat (Cotton/Poly) Standard splash protection. Ensure cuffs are tucked under gloves to seal the wrist gap.

PART 4: OPERATIONAL PROTOCOLS

A. Weighing & Transfer (The "Static" Risk)

Solids of benzoyl-piperidine derivatives often carry static charges, causing "jumping" during weighing.

  • Engineering Control: Always weigh inside a Chemical Fume Hood .

  • Static Mitigation: Use an anti-static gun or wipe the spatula with an anti-static cloth before use.

  • Technique: Do not pour from the bottle. Use a clean stainless steel or porcelain spatula.

B. Reaction Setup (Solvent Compatibility)

When synthesizing or utilizing this compound as a chiral building block:

  • Avoid: Strong oxidizers (e.g., KMnO4) which may attack the alcohol or amide.

  • Watch For: Hydrolysis. While amides are stable, prolonged exposure to strong acids/bases at high heat will cleave the benzoyl group, releasing piperidine-3-ol and benzoic acid.

C. Spill Response Decision Matrix

The following workflow dictates the logical steps for containment based on the physical state of the spill.

SpillResponse Start SPILL DETECTED Assess Assess Physical State Start->Assess Solid SOLID / POWDER Assess->Solid Dry Liquid SOLUTION (Solvent Based) Assess->Liquid Wet ActionSolid1 Isolate Area & Suppress Dust (Wet Wipe) Solid->ActionSolid1 ActionLiq1 Identify Solvent (Flammable vs. Halogenated) Liquid->ActionLiq1 ActionSolid2 Scoop into Wide-Mouth Jar ActionSolid1->ActionSolid2 Disposal Label as Hazardous Waste (Tag: Toxic/Irritant) ActionSolid2->Disposal ActionLiq2 Apply Absorbent (Vermiculite/Sand) ActionLiq1->ActionLiq2 ActionLiq3 Collect in Solvent-Safe Container ActionLiq2->ActionLiq3 ActionLiq3->Disposal

Figure 1: Decision matrix for safely managing accidental releases of 1-Benzoylpiperidin-3-ol.

PART 5: DISPOSAL STRATEGY

Do not dispose of this compound down the drain.[7] It is an organic pollutant.

  • Solid Waste:

    • Place in a container labeled "Solid Organic Waste (Hazardous)."

    • Tag with constituents: "1-Benzoylpiperidin-3-ol, Nitrile Gloves, Paper Towels."

  • Liquid Waste:

    • If dissolved in non-halogenated solvents (MeOH, EtOH): "Organic Solvents - Non-Halogenated."

    • If dissolved in DCM/Chloroform: "Organic Solvents - Halogenated."

  • Destruction Method: The preferred method for ultimate disposal is incineration equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx) generated from the piperidine ring [1].

REFERENCES

  • PubChem. (n.d.). Compound Summary: Piperidine Derivatives. National Library of Medicine.[9] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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